vanilloylacetyl-CoA
Description
Properties
Molecular Formula |
C31H44N7O20P3S |
|---|---|
Molecular Weight |
959.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,20,24-26,30,39,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
CLQAESJQGIYFCS-HSJNEKGZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Feruloyl-CoA in the Biotechnological Synthesis of Vanillin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant aroma compounds globally, with extensive applications in the food, fragrance, and pharmaceutical industries.[1][2] While traditionally extracted from vanilla beans or chemically synthesized from petrochemical precursors, there is a growing demand for "natural" vanillin produced through biotechnological routes.[3] A highly efficient and widely studied biosynthetic pathway utilizes ferulic acid, a readily available precursor from agro-industrial byproducts like lignocellulosic biomass, and proceeds through the pivotal intermediate, feruloyl-coenzyme A (feruloyl-CoA).[1][4][5] This document provides a detailed technical overview of the role of feruloyl-CoA in this pathway, including the key enzymes, quantitative data from various studies, and relevant experimental protocols.
The Core Pathway: CoA-Dependent Conversion of Ferulic Acid to Vanillin
The most efficient microbial catabolic route for vanillin production from ferulic acid is a non-β-oxidative, coenzyme A (CoA)-dependent pathway.[4][6] This pathway involves a two-step enzymatic conversion where feruloyl-CoA serves as the central activated intermediate.
-
Activation of Ferulic Acid: The first step is the activation of ferulic acid via the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS) , also known as ferulate-CoA ligase. The reaction requires ATP for energy and magnesium ions (Mg²⁺) as a cofactor.[1][7] The product, feruloyl-CoA, is the key substrate for the subsequent conversion to vanillin.
-
Conversion of Feruloyl-CoA to Vanillin: The second step involves the hydration and subsequent cleavage of feruloyl-CoA. This is catalyzed by a bifunctional enzyme, Feruloyl-CoA Hydratase/Lyase (FCHL) , which is also referred to as Enoyl-CoA Hydratase (ECH).[5][6] The enzyme first hydrates the double bond in the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.[1] The same enzyme then catalyzes a retro-aldol cleavage of this intermediate, yielding vanillin and acetyl-CoA.[1][7] The acetyl-CoA can then be integrated into the cell's central metabolism, such as the TCA cycle.[1]
This CoA-dependent pathway is advantageous due to its catalytic efficiency and simplicity, requiring only two key enzymes.[4] Genes encoding these enzymes (fcs and ech) have been identified and characterized in various microorganisms, including Pseudomonas putida, Amycolatopsis sp., and Streptomyces sp., and have been successfully expressed in host organisms like Escherichia coli for recombinant vanillin production.[6][8][9]
Caption: CoA-dependent vanillin biosynthesis pathway from ferulic acid.
Quantitative Data
The efficiency of vanillin biosynthesis is influenced by the source of the enzymes, the host organism, and bioprocess conditions. The tables below summarize key quantitative data from relevant studies.
Table 1: Enzyme Kinetic Parameters and Properties
| Enzyme | Source Organism | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Feruloyl-CoA Synthetase (FCS) | Pseudomonas fluorescens | Optimal pH | 7.0 - 10.0 | Phosphate (B84403) buffer, 30-44°C | [5] |
| Feruloyl-CoA Synthetase (FCS) | Streptomyces sp. V-1 | Vmax | 1.2 U/mg | pH 7.0, 30°C | [8] |
| Feruloyl-CoA Synthetase (FCS) | Streptomyces sp. V-1 | Km (for Ferulic Acid) | 0.8 mM | pH 7.0, 30°C | [8] |
| Feruloyl-CoA | - | Molar Extinction Coefficient (ε₃₄₅) | 1.9 x 10⁴ M⁻¹ cm⁻¹ | 345 nm |[1] |
Table 2: Whole-Cell Bioconversion Performance
| Host Organism | Genes Expressed | Substrate | Product Concentration | Molar Conversion | Conditions | Reference |
|---|---|---|---|---|---|---|
| E. coli JM109-FE-F | fcs-Str, ech-Str | 20 mM Ferulic Acid | 15 mM Vanillin | 75% | 6 hours, whole-cell catalysis | [8] |
| E. coli | fcs & ech from Amycolatopsis sp. | Ferulic Acid | 1.12 g/L (7.36 mM) | - | Optimized leaky expression, 2YT medium | [9] |
| E. coli FR13 | fcs & ech from P. fluorescens | Ferulic Acid | 28.10 mM Vanillin | - | Resting cells, pH 9.0, two-phase system | [5] |
| E. coli | fdc, cso2 (CoA-independent) | 10 mM Ferulic Acid | 6.8 mM Vanillin | 68% | Whole-cell catalyst |[6] |
Alternative Pathways Involving Feruloyl-CoA
Recent research has expanded the strategies for producing feruloyl-CoA-derived products. An artificial pathway has been developed to produce vanillin from eugenol (B1671780), a component of clove oil.[10][11] In this pathway, eugenol is converted to coniferyl aldehyde. A key innovation is the use of cinnamoyl-CoA reductase (CCR) to directly convert coniferyl aldehyde into feruloyl-CoA.[10][11][12] This bypasses the conventional two-step conversion from ferulic acid (via coniferyl aldehyde dehydrogenase and FCS), thus simplifying the pathway and avoiding potential enzyme inhibition.[10][11] Once feruloyl-CoA is formed, it is converted to vanillin by the same ECH enzyme as in the core pathway. This demonstrates the versatility of feruloyl-CoA as a key intermediate in different biosynthetic designs.
Experimental Protocols
Feruloyl-CoA Synthetase (FCS) Activity Assay
This protocol is based on the spectrophotometric measurement of feruloyl-CoA formation.
-
Principle: The formation of the thioester bond in feruloyl-CoA results in a characteristic absorbance peak at 345 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.[1][5]
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
ATP solution (e.g., 50 mM)
-
Coenzyme A (CoA-SH) solution (e.g., 5 mM)
-
MgCl₂ solution (e.g., 100 mM)
-
Ferulic acid solution (e.g., 10 mM in ethanol (B145695) or DMSO)
-
Purified FCS enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, ATP, CoA-SH, and MgCl₂.
-
Add the enzyme solution and equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding ferulic acid.
-
Monitor the increase in absorbance at 345 nm over time.
-
Calculate the concentration of feruloyl-CoA produced using its molar extinction coefficient (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[1]
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.
-
Whole-Cell Biotransformation of Ferulic Acid to Vanillin
This protocol describes a typical batch bioconversion using a recombinant E. coli strain.
-
Strain and Culture Preparation:
-
Transform an appropriate E. coli host (e.g., JM109 or BL21(DE3)) with an expression plasmid containing the fcs and ech genes (e.g., pACYCDuet-fcs-ech).[8]
-
Grow the recombinant strain in a suitable medium (e.g., LB or 2YT) with appropriate antibiotics at 37°C.
-
Induce gene expression at the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an inducer like IPTG, if required. Continue cultivation under optimized conditions (e.g., lower temperature like 20-30°C) to allow for protein expression.
-
Harvest the cells by centrifugation (e.g., 12,000 rpm, 4°C for 20 min).[8]
-
-
Biotransformation Reaction:
-
Wash the cell pellet with a suitable buffer (e.g., PBS, pH 7.0).[8]
-
Resuspend the cells in the bioconversion buffer to a desired cell density.
-
Add ferulic acid as the substrate to the cell suspension. A stock solution can be prepared in an organic solvent, and the final concentration can range from 1 to 20 mM.[8]
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) for a defined period (e.g., 6-24 hours).
-
Collect samples periodically to monitor the concentrations of ferulic acid and vanillin.
-
-
Sample Analysis:
-
Centrifuge the collected samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentrations of ferulic acid and vanillin using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD).[8]
-
A typical method might use a C18 column with a mobile phase gradient of acetonitrile (B52724) and acidified water. Ferulic acid and vanillin can be detected at their respective maximum absorbance wavelengths (e.g., ~310 nm for ferulic acid, ~280 nm for vanillin).[8]
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Feruloyl-CoA to vanillin enzymatic conversion mechanism.
An in-depth technical guide on the enzymatic conversion of feruloyl-CoA to vanillin (B372448) for researchers, scientists, and drug development professionals.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound with extensive applications in the food, pharmaceutical, and cosmetic industries.[1] While historically extracted from vanilla beans, the majority of vanillin is now produced through chemical synthesis. However, increasing consumer demand for "natural" ingredients has spurred the development of biotechnological routes for vanillin production.[2][3][4] One of the most promising and well-studied biological pathways involves the conversion of ferulic acid, a readily available phenolic compound from plant biomass, into vanillin.[1][3] This guide focuses on the core CoA-dependent enzymatic mechanism that transforms ferulic acid to vanillin, detailing the enzymes, quantitative data, and experimental protocols relevant to its study and application.
Core Enzymatic Pathway: A Two-Step Conversion
The primary and most efficient microbial pathway for converting ferulic acid to vanillin is a CoA-dependent, non-β-oxidative process.[5] This pathway relies on the sequential action of two key enzymes: Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Lyase (ECH), also known as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL).[2][5][6][7][8][9]
-
Step 1: Activation of Ferulic Acid
-
Enzyme: Feruloyl-CoA Synthetase (FCS)
-
Reaction: FCS activates ferulic acid by catalyzing its thioesterification with Coenzyme A (CoA). This reaction requires ATP and Mg²⁺ as cofactors.[1]
-
Product: Feruloyl-CoA
-
-
Step 2: Side-Chain Cleavage
-
Enzyme: Enoyl-CoA Hydratase/Lyase (ECH/HCHL)
-
Reaction: This bifunctional enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.[1][10] Subsequently, the same enzyme catalyzes a retro-aldol cleavage of this intermediate.
-
The acetyl-CoA produced is a central metabolite that can be readily integrated into the cell's primary metabolism, such as the TCA cycle.[1]
Quantitative Data Analysis
The efficiency of this bioconversion is dependent on enzyme kinetics and reaction conditions. Data from studies on enzymes from various microbial sources, particularly Streptomyces sp. and Pseudomonas fluorescens, provide valuable benchmarks.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)
This table summarizes the kinetic properties of purified Fcs from Streptomyces sp. strain V-1 when ferulic acid is the substrate.[11]
| Parameter | Value | Unit | Conditions |
| Optimal pH | 7.0 | - | 100 mM Potassium Phosphate Buffer |
| Optimal Temperature | 30 | °C | - |
| Specific Activity | ~54.0 | U mg⁻¹ | pH 7.0, 30°C |
| Km (apparent) | 0.35 | mM | - |
| kcat | 67.7 | s⁻¹ | - |
| Vmax | 78.2 | U mg⁻¹ | - |
| Catalytic Efficiency (kcat/Km) | 193.4 | mM⁻¹ s⁻¹ | - |
A unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Table 2: Whole-Cell Bioconversion Yields
This table presents results from various studies using engineered E. coli as a whole-cell biocatalyst for the conversion of ferulic acid to vanillin.
| Host Strain & Genes | Substrate Conc. (mM) | Bioconversion Time (h) | Final Vanillin Conc. (mM) | Molar Yield (%) | Reference |
| E. coli BL21 (fcs & ech from Streptomyces sp.) | 5.3 | 10 | 5.0 | 94.3 | [11] |
| E. coli BL21 (fcs & ech from Streptomyces sp.) | 8.1 | 24 | 2.8 | 34.6 | [11] |
| E. coli JM109 (fcs & ech from P. fluorescens) | 3.3 | 3 | 2.33 | 70.6 | [4] |
| E. coli JM109 (fcs & ech from P. fluorescens) | 3.1 (fed-batch) | 5 | ~2.3 | ~75.0 | [4] |
| E. coli JM109-FE-F (2x fcs, 1x ech from Streptomyces sp.) | 20 | 6 | 15 | 75 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for enzyme assays and whole-cell bioconversions.
Protocol 1: Feruloyl-CoA Synthetase (FCS) Activity Assay
This spectrophotometric assay measures the formation of feruloyl-CoA.[1][11]
A. Reagents:
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
ATP Solution (50 mM)
-
MgCl₂ Solution (100 mM)
-
Coenzyme A (CoA-SH) Solution (5 mM)
-
Ferulic Acid Solution (10 mM, dissolved in ethanol (B145695) or DMSO and diluted in buffer)
-
Purified FCS enzyme solution
B. Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL Potassium Phosphate Buffer
-
50 µL ATP Solution (final conc. 2.5 mM)
-
25 µL MgCl₂ Solution (final conc. 2.5 mM)
-
25 µL CoA-SH Solution (final conc. 0.125 mM)
-
25 µL Purified FCS enzyme
-
-
Incubate the mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 25 µL of the Ferulic Acid Solution (final conc. 0.25 mM).
-
Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The formation of the thioester bond in feruloyl-CoA results in a distinct absorbance peak.
-
Calculate the rate of feruloyl-CoA formation using its molar extinction coefficient (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Engineering Approaches for the Microbial Production of Vanillin [mdpi.com]
- 6. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
The CoA-Dependent Pathway for Vanillin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor, is one of the most widely used aromatic compounds in the food, pharmaceutical, and cosmetic industries. While historically extracted from vanilla beans, the majority of vanillin is now produced through chemical synthesis. However, increasing consumer demand for natural and sustainably sourced ingredients has driven research into biotechnological production methods. A pivotal discovery in this field was the elucidation of a coenzyme A (CoA)-dependent pathway for the bioconversion of ferulic acid, an abundant plant-derived phenolic compound, into vanillin.
This technical guide provides an in-depth overview of the discovery, enzymology, and application of this pathway. We will delve into the key enzymes, present quantitative data from various studies, provide detailed experimental protocols, and visualize the core concepts through signaling pathways and experimental workflows.
Discovery of the CoA-Dependent Pathway
The seminal work on the CoA-dependent conversion of ferulic acid to vanillin was conducted in the late 1990s. Researchers studying the metabolism of ferulic acid in a newly isolated strain of Pseudomonas fluorescens AN103 demonstrated for the first time in vitro that the cleavage of the ferulic acid side-chain to produce vanillin required the presence of coenzyme A (CoA), adenosine (B11128) triphosphate (ATP), and magnesium chloride (MgCl2).[1][2] This discovery pointed towards a two-step enzymatic process, distinguishing it from previously proposed oxidative pathways.[1][3] The pathway was later characterized in other microorganisms, including various species of Pseudomonas, Streptomyces, and Amycolatopsis.[4][5][6][7][8]
Key Enzymes of the Pathway
The CoA-dependent vanillin synthesis pathway is primarily catalyzed by two key enzymes: Feruloyl-CoA Synthetase (Fcs) and Enoyl-CoA Hydratase/Lyase (Ech).
Feruloyl-CoA Synthetase (Fcs)
Feruloyl-CoA synthetase (EC 6.2.1.34) is a ligase that catalyzes the first committed step in the pathway: the activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is ATP-dependent and proceeds via an acyl-adenylate intermediate.
Reaction: Ferulic acid + CoA + ATP → Feruloyl-CoA + AMP + PPi
The Fcs enzyme has been isolated and characterized from various microbial sources, with the genes being cloned and expressed in heterologous hosts like Escherichia coli for enhanced vanillin production.[4][5][6][9]
Enoyl-CoA Hydratase/Lyase (Ech)
Enoyl-CoA hydratase/lyase (EC 4.2.1.101), also referred to as hydroxycinnamoyl-CoA hydratase/lyase (HCHL), is a bifunctional enzyme that carries out the final step in the conversion of feruloyl-CoA to vanillin.[3][10][11] The reaction proceeds in two stages:
-
Hydration: The enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.
-
Lyase Activity: Subsequently, the same enzyme catalyzes a retro-aldol cleavage of the hydrated intermediate, yielding vanillin and acetyl-CoA.[12]
The Ech enzyme is a member of the enoyl-CoA hydratase/isomerase superfamily.[3] The crystal structure of Ech from Pseudomonas fluorescens has been resolved, providing insights into its catalytic mechanism.[10]
Quantitative Data
The efficiency of the CoA-dependent vanillin synthesis pathway has been quantified in numerous studies, focusing on both the kinetic properties of the key enzymes and the overall production metrics in engineered microorganisms.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹) | Reference |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 67.7 | 78.2 | 193.4 | [4] |
| Lignin-degrading microbial consortium (FCS1) | Ferulic Acid | 0.12 | - | 36.82 | - | [13] |
Table 2: Vanillin Production in Engineered Escherichia coli via the CoA-Dependent Pathway
| E. coli Strain | Genes Expressed (Source) | Substrate | Vanillin Titer (g/L) | Molar Yield (%) | Fermentation Time (h) | Reference |
| DH5α (pTAHEF) | fcs, ech (Amycolatopsis sp.) | Ferulic Acid (3.0 g/L) | 0.91 | - | 48 | [4] |
| DH5α (pTAHEF-gltA) | fcs, ech (Amycolatopsis sp.), gltA (E. coli) | Ferulic Acid (3.0 g/L) | 1.98 | - | 48 | [4] |
| BW25113 ΔicdA (pTAHEF) with XAD-2 resin | fcs, ech (Amycolatopsis sp.) | Ferulic Acid | 5.14 | 86.6 | 24 | [4] |
| JM109 (pBB1) | fcs, ech (P. fluorescens BF13) | Ferulic Acid (3.3 mM) | ~0.36 | 70.6 | 3 | [2] |
| JM109 (pTAHEF) | fcs, ech (Amycolatopsis sp.) | Ferulic Acid (0.2% w/v) | 1.1 | - | 48 | [9] |
| Top 10 | fcs, ech (Amycolatopsis sp.) | Ferulic Acid | 0.58 | - | - | [9] |
Table 3: Vanillin Production in Engineered Saccharomyces cerevisiae via De Novo Pathways (for comparison)
| S. cerevisiae Strain | Key Genes Expressed | Carbon Source | Vanillin Titer (mg/L) | Reference |
| Engineered Strain | 3-dehydroshikimate dehydratase, aromatic carboxylic acid reductase, O-methyltransferase | Glucose | 45 | [14][15] |
| Engineered Strain with 24 genetic modifications | Multiple coenzyme-A free pathways | Glucose | 365.55 | [15] |
| Engineered Strain with feeding strategy | Reconstructed pathway from chorismate | Glucose | 533.0 | [16] |
| Engineered Strain | sam8, CYP199A2, comt, fcs, ech | Glucose | 0.0263 | [17] |
| Engineered Strain with ferulic acid feeding | sam8, CYP199A2, comt, fcs, ech | Glucose + Ferulic Acid (400 mg/L) | 8.545 | [17] |
Experimental Protocols
Expression and Purification of Recombinant Fcs and Ech
This protocol is a generalized procedure based on methodologies described for expressing and purifying His-tagged Fcs and Ech from E. coli.[13][18]
-
Gene Cloning and Expression Vector Construction:
-
Amplify the fcs and ech genes from the desired microbial source (e.g., Streptomyces sp. or P. fluorescens) using PCR with primers containing appropriate restriction sites.
-
Clone the amplified genes into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminal His-tagged fusion proteins.
-
Transform the recombinant plasmids into a suitable E. coli expression host, such as BL21(DE3).
-
-
Protein Expression:
-
Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD
600reaches 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0, 100 mM NaCl, 5 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 200-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Enzyme Activity Assays
This spectrophotometric assay is based on monitoring the formation of feruloyl-CoA at 345 nm.[8]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl
2 -
0.7 mM ferulic acid
-
0.4 mM Coenzyme A (CoA)
-
Appropriate amount of purified Fcs enzyme or cell-free extract.
-
-
Initiation: Start the reaction by adding 2 mM ATP.
-
Measurement: Immediately monitor the increase in absorbance at 345 nm at 30°C. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 19,000 M⁻¹cm⁻¹.
-
Calculation: Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute.
A direct spectrophotometric assay for Ech is challenging due to the lack of a strong chromophore in the product, vanillin, at a unique wavelength. Therefore, a coupled assay or HPLC-based method is typically used. Here is a conceptual protocol for a coupled assay where the product vanillin is measured.
-
Two-Step Reaction:
-
Step 1 (Fcs reaction): First, generate feruloyl-CoA by incubating ferulic acid, CoA, and ATP with Fcs as described in the Fcs assay protocol.
-
Step 2 (Ech reaction): Add the purified Ech enzyme to the reaction mixture containing the newly synthesized feruloyl-CoA.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Quenching and Extraction: Stop the reaction by adding acid (e.g., HCl) and extract the vanillin into an organic solvent such as ethyl acetate.
-
Quantification: Analyze the extracted vanillin concentration using HPLC as described below.
Analytical Methods: HPLC Quantification of Ferulic Acid and Vanillin
This is a generalized HPLC method for the simultaneous quantification of ferulic acid and vanillin.
-
Sample Preparation:
-
Centrifuge culture samples to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
If necessary, dilute the sample with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at wavelengths suitable for both compounds (e.g., 280 nm for vanillin and 320 nm for ferulic acid).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare standard curves for both ferulic acid and vanillin of known concentrations.
-
Quantify the compounds in the samples by comparing their peak areas to the standard curves.
-
Visualizations
CoA-Dependent Vanillin Synthesis Pathway
Caption: The CoA-dependent enzymatic cascade for the conversion of ferulic acid to vanillin.
Experimental Workflow for Recombinant E. coli Production of Vanillin
Caption: A generalized workflow for the metabolic engineering of E. coli for vanillin production.
Conclusion
The discovery of the CoA-dependent pathway for vanillin synthesis has been a cornerstone in the development of biotechnological routes for the production of this high-value flavor compound. The key enzymes, feruloyl-CoA synthetase and enoyl-CoA hydratase/lyase, have been successfully utilized in engineered microorganisms, particularly E. coli, to achieve significant titers of vanillin from ferulic acid. While challenges such as substrate and product toxicity remain, ongoing research in enzyme engineering, metabolic pathway optimization, and process development continues to enhance the efficiency and economic viability of this "natural" vanillin production method. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and apply the principles of the CoA-dependent vanillin synthesis pathway.
References
- 1. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. ENZYME - 4.1.2.61 feruloyl-CoA hydratase/lyase [enzyme.expasy.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minimal aromatic aldehyde reduction (MARE) yeast platform for engineering vanillin production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
The Pivotal Role of Enoyl-CoA Hydratase/Lyase in Secondary Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Enoyl-CoA hydratase/lyase, a member of the versatile crotonase superfamily, represents a class of enzymes crucial for various metabolic processes.[1][2][3] While its canonical role in primary metabolism, specifically in fatty acid β-oxidation, is well-established, its functions in secondary metabolism are increasingly being recognized as pivotal for the biosynthesis of a diverse array of natural products.[4][5][6] This technical guide provides an in-depth exploration of the function of enoyl-CoA hydratase/lyase in secondary metabolism, offering insights for researchers, scientists, and drug development professionals. We will delve into its catalytic mechanisms, its involvement in key biosynthetic pathways, present quantitative data on its activity, provide detailed experimental protocols, and discuss its potential as a target for therapeutic intervention.
Core Functions and Catalytic Mechanisms
Enoyl-CoA hydratases catalyze the stereospecific hydration of α,β-unsaturated CoA thioesters to their corresponding β-hydroxyacyl-CoA derivatives.[7][8] Conversely, the lyase activity involves the cleavage of a carbon-carbon bond, often following a hydration event. The catalytic mechanism typically involves two conserved glutamate (B1630785) residues in the active site that act as a general acid-base pair to activate a water molecule for nucleophilic attack on the β-carbon of the enoyl-CoA substrate.[9][10][11] This reaction proceeds through an enolate intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[2][3]
The versatility of the crotonase superfamily scaffold allows for variations in this basic mechanism, enabling a wide range of reactions beyond simple hydration, including isomerization, dehalogenation, and carbon-carbon bond formation and cleavage.[2][3] This catalytic promiscuity is a key reason for the enzyme's involvement in a multitude of secondary metabolic pathways.
Involvement in Key Secondary Metabolite Biosynthesis Pathways
Enoyl-CoA hydratase/lyase plays a critical role in the biosynthesis of a variety of secondary metabolites with significant applications in medicine and industry.
Vanillin (B372448) Biosynthesis
In the CoA-dependent pathway for vanillin biosynthesis from ferulic acid, an enoyl-CoA hydratase/lyase is a key enzyme.[12][13][14] Ferulic acid is first converted to feruloyl-CoA by a feruloyl-CoA synthetase. The enoyl-CoA hydratase/lyase then catalyzes the hydration of the double bond in feruloyl-CoA and the subsequent cleavage of the side chain to yield vanillin and acetyl-CoA.[12][14] This pathway has been successfully engineered in various microorganisms for the biotechnological production of natural vanillin.[12]
Polyhydroxyalkanoate (PHA) Biosynthesis
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as carbon and energy storage materials.[1] (R)-specific enoyl-CoA hydratases play a crucial role in supplying the monomer units for PHA synthesis from the fatty acid β-oxidation pathway.[1][2] These enzymes convert trans-2-enoyl-CoA intermediates from fatty acid degradation into (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase.[1][15] The substrate specificity of different enoyl-CoA hydratase isoforms can influence the monomer composition and, consequently, the material properties of the resulting PHA polymer.[2]
Polyketide Biosynthesis
Polyketides are a large and diverse class of secondary metabolites that includes many important antibiotics, such as erythromycin (B1671065) and tetracycline, as well as other drugs. Their biosynthesis is carried out by large multifunctional enzymes called polyketide synthases (PKSs). The dehydratase (DH) domain of PKSs, which is responsible for introducing double bonds into the growing polyketide chain, is structurally and mechanistically related to enoyl-CoA hydratases. While not a direct enoyl-CoA hydratase/lyase in the traditional sense, the DH domain utilizes a similar catalytic strategy to eliminate water from a β-hydroxyacyl-ACP intermediate, forming an enoyl-ACP. In some cases, trans-acting enoyl reductases, which are homologous to enoyl-CoA hydratases, are utilized in polyketide biosynthesis to reduce the enoyl intermediate.
Fungal Toxin Biosynthesis
In the tangerine pathotype of the fungus Alternaria alternata, an enoyl-CoA hydratase encoded by the gene ACTT6 is essential for the biosynthesis of the host-selective ACT-toxin.[16] Disruption of this gene leads to a complete loss of toxin production and pathogenicity, highlighting the critical role of this enzyme in the virulence of this plant pathogen.[16]
Quantitative Data on Enoyl-CoA Hydratase Activity
The kinetic parameters of enoyl-CoA hydratases vary depending on the enzyme source, substrate chain length, and reaction conditions. The following table summarizes some reported kinetic values.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Mycobacterium smegmatis (Hydratase I) | Crotonyl-CoA | 82 | 2,488 | [17] |
| Mycobacterium smegmatis (Hydratase I) | Decenoyl-CoA | 91 | - | [17] |
| Mycobacterium smegmatis (Hydratase I) | Hexadecenoyl-CoA | 105 | 154 | [17] |
| Rat Liver Mitochondria | Crotonyl-oxyCoA | 13 | 3.9 s-1 (kcat) | [18] |
| Rat Liver Mitochondria | Crotonyl-CoA | 15 | 1280 s-1 (kcat) | [18] |
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted from established methods for measuring the hydration of crotonyl-CoA.[19]
Principle: The hydration of the α,β-unsaturated thioester bond in crotonyl-CoA leads to a decrease in absorbance at 263 nm.
Materials:
-
Enzyme solution (purified or cell-free extract)
-
Crotonyl-CoA solution (e.g., 10 mM in water)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
Assay buffer to a final volume of 1 mL.
-
Crotonyl-CoA to a final concentration of 0.1-0.5 mM.
-
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of crotonyl-CoA at 263 nm (ε = 6.7 x 103 M-1 cm-1).
Purification of Recombinant His-tagged Enoyl-CoA Hydratase from E. coli
This protocol provides a general workflow for the purification of a His-tagged recombinant enoyl-CoA hydratase.
Materials:
-
E. coli cell pellet expressing the His-tagged enoyl-CoA hydratase.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT).
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Dialysis tubing and dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
SDS-PAGE analysis equipment and reagents.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.
-
Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C in the presence of a cryoprotectant like glycerol.
Enoyl-CoA Hydratase/Lyase as a Drug Target
The essential roles of enoyl-CoA hydratases in various metabolic pathways, including those in pathogenic organisms, make them attractive targets for drug development.
Antibacterial Drug Development
The fatty acid biosynthesis (FASII) pathway in bacteria is distinct from the type I fatty acid synthase (FASI) in mammals, making the enzymes in the bacterial pathway, including enoyl-ACP reductase (a related enzyme), promising targets for selective inhibitors.[20] While not a direct enoyl-CoA hydratase, the mechanistic similarities suggest that inhibitors could be developed to target bacterial enoyl-CoA hydratases involved in essential metabolic processes.
Antifungal Drug Development
As demonstrated in Alternaria alternata, enoyl-CoA hydratase can be a key factor in fungal pathogenicity.[16] Targeting this enzyme could therefore be a viable strategy for the development of novel antifungal agents.
Inhibitors of Enoyl-CoA Hydratase
Several inhibitors of enoyl-CoA hydratase have been identified and characterized.
-
(Methylenecyclopropyl)formyl-CoA (MCPF-CoA): This is a potent irreversible inhibitor of enoyl-CoA hydratase.[4][9] The inactivation mechanism involves the covalent modification of a catalytic glutamate residue in the active site.[21]
-
3-Octynoyl-CoA: This inhibitor has been shown to selectively inactivate enoyl-CoA hydratase 2 (ECH2) but not ECH1, suggesting possibilities for developing isoform-specific inhibitors.[4]
The development of specific and potent inhibitors of enoyl-CoA hydratase/lyase holds promise for the development of new therapeutic agents against a range of diseases.
Conclusion
Enoyl-CoA hydratase/lyase is a multifaceted enzyme family with crucial roles that extend far beyond primary metabolism. Its involvement in the biosynthesis of a wide array of secondary metabolites, including valuable flavor compounds, bioplastics, and toxins, underscores its importance in microbial biochemistry and biotechnology. For researchers and drug development professionals, a thorough understanding of the function, mechanism, and inhibition of this enzyme is essential. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for future research and the development of novel applications, from the engineered biosynthesis of valuable chemicals to the design of new antimicrobial drugs. The continued exploration of the crotonase superfamily will undoubtedly unveil further intricacies of secondary metabolism and open up new avenues for scientific and therapeutic advancement.
References
- 1. Synthesis of crotonyl-oxyCoA: a mechanistic probe of the reaction catalyzed by enoyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 4. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Function of Genes Encoding Acyl-CoA Synthetase and Enoyl-CoA Hydratase for Host-Selective ACT-Toxin Biosynthesis in the Tangerine Pathotype of Alternaria alternata [apsnet.org]
- 17. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A revised mechanism for the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA based on unexpected results with the C114A mutant | UBC Chemistry [chem.ubc.ca]
Microbial Pathways for Ferulic Acid Catabolism to Vanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial pathways involved in the conversion of ferulic acid to vanillin (B372448), a compound of significant interest for the flavor, fragrance, and pharmaceutical industries. The document outlines the key catabolic routes, enzymatic players, and quantitative data from various microbial systems. Detailed experimental protocols for crucial assays are also provided to facilitate research and development in this field.
Introduction to Microbial Vanillin Production
Vanillin, the primary component of natural vanilla flavor, is in high demand. While synthetic vanillin is readily available, consumer preference for natural products has driven research into biotechnological production methods. Ferulic acid, a phenolic compound abundant in plant cell walls and agricultural waste, serves as a promising and sustainable precursor for microbial vanillin synthesis. Several microorganisms, including bacteria and fungi, have been identified and engineered to efficiently convert ferulic acid into vanillin.
Key Microbial Catabolic Pathways
Microorganisms employ several metabolic routes to catabolize ferulic acid, with vanillin often being a key intermediate. The most well-characterized pathways are the CoA-dependent and CoA-independent routes.
Coenzyme A (CoA)-Dependent Pathway
The CoA-dependent pathway is a major route for vanillin production in many bacteria, such as Pseudomonas and Amycolatopsis species. This pathway involves the activation of ferulic acid to a CoA thioester, followed by a side-chain cleavage reaction.
The key enzymatic steps are:
-
Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid to feruloyl-CoA in an ATP- and MgCl2-dependent manner.
-
Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme hydrates the double bond of feruloyl-CoA and then cleaves the side chain, releasing vanillin and acetyl-CoA.
Vanillin can be further metabolized to vanillic acid by vanillin dehydrogenase (Vdh), and subsequently to protocatechuic acid. Therefore, metabolic engineering efforts often focus on deleting or inactivating the vdh gene to promote vanillin accumulation.
The Engine Room of Flavor: A Technical Guide to the Key Enzymes of the Feruloyl-CoA Dependent Vanillin Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core enzymatic machinery of the feruloyl-CoA dependent vanillin (B372448) biosynthesis pathway, a route of significant interest for the biotechnological production of natural vanillin. This document provides a comprehensive overview of the key enzymes, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biochemical cascade and experimental workflows.
Introduction: The Quest for Natural Vanillin
Vanillin, the primary component of vanilla flavor, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. While chemical synthesis from petrochemical precursors dominates the market, the increasing consumer demand for natural and sustainable products has fueled research into biotechnological production routes. The microbial conversion of ferulic acid, a readily available phenolic compound from agricultural side-streams, into vanillin presents a promising and economically viable alternative. The feruloyl-CoA dependent pathway, primarily characterized in bacteria, stands out for its efficiency. This pathway relies on the sequential action of two key enzymes: Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Lyase (ECH) .
The Core Enzymatic Players
The bioconversion of ferulic acid to vanillin via the CoA-dependent, non-β-oxidative pathway is a two-step enzymatic process.
-
Feruloyl-CoA Synthetase (FCS) (EC 6.2.1.34): This enzyme activates ferulic acid by ligating it to coenzyme A (CoA) in an ATP-dependent manner, forming the high-energy intermediate feruloyl-CoA. This activation step is crucial for the subsequent cleavage reaction.
-
Enoyl-CoA Hydratase/Lyase (ECH) (EC 4.2.1.101): This bifunctional enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA. Subsequently, it catalyzes a retro-aldol cleavage of the hydrated intermediate, yielding vanillin and acetyl-CoA.[1]
Quantitative Enzyme Data
Understanding the kinetic properties of FCS and ECH is paramount for optimizing vanillin production, including strain engineering and bioreactor design. The following tables summarize key quantitative data for these enzymes from different microbial sources.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | 7.0 | 30 | [2] |
Table 2: Catalytic Activity of Enoyl-CoA Hydratase/Lyase (ECH) from Pseudomonas putida
| Substrate | Vmax (moles/min/mole enzyme x 103) | Reference |
| Crotonyl-CoA | 1100 | [3] |
| Tiglyl-CoA | 61 | [3] |
| 3-Methyl-crotonyl-CoA | 2.3 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathway and the experimental procedures for enzyme characterization is essential for a clear understanding of the system.
References
- 1. Characterization of two Streptomyces enzymes that convert ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of His-Tagged Antibody Fragments | Springer Nature Experiments [experiments.springernature.com]
The Crossroads of Cellular Energy: An In-depth Technical Guide to the Compartmentalization of Acetyl-CoA Metabolism in Yeast
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-coenzyme A (acetyl-CoA) stands as a pivotal metabolite at the nexus of carbon metabolism, energy production, and biosynthetic pathways. In the eukaryotic model organism Saccharomyces cerevisiae, the metabolism of acetyl-CoA is intricately compartmentalized within the cytoplasm, mitochondria, peroxisomes, and nucleus. This subcellular organization necessitates a complex network of synthesis, transport, and regulatory mechanisms to manage distinct pools of acetyl-CoA for various cellular functions. Understanding this compartmentalization is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular physiology. This technical guide provides a comprehensive overview of the spatial and functional separation of acetyl-CoA metabolism in yeast, detailing the key enzymatic pathways, transport systems, and regulatory controls. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Introduction
Saccharomyces cerevisiae, or budding yeast, serves as a powerful model system for studying eukaryotic cell biology due to its genetic tractability and conserved metabolic pathways. A central molecule in its metabolism is acetyl-CoA, which acts as the primary substrate for the tricarboxylic acid (TCA) cycle, the building block for fatty acids and sterols, and the acetyl group donor for protein acetylation, most notably histone acetylation which plays a crucial role in regulating gene expression.[1]
The inability of acetyl-CoA to freely traverse intracellular membranes necessitates that it be synthesized or transported into each compartment where it is required.[2] This compartmentalization allows for independent regulation of distinct acetyl-CoA pools, enabling the cell to respond dynamically to changing environmental conditions and metabolic needs. This guide will delve into the intricacies of acetyl-CoA metabolism within each major subcellular compartment of yeast.
Cytoplasmic Acetyl-CoA Metabolism
The cytoplasmic pool of acetyl-CoA is primarily dedicated to anabolic processes, including the synthesis of fatty acids, sterols, and certain amino acids. It is also the source of acetyl groups for the acetylation of cytosolic and nuclear proteins.
The Pyruvate (B1213749) Dehydrogenase (PDH) Bypass Pathway
In S. cerevisiae, which lacks the ATP-citrate lyase (ACL) enzyme found in mammals and oleaginous yeasts for cytoplasmic acetyl-CoA synthesis from citrate (B86180), the primary route for its production from glucose is the PDH bypass.[3][4] This pathway circumvents the mitochondrial pyruvate dehydrogenase complex and consists of three enzymatic steps:
-
Pyruvate decarboxylase (Pdc1p, Pdc5p, Pdc6p): Converts pyruvate to acetaldehyde (B116499).
-
Acetaldehyde dehydrogenase (Ald2p, Ald3p, Ald4p, Ald5p, Ald6p): Oxidizes acetaldehyde to acetate (B1210297).
-
Acetyl-CoA synthetase (Acs1p, Acs2p): Activates acetate to acetyl-CoA in an ATP-dependent reaction.[1][5]
The isoenzymes of acetaldehyde dehydrogenase and acetyl-CoA synthetase exhibit different subcellular localizations and regulatory properties, providing layers of control over cytoplasmic acetyl-CoA levels.
Key Enzymes and Regulation
Acetyl-CoA Synthetase (ACS): Yeast possesses two crucial isoenzymes, Acs1p and Acs2p.
-
Acs2p: Considered the primary enzyme for generating cytosolic acetyl-CoA during growth on glucose.[6] Its expression is largely constitutive.
-
Acs1p: Is subject to glucose repression and is induced during growth on non-fermentable carbon sources like ethanol (B145695) or acetate.[7][8]
The differential regulation of ACS1 and ACS2 allows the cell to adapt its acetyl-CoA production to the available carbon source.
Mitochondrial Acetyl-CoA Metabolism
The mitochondrion is the powerhouse of the cell, and its acetyl-CoA pool is predominantly directed towards energy production through the TCA cycle.
The Pyruvate Dehydrogenase (PDH) Complex
The main pathway for mitochondrial acetyl-CoA synthesis is the oxidative decarboxylation of pyruvate, catalyzed by the multi-enzyme pyruvate dehydrogenase (PDH) complex.[9] Pyruvate is transported from the cytoplasm into the mitochondrial matrix by the mitochondrial pyruvate carrier (MPC), which is a heterodimer of Mpc1p and either Mpc2p or Mpc3p, depending on the carbon source.[10][11][12]
The PDH complex comprises three catalytic components:
-
Pyruvate dehydrogenase (E1): Composed of Pda1p and Pdb1p subunits.
-
Dihydrolipoyl transacetylase (E2): Lat1p.
-
Dihydrolipoyl dehydrogenase (E3): Lpd1p.
Regulation of the PDH Complex
The activity of the yeast PDH complex is tightly regulated by reversible phosphorylation of the Pda1p subunit.[13][14]
-
Kinases (Pkp1p, Pkp2p): Phosphorylate and inactivate the PDH complex.[15][16]
-
Phosphatases (Ptc5p/Ppp1p, Ptc6p/Aup1/Ppp2p): Dephosphorylate and activate the complex.[15][16]
This regulatory mechanism allows for rapid control of carbon flux into the TCA cycle in response to the cell's energetic status.
Peroxisomal Acetyl-CoA Metabolism
Peroxisomes in S. cerevisiae are the exclusive site of fatty acid β-oxidation, a catabolic process that breaks down fatty acids into acetyl-CoA units.[17][18]
Fatty Acid β-Oxidation
The β-oxidation pathway consists of four core enzymatic reactions:
-
Acyl-CoA oxidase (Pox1p/Fox1p): Catalyzes the initial dehydrogenation.
-
Multifunctional enzyme (Fox2p): Possesses both hydratase and dehydrogenase activities.
-
3-ketoacyl-CoA thiolase (Pot1p/Fox3p): Cleaves the β-ketoacyl-CoA to release acetyl-CoA.[19]
The expression of genes encoding β-oxidation enzymes is transcriptionally upregulated in the presence of fatty acids, a process regulated by the transcription factors Pip2p and Oaf1p.[20][21]
Transport of Peroxisomal Acetyl-CoA
Since the peroxisomal membrane is impermeable to acetyl-CoA, the acetyl units must be transported to other compartments for further metabolism. This is primarily achieved through two mechanisms:
-
The Glyoxylate (B1226380) Cycle: Acetyl-CoA can enter the peroxisomal glyoxylate cycle, where it is converted to succinate. Succinate is then transported to the mitochondria.[22]
-
The Carnitine Shuttle: Acetyl-CoA is converted to acetyl-carnitine by the carnitine acetyltransferase Cat2p.[22][23][24] Acetyl-carnitine is then exported from the peroxisome and can be transported into the mitochondria.[25][26]
Nuclear Acetyl-CoA and Histone Acetylation
A distinct pool of acetyl-CoA exists within the nucleus, where its primary role is to serve as the acetyl donor for histone acetylation, a key epigenetic modification that influences chromatin structure and gene expression.[27] The nuclear acetyl-CoA is thought to be in equilibrium with the cytoplasmic pool, with acetyl-CoA diffusing freely between the two compartments.[25]
The levels of nuclear acetyl-CoA are directly linked to the acetylation status of histones. Fluctuations in acetyl-CoA concentration, reflecting the metabolic state of the cell, are translated into changes in histone acetylation, thereby coupling cellular metabolism with the regulation of gene expression.[7][28]
Quantitative Data Summary
The following tables summarize key quantitative data related to acetyl-CoA metabolism in S. cerevisiae.
Table 1: Subcellular Acetyl-CoA Distribution and Concentration
| Parameter | Cytosol/Nucleus | Mitochondria | Peroxisome | Reference(s) |
| Relative Pool Size (on glucose) | ~70% | ~30% | Not specified | [22] |
| Relative Concentration | 1x | 20-30x higher than cytosol | Not specified | [22] |
| Concentration (nmol/mg CDW on glucose) | 0.82 (total cellular) | - | - | [29] |
| Concentration (nmol/mg CDW on glycerol) | 0.62 (total cellular) | - | - | [29] |
| Concentration (nmol/mg CDW on succinate) | 0.37 (total cellular) | - | - | [29] |
Table 2: Kinetic Properties of Key Enzymes in Acetyl-CoA Metabolism
| Enzyme | Gene | Substrate | Km | Vmax | Reference(s) |
| Acetyl-CoA Synthetase 1 | ACS1 | Acetate | ~50 µM | - | [12] |
| Acetyl-CoA Synthetase 2 | ACS2 | Acetate | ~1.5 mM | - | [12] |
| Citrate Synthase 1 (Mitochondrial) | CIT1 | Acetyl-CoA | 76 µM | 1.92 µM/sec/µg | [30] |
| Citrate Synthase 1 (Mitochondrial) | CIT1 | Oxaloacetate | 9.86 µM | 1.92 µM/sec/µg | [30] |
| Citrate Synthase 2 (Peroxisomal) | CIT2 | - | Not specified | - | [31] |
Table 3: Metabolic Flux Analysis of Cytosolic Acetyl-CoA (Relative Flux Units)
| Strain/Condition | Acetyl-CoA Production (via Acs) | Acetyl-CoA Consumption (to Malate Synthesis) | Acetyl-CoA Consumption (to Fatty Acid Synthesis) | Reference(s) |
| WRY2 | 1.25 (0.52-1.44) | 0.0 (0.0-0.31) | Not specified | [32] |
| WRY2 + ACL | 1.34 (0.83-1.49) | 0.23 (0.0-0.45) | Not specified | [32] |
| WRY2 + ACL, downregulated Mls1 | 1.32 (0.92-1.47) | 0.0 (0.0-0.12) | Not specified | [32] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Subcellular Fractionation of Yeast Organelles
This protocol is adapted from established methods for the separation of yeast organelles by differential centrifugation and density gradients.
Materials:
-
Yeast culture
-
Spheroplasting buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)
-
Zymolyase
-
Lysis buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, protease inhibitors)
-
Dounce homogenizer
-
Sucrose (B13894) gradient solutions (e.g., 60%, 50%, 40%, 30% w/v in lysis buffer)
-
Ultracentrifuge and rotors
Procedure:
-
Grow yeast cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with water.
-
Resuspend cells in spheroplasting buffer and add Zymolyase. Incubate until spheroplast formation is >90%.
-
Gently harvest spheroplasts by centrifugation and wash with spheroplasting buffer.
-
Resuspend spheroplasts in ice-cold lysis buffer and lyse using a Dounce homogenizer.
-
Perform a series of differential centrifugation steps to enrich for different organelles:
-
Low-speed spin (e.g., 1,000 x g) to pellet unlysed cells and nuclei.
-
Medium-speed spin (e.g., 10,000 x g) to pellet mitochondria.
-
High-speed spin (e.g., 100,000 x g) to pellet microsomes (including peroxisomes and ER).
-
-
For further purification, resuspend pellets and layer onto a sucrose density gradient.
-
Centrifuge at high speed for several hours.
-
Collect fractions from the gradient and analyze for organelle-specific marker proteins by Western blotting to determine the location of each organelle.
Measurement of Acetyl-CoA Concentration
Acetyl-CoA levels can be quantified using commercially available kits or by HPLC-based methods.
Principle (Kit-based Assay): The assay is based on a coupled enzymatic reaction where acetyl-CoA is a limiting component. The reaction produces a product that can be measured colorimetrically or fluorometrically.
General Protocol (using a commercial kit):
-
Prepare cell or organelle lysates as described by the kit manufacturer. This often involves homogenization in a specific assay buffer and deproteinization.
-
Prepare a standard curve using the provided acetyl-CoA standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix, which contains the necessary enzymes and substrates.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the acetyl-CoA concentration in the samples based on the standard curve.
Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol describes a colorimetric assay to measure PDH activity in isolated mitochondria or cell lysates.[33][34][35][36]
Materials:
-
Isolated mitochondria or cell lysate
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
NAD+
-
A colorimetric probe that is reduced by NADH
-
Microplate reader
Procedure:
-
Prepare samples (e.g., isolated mitochondria) in PDH Assay Buffer.
-
Prepare a reaction mix containing the assay buffer, substrate, NAD+, and the colorimetric probe.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the sample to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
The rate of change in absorbance is proportional to the PDH activity. Calculate the activity based on a standard curve or the extinction coefficient of the product.
Citrate Synthase Activity Assay
This protocol outlines a method to measure citrate synthase activity, often used as a marker for mitochondrial content.[19][27][28][37][38]
Materials:
-
Cell or mitochondrial lysate
-
Assay Buffer
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
Procedure:
-
Prepare cell or mitochondrial lysates in a suitable buffer.
-
Prepare a reaction mix containing the assay buffer, acetyl-CoA, and DTNB.
-
Add the sample to the wells of a 96-well plate.
-
Add the reaction mix to the wells.
-
Initiate the reaction by adding oxaloacetate.
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of CoA-SH with DTNB.
-
The rate of absorbance change is proportional to the citrate synthase activity.
Analysis of Histone Acetylation
Histone acetylation levels can be assessed globally by Western blotting or in a site-specific manner by mass spectrometry.
Western Blotting Protocol:
-
Isolate histones from yeast nuclei.
-
Separate histone proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a particular histone acetylation mark (e.g., anti-H3K9ac) or a pan-acetyl-lysine antibody.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to the total amount of the corresponding histone (e.g., total H3).
Visualizations of Pathways and Workflows
Metabolic Pathways
Experimental Workflow: Subcellular Fractionation
Conclusion
The compartmentalization of acetyl-CoA metabolism in Saccharomyces cerevisiae is a testament to the elegance and complexity of cellular organization. By maintaining distinct pools of this vital metabolite, yeast cells can efficiently and independently regulate anabolic and catabolic processes, as well as epigenetic modifications. A thorough understanding of the pathways, enzymes, transporters, and regulatory networks that govern acetyl-CoA homeostasis in each compartment is paramount for the rational design of metabolic engineering strategies aimed at producing acetyl-CoA-derived biofuels and chemicals. Furthermore, as the link between metabolism and gene regulation becomes increasingly apparent, the study of compartmentalized acetyl-CoA metabolism offers valuable insights for drug development, particularly in the context of diseases with metabolic dysregulation. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the multifaceted roles of acetyl-CoA in cellular life.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Transcriptional Regulation of Yeast Oxidative Phosphorylation Hypoxic Genes by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The yeast mitochondrial pyruvate carrier is a hetero‐dimer in its functional state | The EMBO Journal [link.springer.com]
- 11. The yeast mitochondrial pyruvate carrier is a hetero-dimer in its functional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The pyruvate dehydrogenase complex of Saccharomyces cerevisiae is regulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 15. Yeast pyruvate dehydrogenase complex is regulated by a concerted activity of two kinases and two phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. life-science-alliance.org [life-science-alliance.org]
- 17. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling of Cytosolic and Peroxisomal Acetyl-CoA Metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 22. Molecular characterization of carnitine‐dependent transport of acetyl‐CoA from peroxisomes to mitochondria in Saccharomyces cerevisiae and identification of a plasma membrane carnitine transporter, Agp2p | The EMBO Journal [link.springer.com]
- 23. link.springer.com [link.springer.com]
- 24. Molecular characterization of carnitine-dependent transport of acetyl-CoA from peroxisomes to mitochondria in Saccharomyces cerevisiae and identification of a plasma membrane carnitine transporter, Agp2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Requirements for Carnitine Shuttle-Mediated Translocation of Mitochondrial Acetyl Moieties to the Yeast Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciencellonline.com [sciencellonline.com]
- 28. Citrate synthase activity [protocols.io]
- 29. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 30. uniprot.org [uniprot.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. cellbiologics.com [cellbiologics.com]
- 36. Pyruvate dehydrogenase Assay [3hbiomedical.com]
- 37. assaygenie.com [assaygenie.com]
- 38. content.abcam.com [content.abcam.com]
The Crossroads of Metabolism: A Technical Guide to Acetyl-CoA in Cellular Energetics and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, acting as a critical link between the catabolism of carbohydrates, fatty acids, and amino acids, and the biosynthetic pathways that fuel cellular growth and function. Its role extends beyond that of a simple metabolic intermediate; acetyl-CoA is a key regulator of cellular energy status and a crucial substrate for post-translational modifications that govern gene expression. This technical guide provides an in-depth exploration of the multifaceted roles of acetyl-CoA, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support researchers, scientists, and drug development professionals in their understanding of this pivotal molecule.
The Central Role of Acetyl-CoA
Acetyl-CoA is a thioester molecule that participates in a vast array of biochemical reactions.[1] Its primary function is to convey the carbon atoms within the acetyl group to the citric acid cycle to be oxidized for energy production.[2] However, it is also a fundamental building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules.[2] The concentration of acetyl-CoA serves as a critical indicator of the cell's metabolic state, influencing a variety of cellular processes.[3]
Cellular Energetics
In the realm of cellular energetics, acetyl-CoA is the primary fuel for the Krebs cycle (Citric Acid Cycle) . The oxidation of acetyl-CoA in the mitochondrial matrix drives the production of NADH and FADH2, which in turn donate electrons to the electron transport chain, leading to the generation of ATP.[4]
Biosynthesis
In biosynthesis, cytosolic acetyl-CoA is the committed precursor for the synthesis of fatty acids and cholesterol.[5] When cellular energy stores are high, citrate (B86180) is transported from the mitochondria to the cytosol and converted back to acetyl-CoA, which is then used for lipid synthesis.[5]
Epigenetic Regulation
Beyond its metabolic roles, nuclear acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, a key epigenetic modification that regulates gene expression.[3] The availability of nuclear acetyl-CoA can therefore directly impact the transcriptional landscape of the cell.
Production and Consumption of Acetyl-CoA
The cellular pool of acetyl-CoA is maintained through a complex interplay of production and consumption pathways, which are tightly regulated to meet the cell's metabolic demands.
Production Pathways
-
From Carbohydrates: Glucose is converted to pyruvate (B1213749) through glycolysis in the cytoplasm. Pyruvate is then transported into the mitochondria and oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) .[6]
-
From Fatty Acids: Fatty acids undergo β-oxidation in the mitochondria, a process that sequentially cleaves two-carbon units from the fatty acyl chain to produce acetyl-CoA.[2]
-
From Amino Acids: Certain amino acids, known as ketogenic amino acids, can be degraded to acetyl-CoA or its precursor, acetoacetate.[2]
Consumption Pathways
-
Krebs Cycle: In the mitochondria, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle.[4]
-
Fatty Acid Synthesis: In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) , the first committed step in fatty acid synthesis.[7]
-
Cholesterol Synthesis: Cytosolic acetyl-CoA is also the precursor for the synthesis of cholesterol and other isoprenoids.
-
Histone Acetylation: In the nucleus, histone acetyltransferases (HATs) utilize acetyl-CoA to acetylate lysine (B10760008) residues on histone tails.[3]
-
Ketone Body Formation: In the liver, under conditions of prolonged fasting or carbohydrate restriction, mitochondrial acetyl-CoA is converted into ketone bodies.
Quantitative Data
The following tables summarize key quantitative data related to acetyl-CoA metabolism, providing a basis for comparison and modeling.
Table 1: Subcellular Acetyl-CoA Concentrations
| Cell Type/Tissue | Mitochondrial Acetyl-CoA (nmol/mg protein) | Cytosolic Acetyl-CoA (nmol/mg protein) | Reference |
| Rat Hepatocytes (fed) | 0.3 - 0.9 | Variable, changes opposite to mitochondrial | [8] |
| Differentiating SN56 cells | Decreased | Markedly Increased | [9] |
| E. coli | ~3.5 (with acs overexpression) | - | [10] |
Table 2: Kinetic Properties of Key Enzymes
| Enzyme | Substrate | Km (µM) | Ki (µM) | Inhibitor | Reference |
| Pyruvate Dehydrogenase Complex (Ehrlich ascites tumor cells) | Pyruvate | 46 | - | - | [11] |
| NAD+ | 110 | 22 | NADH | [11] | |
| CoA | 36 | 58 | Acetyl-CoA | [11] | |
| ATP-Citrate Lyase (bacterial) | ATP | 210 | 37 | ADP | [12][13] |
| Citrate | 57 (first molecule) | - | - | [12][13] | |
| Acetyl-CoA Carboxylase (E. coli) | Malonyl-CoA | - | - | Desthiobiotin, 2-imidazolidone | [14] |
Signaling Pathways and Logical Relationships
The intricate network of pathways involving acetyl-CoA can be visualized to better understand the logical flow and regulatory connections.
Caption: Central role of Acetyl-CoA in metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of acetyl-CoA.
Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoAs for analysis by LC-MS.[15]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (LC-MS grade)
-
Internal standards (optional, but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate culture medium and wash the monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a defined volume of ice-cold methanol (containing internal standards, if used) to the cells.
-
Adherent cells: Scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the chosen reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an appropriate vial for LC-MS analysis.
-
Quantification of Acetyl-CoA by HPLC
This protocol outlines a method for the quantification of acetyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
Materials:
-
Perchloric acid (PCA) solution (e.g., 5%)
-
Dithiothreitol (DTT)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase A: e.g., 5 mM ammonium acetate in HPLC grade water
-
Mobile phase B: e.g., 5 mM ammonium acetate in 95:5 acetonitrile:water
-
Acetyl-CoA standard solutions
Procedure:
-
Sample Preparation (from cultured cells):
-
Harvest and wash cells as described in the extraction protocol.
-
Resuspend the cell pellet in a PCA solution containing DTT.
-
Incubate on ice for 10 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant is ready for immediate HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a defined volume of the sample supernatant.
-
Run a gradient elution program to separate acetyl-CoA from other cellular components. A typical gradient might be:
-
Isocratic at 2% B for 2 minutes.
-
Linear gradient from 2% to 25% B over 3.5 minutes.
-
Linear gradient from 25% to 100% B over 0.5 minutes.
-
Isocratic at 100% B for 8.5 minutes.
-
Return to initial conditions and re-equilibrate.[18]
-
-
Detect acetyl-CoA by its absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of acetyl-CoA.
-
Determine the concentration of acetyl-CoA in the samples by comparing their peak areas to the standard curve.
-
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase, a key enzyme in the Krebs cycle.[19][20][21]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Acetyl-CoA solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Oxaloacetate solution
-
Cell or tissue lysate, or purified mitochondria
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold assay buffer.
-
Centrifuge to remove insoluble material.
-
-
Reaction Setup:
-
In each well of a 96-well plate, add:
-
Sample (cell lysate or mitochondrial preparation)
-
Assay Buffer
-
Acetyl-CoA solution
-
DTNB solution
-
-
-
Initiate Reaction:
-
Add oxaloacetate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) in a kinetic mode. The absorbance is due to the formation of TNB, which is produced from the reaction of the released Coenzyme A with DTNB.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
Calculate the citrate synthase activity using the molar extinction coefficient of TNB.
-
Caption: Workflow for the Citrate Synthase activity assay.
Fatty Acid Synthase (FAS) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of fatty acid synthase by monitoring the consumption of NADPH.[22]
Materials:
-
Spectrophotometer
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
Cell or tissue lysate containing FAS
Procedure:
-
Sample Preparation:
-
Prepare a cell or tissue lysate as for the citrate synthase assay.
-
-
Reaction Setup:
-
In a cuvette, combine:
-
Assay Buffer
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
Sample (lysate)
-
-
-
Initiate Reaction:
-
Add NADPH solution to the cuvette to start the reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔA/min).
-
Calculate the FAS activity using the molar extinction coefficient of NADPH.
-
Histone Acetyltransferase (HAT) Activity Assay
This is a colorimetric assay for the detection of HAT activity.[23][24]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
HAT Assay Buffer
-
HAT Substrate I (e.g., a specific histone peptide)
-
HAT Substrate II (contains Acetyl-CoA)
-
NADH Generating Enzyme
-
Soluble tetrazolium dye (e.g., WST-1)
-
Nuclear extract or purified HAT enzyme
Procedure:
-
Sample Preparation:
-
Prepare nuclear extracts from cells or tissues.
-
-
Assay Mix Preparation:
-
Prepare an assay mix containing HAT Assay Buffer, HAT Substrate I, HAT Substrate II, and NADH Generating Enzyme.
-
-
Reaction Setup:
-
Add the sample (nuclear extract) to the wells of a 96-well plate.
-
Add the assay mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the tetrazolium dye used (e.g., 440 nm for WST-1). The color development is proportional to the amount of NADH produced, which is linked to the release of Coenzyme A during the HAT reaction.
-
-
Data Analysis:
-
Subtract the background reading (from a well without HAT enzyme) from the sample readings.
-
HAT activity can be expressed as the change in absorbance per unit time per amount of protein.
-
Caption: Workflow for the HAT activity assay.
Conclusion
Acetyl-CoA is a molecule of paramount importance in cellular metabolism, acting as a linchpin that connects catabolic and anabolic processes. Its central role in energy production, biosynthesis, and epigenetic regulation makes it a key target for understanding and potentially manipulating cellular function in both health and disease. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of acetyl-CoA metabolism and its profound impact on cellular physiology. A thorough understanding of the intricate regulation of acetyl-CoA pathways is essential for the development of novel therapeutic strategies targeting metabolic disorders and cancer.
References
- 1. Characterization of fatty acid synthase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. med.libretexts.org [med.libretexts.org]
- 6. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]
- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Overexpression and kinetic characterization of the carboxyltransferase component of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. sunlongbiotech.com [sunlongbiotech.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. abcam.com [abcam.com]
A Technical Guide to the Biochemical Properties of Feruloyl-CoA Synthetase (FCS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloyl-CoA Synthetase (FCS), systematically known as trans-ferulate:CoASH ligase (EC 6.2.1.34), is a key enzyme in the metabolic pathways of phenylpropanoids, particularly in the biosynthesis of lignin (B12514952) and the microbial degradation of ferulic acid.[1][2] By catalyzing the ATP-dependent activation of ferulic acid to its corresponding thioester, feruloyl-CoA, FCS directs this important phenolic compound into various downstream metabolic routes.[1][3] This document provides an in-depth overview of the core biochemical properties of FCS, detailed experimental protocols for its characterization, and a summary of its kinetic parameters, serving as a vital resource for researchers in biochemistry, metabolic engineering, and drug development.
Enzymatic Reaction and Mechanism
Feruloyl-CoA synthetase belongs to the family of ligases that form carbon-sulfur bonds.[2] The enzyme catalyzes the thiolation of ferulic acid with Coenzyme A (CoA) in a two-step reaction that requires ATP and magnesium ions (Mg²⁺) as a cofactor.[3][4] The overall reaction is as follows:
trans-ferulic acid + ATP + CoASH ⇌ trans-feruloyl-CoA + AMP + Diphosphate[4]
The reaction mechanism is analogous to that of other acyl-CoA synthetases.[5] It involves the initial formation of an enzyme-bound feruloyl-adenylate intermediate (feruloyl-AMP) from ferulic acid and ATP, with the release of pyrophosphate. Subsequently, the sulfhydryl group of CoA attacks the feruloyl-adenylate, leading to the formation of the high-energy thioester bond in feruloyl-CoA and the release of AMP.[6]
Biochemical and Kinetic Properties
The biochemical characteristics of FCS can vary between different source organisms. However, several key properties are generally conserved.
Optimal Conditions
FCS enzymes typically exhibit optimal activity under neutral to slightly alkaline pH conditions and at moderate temperatures. For instance, FCS from a soil metagenome (FCS1) and Streptomyces sp. V-1 show optimal activity at pH 7.0-9.0 and temperatures between 30°C and 37°C.[1][4] The enzyme from Streptomyces sp. V-1 denatures at 45°C.[4] The stability of some FCS enzymes in alkaline conditions is a noteworthy feature for biotechnological applications.[1]
Cofactor Requirements
The activity of FCS is critically dependent on the presence of divalent cations, with Mg²⁺ being the most effective activator.[4][7] Other ions such as Mn²⁺ and Co²⁺ can substitute for Mg²⁺ but generally result in reduced enzyme activity.[4]
Kinetic Parameters
The kinetic performance of FCS has been characterized for enzymes from several prokaryotic sources. These enzymes generally display Michaelis-Menten kinetics. A summary of key kinetic parameters for ferulic acid as a substrate is presented below.
| Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Soil Metagenome (FCS1) | 0.1 | 36.8 | 45.9 | 371.6 | [1] |
| Streptomyces sp. V-1 | 0.35 | 78.2 | 67.7 | ~193.4 | [4] |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Substrate Specificity
While ferulic acid is the primary substrate, many FCS enzymes exhibit activity towards other hydroxycinnamic acids. This broader specificity is crucial for their role in metabolizing various lignin-derived aromatic compounds.
| Substrate | Relative Activity (%) with FCS from Streptomyces sp. V-1 |
| Ferulic Acid | 100 |
| Caffeic Acid | Active |
| p-Coumaric Acid | Active |
| trans-Cinnamic Acid | Less Active |
| 3-Methoxycinnamic Acid | Not Active |
| 4-Methoxycinnamic Acid | Not Active |
Data sourced from UniProt entry for Streptomyces sp. FCS.[4] Some enzymes, like LM-FCS2 from a microbial consortium, are also able to convert sinapic acid.[8]
Role in Metabolic Pathways
FCS plays a pivotal role at the branch point of several metabolic pathways. The feruloyl-CoA produced is a central intermediate for the biosynthesis of lignin monomers in plants and for the catabolism of ferulic acid in microorganisms, often leading to the production of valuable chemicals like vanillin.[1][3]
References
- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. uniprot.org [uniprot.org]
- 5. Reaction Mechanism and Structural Model of ADP-forming Acetyl-CoA Synthetase from the Hyperthermophilic Archaeon Pyrococcus furiosus: EVIDENCE FOR A SECOND ACTIVE SITE HISTIDINE RESIDUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 8. researchgate.net [researchgate.net]
Structural Analysis of 4-hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) is a key enzyme in the microbial degradation of phenylpropanoids, a class of compounds abundant in plant biomass. This enzyme, a member of the crotonase superfamily, catalyzes the conversion of 4-hydroxycinnamoyl-CoA thioesters, such as feruloyl-CoA, into valuable aromatic aldehydes like vanillin (B372448).[1][2] The unique catalytic activity of HCHL, involving both a hydration and a carbon-carbon bond cleavage reaction, makes it a prime target for applications in metabolic engineering and the biotechnological production of flavor and fragrance compounds. This technical guide provides a comprehensive overview of the structural and functional aspects of HCHL, with a focus on the enzyme from Pseudomonas fluorescens.
Structural Overview
The crystal structure of HCHL from Pseudomonas fluorescens AN103 has been determined to a resolution of 1.8 Å.[1][2][3][4] This high-resolution structure provides critical insights into the enzyme's architecture and catalytic mechanism.
Quaternary Structure
HCHL exists as a hexamer, formed by the stacking of two trimeric rings.[1][2][3][4] This hexameric assembly is a common feature among members of the crotonase superfamily. The active sites are located at the interface between adjacent subunits within each trimer, highlighting the importance of the quaternary structure for catalysis.
Monomeric Fold
Each HCHL monomer consists of two domains: a larger N-terminal domain and a smaller C-terminal domain. The overall fold is characteristic of the crotonase superfamily, with a central β-sheet surrounded by α-helices.
Active Site Architecture
The active site of HCHL is a well-defined pocket that accommodates the 4-hydroxycinnamoyl-CoA substrate. The binding of the substrate is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key feature of the active site is the presence of an "oxyanion hole," formed by the backbone amide groups of two conserved glycine (B1666218) residues. This oxyanion hole is crucial for stabilizing the negatively charged intermediate formed during the hydration step of the catalytic cycle.[4]
Two residues have been identified as being of particular importance for the enzyme's function:
-
Glutamic acid 143 (Glu-143): This residue is located in the heart of the active site and is essential for catalysis. It is proposed to act as a general base, abstracting a proton from a water molecule to activate it for nucleophilic attack on the double bond of the substrate.
-
Tyrosine 239 (Tyr-239): This residue plays a critical role in substrate binding and specificity. Its hydroxyl group forms a hydrogen bond with the phenolic hydroxyl group of the substrate, anchoring it in the correct orientation for catalysis. This interaction is thought to be a key determinant of HCHL's preference for 4-hydroxycinnamoyl-CoA substrates.[4]
Catalytic Mechanism
The conversion of 4-hydroxycinnamoyl-CoA to the corresponding aromatic aldehyde by HCHL proceeds through a two-step mechanism:
-
Hydration: An activated water molecule, generated with the assistance of Glu-143, attacks the β-carbon of the α,β-unsaturated thioester. This results in the formation of a β-hydroxy acyl-CoA intermediate.
-
Retro-aldol cleavage: The β-hydroxy acyl-CoA intermediate undergoes a retro-aldol reaction, leading to the cleavage of the Cα-Cβ bond. This step releases the aromatic aldehyde and acetyl-CoA as products.
Quantitative Data
Crystallographic Data
| Parameter | Value | Reference |
| PDB ID | 2A7T | |
| Resolution (Å) | 1.80 | [1][2][3][4] |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions (Å) | a=154.4, b=167.5, c=130.8 | |
| R-factor / R-free | 0.188 / 0.224 | |
| No. of molecules in ASU | 12 (two hexamers) | [1][2][3][4] |
Kinetic Parameters
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| 4-Coumaroyl-CoA | 5.2 | 2.3 | [5] |
| Caffeoyl-CoA | 1.6 | - | [5] |
| Feruloyl-CoA | 2.4 | - | [5] |
Experimental Protocols
Recombinant Expression and Purification of HCHL
This protocol describes the expression of HCHL from P. fluorescens in E. coli and its subsequent purification.
Methodology:
-
Expression: The gene encoding HCHL is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 4-6 hours at 30°C. Cells are harvested by centrifugation.
-
Purification: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged HCHL is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. HCHL is then eluted with elution buffer (lysis buffer with 250 mM imidazole). For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE.
HCHL Enzymatic Assay
The activity of HCHL can be determined by monitoring the decrease in absorbance of the 4-hydroxycinnamoyl-CoA substrate, which has a characteristic absorbance maximum around 345 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), the 4-hydroxycinnamoyl-CoA substrate (e.g., 50 µM feruloyl-CoA), and purified HCHL enzyme.
-
Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 345 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient of the substrate.
Site-Directed Mutagenesis of HCHL
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in enzyme function. For HCHL, key targets for mutagenesis are the active site residues Glu-143 and Tyr-239.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing Glu-143 to Alanine).
-
PCR Amplification: Use the mutagenic primers to amplify the entire HCHL expression plasmid in a PCR reaction.
-
DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation and Sequencing: The DpnI-treated plasmid is transformed into competent E. coli. Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
-
Mutant Characterization: The confirmed mutant HCHL is then expressed, purified, and its kinetic parameters are determined and compared to the wild-type enzyme to assess the impact of the mutation.
Crystallization of HCHL
Crystallization is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography.
Methodology:
-
Protein Preparation: Purified HCHL is concentrated to a suitable concentration (e.g., 10 mg/mL) in a low-salt buffer.
-
Crystallization Screening: The concentrated protein is subjected to a wide range of crystallization conditions using commercial screening kits and the hanging-drop vapor diffusion method.
-
Optimization: Promising crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.
Conclusion
The structural and functional characterization of 4-hydroxycinnamoyl-CoA hydratase/lyase has provided a detailed understanding of its catalytic mechanism and substrate specificity. This knowledge is invaluable for the rational design of HCHL variants with improved properties for various biotechnological applications, including the sustainable production of valuable aromatic compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this fascinating enzyme.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The 1.8 A resolution structure of hydroxycinnamoyl-coenzyme A hydratase-lyase (HCHL) from Pseudomonas fluorescens, an enzyme that catalyses the transformation of feruloyl-coenzyme A to vanillin. | Semantic Scholar [semanticscholar.org]
- 4. The 1.8 A resolution structure of hydroxycinnamoyl-coenzyme A hydratase-lyase (HCHL) from Pseudomonas fluorescens, an enzyme that catalyses the transformation of feruloyl-coenzyme A to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural diversity of fcs and ech genes in bacteria.
An In-depth Technical Guide to the Natural Diversity of fcs and ech Genes in Bacteria
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial catabolism of lignin-derived aromatic compounds is a cornerstone of global carbon cycling and a focal point for biotechnological innovation. Central to this process are the fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase/aldolase) genes, which encode the key enzymes for the conversion of ferulic acid—a common lignin (B12514952) monomer—into valuable platform chemicals like vanillin (B372448). This technical guide provides a comprehensive overview of the natural diversity of fcs and ech genes across the bacterial kingdom. It details the underlying biochemical pathways, presents quantitative data on enzyme diversity, outlines key experimental methodologies for their study, and explores their significance in the broader context of lignin valorization.
The Ferulic Acid Catabolic Pathway: A CoA-Dependent Mechanism
Bacteria have evolved a sophisticated, CoA-dependent pathway to metabolize ferulic acid, a phenolic compound abundant in plant cell walls.[1][2] This process circumvents the complexities of direct side-chain cleavage and instead utilizes a two-step enzymatic reaction catalyzed by feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).[1][3]
-
Step 1: Activation by Feruloyl-CoA Synthetase (FCS): The pathway is initiated by FCS, which activates ferulic acid by catalyzing its thioesterification with Coenzyme A (CoA).[2] This reaction is ATP-dependent and results in the formation of feruloyl-CoA.[4]
-
Step 2: Hydration and Cleavage by Enoyl-CoA Hydratase/Aldolase (ECH): The feruloyl-CoA is then acted upon by a bifunctional enzyme, ECH (also referred to as feruloyl-CoA hydratase/lyase or FCHL).[2] This enzyme first hydrates the propenoyl side chain and subsequently performs a retro-aldol cleavage, yielding vanillin and acetyl-CoA.[2][3] The acetyl-CoA can then enter central metabolic pathways, such as the TCA cycle.[2]
This metabolic route has been identified and characterized in various bacteria, including Pseudomonas putida, Amycolatopsis sp., and Sphingobium sp.[2]
Natural Diversity and Distribution of fcs and ech Genes
The fcs and ech genes exhibit considerable diversity across the bacterial domain, reflecting their adaptation to various ecological niches where lignin degradation occurs. This diversity is evident at both the genetic and functional levels.
Genetic Organization and Distribution
The genes for ferulic acid catabolism are often found clustered together in bacterial genomes. In Pseudomonas sp. strain HR199, for instance, the fcs and ech genes are located on the same DNA region, alongside a β-ketothiolase gene (aat), suggesting a coordinated regulation and evolutionary history.[3] Bioinformatic analyses reveal that homologs of lignin degradation pathways, including those involving fcs and ech, are present across a range of bacterial classes, most notably Actinobacteria and Proteobacteria.[5][6] This widespread distribution underscores their importance in the decomposition of plant biomass in diverse environments.[6][7]
Functional and Biochemical Diversity
The proteins encoded by fcs and ech genes from different bacterial sources display a range of biochemical properties, including substrate specificity and kinetic parameters. While the primary substrate is ferulic acid, many FCS enzymes can also activate other hydroxycinnamic acids, such as caffeate and p-coumaric acid.[4] This functional plasticity allows bacteria to process a variety of lignin-derived monomers. The kinetic properties of these enzymes are key determinants of their efficiency and have been characterized for several prokaryotic variants.
Table 1: Comparison of Kinetic Properties of Feruloyl-CoA Synthetases (FCS) from Different Bacterial Sources
| Enzyme (Source) | Km (mM) for Ferulic Acid | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| FCS1 (Soil Metagenome) | 0.1 | 36.8 | 45.9 | 7.8 - 9.0 | 37 | [8] |
| FCS from Streptomyces sp. V-1 | N/A | N/A | 67.7 | 7.0 | 30 | [4][8] |
| FCS from Pseudomonas putida | N/A | N/A | N/A | N/A | 30-37 |[8] |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
The ECH enzymes belong to the crotonase superfamily, a large and diverse group of enzymes involved in various metabolic pathways, including fatty acid degradation.[9][10] While some ECH enzymes are highly specific, others exhibit broader substrate ranges. Structurally, bacterial ECHs often exist as trimers and possess highly conserved glutamate (B1630785) residues in their active sites that are critical for catalysis.[10]
Experimental Methodologies for Studying fcs and ech Genes
The characterization of novel fcs and ech genes and their encoded enzymes relies on a suite of established molecular biology and biochemical techniques. The following protocols are fundamental to their study.
Gene Identification and Heterologous Expression
The initial step often involves identifying candidate genes from genomic or metagenomic libraries. Once identified, the genes are cloned into an expression vector (e.g., pET series) and transformed into a suitable host, typically Escherichia coli, for heterologous expression.[3] This allows for the production of sufficient quantities of the enzyme for purification and characterization.
Feruloyl-CoA Synthetase (FCS) Activity Assay
Principle: This spectrophotometric assay measures the initial rate of feruloyl-CoA formation, which absorbs light at 345 nm.[2][3]
Protocol:
-
Prepare a reaction mixture (1 ml final volume) containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM Ferulic Acid
-
0.4 mM Coenzyme A (CoA)
-
An appropriate amount of purified FCS enzyme or cell-free extract.
-
-
Incubate the mixture at the enzyme's optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding 2 mM ATP.
-
Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[2][8]
Enoyl-CoA Hydratase/Aldolase (ECH) Activity Assay
Principle: This assay can be performed in a coupled reaction with FCS or by directly providing feruloyl-CoA. The conversion of ferulic acid to vanillin is monitored over time using High-Pressure Liquid Chromatography (HPLC).[3]
Protocol:
-
Set up a reaction containing ferulic acid, ATP, CoA, MgCl₂, and both FCS and ECH enzymes in a suitable buffer.
-
Incubate the reaction at the optimal temperature.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).
-
Analyze the samples by reverse-phase HPLC to quantify the decrease in the ferulic acid substrate and the increase in the vanillin product.
-
A standard curve for vanillin and ferulic acid should be used for accurate quantification.
Gene Inactivation for Functional Validation
Principle: To confirm the essential role of fcs and ech in the native organism, the genes are inactivated through targeted mutagenesis, often by inserting an antibiotic resistance cassette.[3]
Methodology (example using homologous recombination):
-
The target gene (fcs or ech) is cloned into a suicide vector that cannot replicate in the target bacterium.
-
An antibiotic resistance gene (e.g., gentamicin (B1671437) resistance) is inserted into the cloned gene, disrupting its reading frame.
-
This construct is transferred from a donor E. coli strain to the target bacterium (e.g., Pseudomonas) via conjugation.
-
Homologous recombination events will exchange the functional wild-type gene on the chromosome with the inactivated version from the plasmid.
-
Successful mutants are selected based on their acquired antibiotic resistance and loss of the vector's marker.
-
The resulting mutant strain is then tested for its inability to grow on ferulic acid as a sole carbon source, confirming the gene's essential function in the pathway.[3]
Biotechnological Significance: Lignin Valorization
The natural diversity of fcs and ech genes represents a valuable genetic reservoir for metabolic engineering and synthetic biology applications. Lignin, a major component of lignocellulosic biomass, is an underutilized waste product in the pulp, paper, and biofuel industries.[6][11] The bacterial pathway for ferulic acid degradation provides a direct route to convert this lignin-derived compound into vanillin, a high-value flavor and aroma compound.[2]
By harnessing the power of robust and efficient FCS and ECH enzymes, engineered microorganisms can be developed as biocatalysts for the sustainable production of vanillin and other chemicals from renewable biomass, contributing to a circular bioeconomy.[2][12]
Conclusion
The fcs and ech genes are pivotal components of bacterial metabolism, enabling the conversion of lignin-derived ferulic acid into central metabolites and valuable biochemicals. Their significant natural diversity across different bacterial phyla provides a rich toolkit for scientific research and industrial biotechnology. Understanding this diversity, from gene organization and regulation to enzyme kinetics and substrate specificity, is crucial for harnessing their full potential. The experimental protocols detailed herein provide a framework for the continued discovery and characterization of novel fcs and ech variants, paving the way for the development of next-generation biocatalysts for a sustainable future.
References
- 1. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Hydratases Involved in Steroid Side Chain Degradation Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and sequence comparisons of bacterial enoyl-CoA isomerase and enoyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lignocellulose degradation in bacteria and fungi: cellulosomes and industrial relevance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Evolutionary origin of caffeoyl CoA O-methyltransferase-like genes.
An In-Depth Technical Guide on the Evolutionary Origin of Caffeoyl CoA O-Methyltransferase-Like Genes
Introduction
Caffeoyl coenzyme A O-methyltransferase (CCoAOMT) is a pivotal enzyme in plant secondary metabolism, primarily known for its role in the biosynthesis of lignin (B12514952).[1][2] Lignin, a complex polymer of phenylpropanoids, provides structural integrity to the plant cell wall, facilitates water transport, and acts as a barrier against pathogens.[1][3] The CCoAOMT enzyme, a type of S-adenosyl-L-methionine (SAM) dependent methyltransferase, catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[2][4] This reaction is a critical step in the synthesis of both guaiacyl (G) and syringyl (S) lignin monomers.[3][4] Understanding the evolutionary origins and diversification of the CCoAOMT gene family provides crucial insights into the adaptation of plants to terrestrial environments and the development of complex vascular systems. This guide explores the phylogenetic relationships, structural evolution, and functional diversification of CCoAOMT-like genes, intended for researchers, scientists, and professionals in drug development and plant biotechnology.
Phylogenetic Analysis and Gene Family Expansion
The CCoAOMT gene family has been identified and characterized across a wide range of plant species, from herbaceous annuals to woody perennials.[4][5] Phylogenetic analyses consistently show that these genes can be classified into distinct groups or clades, reflecting their evolutionary history.[1][6][7] In many plant species, the CCoAOMT gene family has expanded through gene duplication events, which are a primary driving force for the evolution of new gene functions.
Mechanisms of Expansion
The expansion of the CCoAOMT gene family is largely attributed to two main mechanisms:
-
Segmental Duplication: This occurs during large-scale duplication of chromosomal regions, often resulting from whole-genome duplication events. These duplicated genes may be found on different chromosomes.[4][7]
-
Tandem Duplication: This involves the duplication of a gene in the same chromosomal region, leading to a cluster of closely related genes.[6][7]
These duplication events provide the raw genetic material for evolutionary innovation. Following duplication, a gene pair can have several fates: one copy may be lost (nonfunctionalization), both copies may retain the original function, they may divide the original function (subfunctionalization), or one copy may acquire a novel function (neofunctionalization).
Data Presentation: CCoAOMT Gene Family Size in Various Plant Species
The number of CCoAOMT genes varies significantly among different plant species, reflecting their unique evolutionary histories and genomic complexities.
| Species | Common Name | Number of CCoAOMT Genes Identified | Reference(s) |
| Arabidopsis thaliana | Thale Cress | 7 | [1][4][6] |
| Oryza sativa | Rice | 6 | [1][4][7] |
| Populus trichocarpa | Poplar | 6 | [1][5] |
| Sorghum bicolor | Sorghum | 7 | [1] |
| Vitis vinifera | Grape | 10 | [7] |
| Camellia sinensis | Tea Plant | 10 | [1] |
| Corchorus capsularis | White Jute | 6 | [1] |
| Corchorus olitorius | Tossa Jute | 6 | [1] |
| Gossypium arboreum | Tree Cotton | 9 | [4] |
| Gossypium raimondii | --- | 8 | [4] |
| Gossypium hirsutum | Upland Cotton | 16 | [4] |
| Gossypium barbadense | Sea-Island Cotton | 17 | [4] |
| Solanum tuberosum | Potato | 12 | [7] |
| Dendrocalamus farinosus | --- | 17 | [5] |
| Malus domestica | Apple | 12 | [6] |
| Pyrus bretschneideri | Chinese White Pear | 8 | [6] |
| Prunus persica | Peach | 15 | [6] |
Conserved Structures and Functional Diversification
Despite the expansion and diversification of the gene family, CCoAOMT proteins retain highly conserved structural features and motifs, which are essential for their catalytic activity.
Conserved Motifs
Studies have identified several conserved motifs in CCoAOMT proteins that are characteristic of plant CCoAOMTs and crucial for their function.[6]
| Motif ID | Sequence | Putative Function |
| Motif 1 | DFIFVDADKDNY | Plant CCoAOMT unique tag sequence |
| Motif 2 | KLINAKNTMEIGVYTGYSLLATA | Plant CCoAOMT unique tag sequence |
| Motif 3 | GDGITLCRR | Plant CCoAOMT unique tag sequence |
| Motif 4 | PVIQKAGVAHKIEF | Plant CCoAOMT unique tag sequence |
| Motif 5 | TSVYPREPEPMKELRELT | Plant CCoAOMT unique tag sequence |
Data derived from a study on Rosaceae species.[6]
The Central Role in Lignin Biosynthesis
The ancestral and most well-characterized function of CCoAOMT is the methylation of caffeoyl-CoA to feruloyl-CoA. This step is crucial for producing the precursors for both G-lignin and S-lignin.[3] Repression or knockout of CCoAOMT expression in various plants, such as poplar and tobacco, leads to a significant reduction in total lignin content and alters the lignin composition.[8][9][10]
Caption: Role of CCoAOMT in the lignin biosynthesis pathway.
Functional Diversification
Following gene duplication, some CCoAOMT-like genes have evolved new functions beyond lignin biosynthesis. Evidence suggests their involvement in:
-
Flavonoid Biosynthesis: Certain CCoAOMT members are implicated in the methylation of flavonoids, including anthocyanins, contributing to flower and fruit coloration.[7]
-
Stress Response: The expression of some CCoAOMT genes is induced by biotic and abiotic stresses, such as pathogen attack, drought, and salinity.[2][4] This suggests a role in fortifying the cell wall or producing protective secondary metabolites.
-
Specialized Metabolites: In certain species like vanilla, CCoAOMT-like enzymes have been shown to participate in unique metabolic pathways, such as vanillin (B372448) biosynthesis.[11]
Experimental Protocols
Investigating the evolutionary history and function of CCoAOMT genes involves a combination of bioinformatics and biochemical techniques.
Protocol 1: Phylogenetic Analysis of CCoAOMT Gene Family
This protocol outlines the key steps for constructing a phylogenetic tree to infer evolutionary relationships.[12][13][14]
-
Sequence Identification and Retrieval:
-
Use known CCoAOMT protein sequences (e.g., from Arabidopsis thaliana) as queries for BLASTp or tBLASTn searches against genome and protein databases of target species (e.g., NCBI, Phytozome).
-
Alternatively, use Hidden Markov Model (HMM) searches with the CCoAOMT domain profile (PF01596) to identify potential family members.
-
Retrieve the full-length protein sequences of all identified candidates.
-
-
Multiple Sequence Alignment (MSA):
-
Align the retrieved protein sequences using an MSA tool like ClustalW, MUSCLE, or MAFFT with default parameters.
-
Manually inspect and edit the alignment to remove poorly aligned regions or large gaps, which can interfere with phylogenetic inference.
-
-
Phylogenetic Tree Construction:
-
Use the curated alignment to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method, fast and suitable for large datasets. Often implemented in software like MEGA.
-
Maximum Likelihood (ML): A statistically robust model-based method. Use software like IQ-TREE or RAxML to find the best-fit substitution model and construct the tree.
-
-
Assess the statistical reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting tree using software like FigTree or the integrated tools in MEGA.
-
Analyze the clustering of sequences to define subgroups and infer orthologous and paralogous relationships.
-
Caption: A typical workflow for phylogenetic analysis.
Protocol 2: Functional Characterization of a CCoAOMT Enzyme
This protocol describes the process of expressing a CCoAOMT gene and assaying the enzymatic activity of the resulting protein.[15][16][17]
-
Gene Cloning and Expression Vector Construction:
-
Amplify the full-length coding sequence (CDS) of the target CCoAOMT gene from cDNA using PCR with specific primers.
-
Clone the amplified CDS into a suitable bacterial expression vector (e.g., pET or pGEX series) that allows for the production of a tagged recombinant protein (e.g., His-tag, GST-tag) for easy purification.
-
Verify the construct sequence by Sanger sequencing.
-
-
Heterologous Expression and Protein Purification:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Harvest the cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Assess the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford).
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.5), the purified CCoAOMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate (caffeoyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding acid (e.g., HCl) or an organic solvent.
-
-
Product Analysis:
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify and quantify the product (feruloyl-CoA) by comparing its retention time and mass spectrum to an authentic standard.
-
Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.
-
Caption: Workflow for CCoAOMT enzyme characterization.
Conclusion
The evolutionary history of the CCoAOMT gene family is a story of conservation and diversification. Originating as a key enzyme in the lignin biosynthesis pathway, a function critical for the evolution of land plants, the family has expanded through widespread gene duplication. This expansion has provided the evolutionary substrate for the development of new roles in diverse metabolic pathways, including flavonoid synthesis and stress responses. The conserved core function in lignification is evident in the shared motifs and structural properties across the plant kingdom, while the diversification of function highlights the adaptability of plant metabolic networks. Future research combining genomics, phylogenetics, and biochemistry will continue to unravel the complex evolutionary tapestry of this vital gene family, offering potential targets for engineering plant biomass and improving stress resilience in crops.
References
- 1. Frontiers | Caffeoyl-CoA 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries [frontiersin.org]
- 2. Evolution and expression analysis of the caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) gene family in jute (Corchorus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hort [journals.ashs.org]
- 7. Genome-Wide Characterization of Solanum tuberosum CCoAOMT Gene Family and Identification of StCCoAOMT Genes Involved in Anthocyanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 13. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 14. Approaches to increase the validity of gene family identification using manual homology search tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of Feruloyl-CoA for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloyl-coenzyme A (feruloyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants and a key precursor for the biosynthesis of numerous valuable natural products, including lignin (B12514952), flavonoids, and various pharmaceutical compounds. The availability of high-purity feruloyl-CoA is essential for in vitro biochemical assays, enzyme characterization, and metabolic engineering studies. This document provides a detailed guide for the enzymatic synthesis and purification of feruloyl-CoA for research applications. The primary method described utilizes the enzyme 4-coumarate-CoA ligase (4CL), which is highly efficient in catalyzing the formation of a thioester bond between ferulic acid and coenzyme A.
Introduction
The study of enzymes involved in secondary metabolism and the development of novel biosynthetic pathways often requires access to specific activated intermediates like feruloyl-CoA. While commercially available, the in-house synthesis of this molecule can be more cost-effective and allows for greater control over purity and isotopic labeling. Enzymatic synthesis is generally preferred over chemical methods due to its high specificity, milder reaction conditions, and avoidance of hazardous reagents. The most common and effective enzymatic approach involves the use of 4-coumarate-CoA ligase (4CL), an enzyme that activates cinnamic acid derivatives in an ATP-dependent manner.
Principle of the Method
The synthesis of feruloyl-CoA from ferulic acid is catalyzed by 4CL in the presence of ATP and magnesium ions. The reaction proceeds in two steps: first, the adenylation of ferulic acid to form feruloyl-AMP, and second, the transfer of the feruloyl group to the thiol of coenzyme A, releasing AMP.
Reaction: Ferulic Acid + ATP + Coenzyme A --(4CL, Mg²⁺)--> Feruloyl-CoA + AMP + Pyrophosphate
Experimental Workflow
The overall workflow for the synthesis and purification of feruloyl-CoA is depicted below.
Data Summary
The yield of enzymatically synthesized feruloyl-CoA can vary depending on the source of the 4CL enzyme, reaction conditions, and the presence of competing enzymes like thioesterases in crude extracts.[1]
| Enzyme Source | Substrates | Yield | Reference |
| Wheat Seedling Extract | Hydroxycinnamic Acids | 15-20% | [1] |
| Recombinant Wheat & Tobacco 4CL | Hydroxycinnamic Acids | 88-95% | [1] |
| Recombinant Oryza sativa 4CL (Os4CL) | Ferulic Acid | Not specified | [2] |
| Recombinant Pseudomonas putida Fcs | Ferulic Acid | Not specified | [3] |
Experimental Protocols
Materials and Reagents
-
Ferulic acid
-
Coenzyme A lithium salt hydrate
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or Potassium Phosphate buffer
-
Recombinant 4-coumarate-CoA ligase (4CL) from a suitable source (e.g., Arabidopsis thaliana, rice, or bacteria).
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
Ultrapure water
-
C18 solid-phase extraction (SPE) cartridges or a C18 reverse-phase HPLC column
Protocol 1: Enzymatic Synthesis of Feruloyl-CoA
This protocol is adapted from methodologies using recombinant 4CL enzymes.[4][5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture with the following final concentrations. It is recommended to prepare a master mix without the enzyme for multiple reactions.
-
100 mM Tris-HCl or Potassium Phosphate buffer (pH 7.5-8.0)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Ferulic acid
-
0.5 mM Coenzyme A
-
Purified recombinant 4CL enzyme (e.g., 5-10 µg)
-
Adjust the final volume to 1 mL with ultrapure water.
-
-
Initiation and Incubation: Start the reaction by adding the 4CL enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1 to 4 hours. The optimal temperature and time may vary depending on the specific activity of the 4CL enzyme used.[4]
-
Monitoring the Reaction: The formation of feruloyl-CoA can be monitored spectrophotometrically by observing the increase in absorbance at approximately 345 nm.[2]
-
Reaction Termination: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1M HCl) to lower the pH, or by heat inactivation (boiling for 5-10 minutes), followed by centrifugation to pellet the denatured protein.[5][6]
Protocol 2: Purification of Feruloyl-CoA by HPLC
The synthesized feruloyl-CoA can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Sample Preparation: After terminating the reaction and centrifuging, filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or UV detector set to 260 nm (for the adenine (B156593) moiety of CoA) and 345 nm (for the feruloyl moiety).
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: Linear gradient from 50% to 95% B (column wash)
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
Fraction Collection: Collect the fractions corresponding to the feruloyl-CoA peak, which should have absorbance at both 260 nm and 345 nm.
-
Post-Purification Processing: Pool the pure fractions, flash-freeze in liquid nitrogen, and lyophilize to obtain a stable powder.
Product Verification and Storage
-
Verification: The identity and purity of the synthesized feruloyl-CoA can be confirmed by LC-MS analysis, comparing the observed mass to the theoretical mass.
-
Quantification: The concentration of the purified feruloyl-CoA can be determined spectrophotometrically using a molar extinction coefficient (ε) at 345 nm.
-
Storage: The lyophilized feruloyl-CoA powder should be stored at -80°C to ensure long-term stability. For use in assays, prepare fresh solutions in an appropriate buffer.
Signaling Pathway Context
Feruloyl-CoA is a central molecule in the phenylpropanoid pathway, which leads to a diverse array of secondary metabolites.
Troubleshooting
-
Low Yield:
-
Ensure the 4CL enzyme is active.
-
Optimize reaction conditions (pH, temperature, incubation time).
-
Check the purity of substrates (ferulic acid, CoA, ATP).
-
If using crude extracts, consider the presence of inhibitory compounds or competing enzymes like thioesterases.
-
-
Poor HPLC Separation:
-
Adjust the gradient slope for better resolution.
-
Ensure the sample is fully dissolved and filtered.
-
Check the column for degradation or clogging.
-
-
Product Instability:
-
Feruloyl-CoA is susceptible to hydrolysis, especially at alkaline pH. Work quickly and keep samples on ice.
-
Store the final product as a lyophilized powder at -80°C.
-
Conclusion
This application note provides a comprehensive protocol for the enzymatic synthesis and purification of feruloyl-CoA. By utilizing recombinant 4-coumarate-CoA ligase, researchers can efficiently produce this key metabolic intermediate in high purity for a variety of in vitro applications, thereby facilitating advancements in biochemistry, metabolic engineering, and drug discovery.
References
- 1. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
Application Notes and Protocols for HPLC Detection of Vanillin and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of vanillin (B372448) and ferulic acid. The provided protocols are based on established methodologies to ensure accuracy and reproducibility.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and is widely used as a flavoring agent in the food, pharmaceutical, and cosmetic industries. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound in the plant kingdom, known for its potent antioxidant and various other pharmacological properties. The accurate quantification of these compounds is crucial for quality control, formulation development, and research purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for their simultaneous analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described HPLC method for vanillin and ferulic acid.
| Parameter | Vanillin | Ferulic Acid |
| Retention Time (min) | ~13.0[1] | ~10.5[2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.334 µg/mL | 0.334 µg/mL |
| Limit of Quantification (LOQ) | 1.012 µg/mL | 1.012 µg/mL |
| Recovery (%) | 93.12 - 113.74[1] | 98.77 |
| Wavelength (nm) | 280[1] | 320[2] |
Note: The exact retention times may vary depending on the specific HPLC system, column, and operating conditions.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of vanillin and ferulic acid.
Reagents and Materials
-
Vanillin (analytical standard, ≥99% purity)
-
Ferulic acid (analytical standard, ≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid (glacial, analytical grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm, nylon or PTFE)
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.5% glacial acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-17 min: 30-80% B
-
17-17.5 min: 80% B
-
17.5-18 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm for vanillin and 320 nm for ferulic acid (a PDA detector is recommended for simultaneous monitoring).[1][2]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of vanillin and dissolve it in 10 mL of methanol in a volumetric flask.
-
Accurately weigh 10 mg of ferulic acid and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both vanillin and ferulic acid.
-
These solutions will be used to construct the calibration curves.
-
Sample Preparation
-
Solid Samples:
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract the analytes using a suitable solvent (e.g., ethanol (B145695) or methanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
-
Liquid Samples:
-
Dilute the liquid sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.
-
-
Filtration:
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a blank (mobile phase) to prevent carryover.
-
Identify the peaks of vanillin and ferulic acid in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each analyte in the samples using the calibration curves.
Visualizations
Caption: Experimental workflow for the HPLC analysis of vanillin and ferulic acid.
References
Application Notes and Protocols for the Enzymatic Assay of Feruloyl-CoA Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyl-CoA synthetase (FCS), also known as ferulate-CoA ligase, is a key enzyme in the metabolic pathways of phenolic compounds in various organisms, including bacteria, fungi, and plants.[1][2] It catalyzes the ATP-dependent activation of ferulic acid to its corresponding thioester, feruloyl-CoA.[1][2] This activation is the initial step in the catabolism of ferulic acid, a common component of lignin (B12514952), leading to the production of valuable aromatic compounds like vanillin (B372448).[3][4] Understanding the activity of FCS is crucial for applications in biotechnology, biofuel production, and the development of novel therapeutics.
This document provides detailed protocols for assaying feruloyl-CoA synthetase activity using both spectrophotometric and high-performance liquid chromatography (HPLC) methods. It also includes a summary of kinetic data from various sources and a troubleshooting guide to assist researchers in obtaining accurate and reproducible results.
Ferulic Acid Catabolic Pathway
The enzymatic conversion of ferulic acid to vanillin is initiated by feruloyl-CoA synthetase. The pathway involves the activation of ferulic acid to feruloyl-CoA, followed by hydration and cleavage to yield vanillin and acetyl-CoA. This process is of significant interest for the biotechnological production of vanillin from renewable resources.[3]
Data Presentation
Table 1: Comparison of Kinetic Parameters for Feruloyl-CoA Synthetase from Various Organisms
| Organism | Enzyme Preparation | Km (mM) for Ferulic Acid | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Soil Metagenome (FCS1) | Heterologous expression in E. coli | 0.1 | 36.8 | 45.9 | 371.6 | 9.0 | 37 | [4] |
| Streptomyces sp. V-1 | Purified recombinant enzyme | 0.35 | 78.2 | 67.7 | 193.4 | 7.0 | 30 | |
| Pseudomonas putida | Crude extract | - | - | - | - | - | 37 | [4] |
| Streptomyces sp. | Purified enzyme | 0.39 | 112.65 | - | - | 7.0 | 30 | [5] |
Note: U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocols
I. Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This method continuously monitors the formation of feruloyl-CoA by measuring the increase in absorbance at 345 nm.[1][3][4]
A. Materials and Reagents
-
Potassium phosphate (B84403) buffer (1 M, pH 7.0 and pH 7.8)
-
Magnesium chloride (MgCl₂) (100 mM)
-
Ferulic acid (10 mM in DMSO or ethanol)
-
Adenosine triphosphate (ATP) (100 mM)
-
Coenzyme A (CoA) (10 mM)
-
Purified feruloyl-CoA synthetase or cell-free extract
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 345 nm
B. Preparation of Solutions
-
1 M Potassium Phosphate Buffer (pH 7.0 and 7.8): Prepare solutions of 1 M monobasic potassium phosphate (KH₂PO₄) and 1 M dibasic potassium phosphate (K₂HPO₄). Titrate one solution with the other to achieve the desired pH. Sterilize by autoclaving.
-
100 mM MgCl₂: Dissolve the appropriate amount of MgCl₂ in deionized water and sterilize by filtration.
-
10 mM Ferulic Acid: Dissolve ferulic acid in a minimal amount of DMSO or ethanol. Store at -20°C, protected from light.
-
100 mM ATP: Dissolve ATP in deionized water, adjust the pH to 7.0 with NaOH, and store in aliquots at -20°C.[4]
-
10 mM CoA: Dissolve Coenzyme A lithium salt in deionized water and store in aliquots at -20°C. Thaw on ice immediately before use.[4]
C. Assay Procedure
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 200 µL final reaction volume, add the following components:
-
20 µL of 1 M Potassium phosphate buffer (pH 7.8 for FCS1 from soil metagenome, or pH 7.0 for Streptomyces sp. enzyme) to a final concentration of 100 mM.[4]
-
5 µL of 100 mM MgCl₂ to a final concentration of 2.5 mM.[1][4]
-
10 µL of 10 mM Ferulic acid to a final concentration of 0.5 mM.[4]
-
Appropriate amount of purified enzyme or cell-free extract.
-
Deionized water to a volume of 180 µL.
-
-
Mix gently and pre-incubate at the optimal temperature (e.g., 37°C or 30°C) for 5 minutes.[4]
-
Initiate the reaction by adding 20 µL of 100 mM ATP to a final concentration of 2.0 mM.[1][4]
-
Immediately transfer the reaction mixture to a pre-warmed cuvette or 96-well plate.
-
Monitor the increase in absorbance at 345 nm for 5-10 minutes, taking readings every 30 seconds.
D. Calculation of Enzyme Activity
The specific activity of feruloyl-CoA synthetase is calculated using the Beer-Lambert law:
Activity (U/mg) = (ΔA₃₄₅/min * Total reaction volume (mL)) / (ε * Path length (cm) * mg of protein)
Where:
-
ΔA₃₄₅/min is the initial rate of absorbance change per minute.
-
ε (molar extinction coefficient) for feruloyl-CoA at 345 nm is 19.0 mM⁻¹cm⁻¹ (or 19,000 M⁻¹cm⁻¹).[4]
-
Path length is typically 1 cm for a standard cuvette. For a 96-well plate, the path length must be determined or provided by the instrument manufacturer.
II. HPLC Method for Confirmation of Feruloyl-CoA Formation
This method provides a robust and specific way to confirm the presence and quantify the amount of feruloyl-CoA produced.
A. Materials and Reagents
-
Reaction components as described in the spectrophotometric assay.
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
B. Assay Procedure
-
Perform the enzymatic reaction as described in the spectrophotometric assay protocol (Section I.C).
-
Stop the reaction at a specific time point (e.g., 30 minutes) by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of phosphoric acid.
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
C. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 345 nm (for feruloyl-CoA) and 320 nm (for ferulic acid).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
D. Data Analysis
Quantify the amount of feruloyl-CoA by comparing the peak area to a standard curve generated with purified feruloyl-CoA of known concentrations.
Experimental Workflow and Troubleshooting
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme (-80°C). Avoid repeated freeze-thaw cycles. Use a fresh enzyme preparation. |
| Incorrect assay conditions | Verify the pH of the buffer and the final concentrations of all reagents. Ensure the spectrophotometer is set to the correct wavelength (345 nm). | |
| Degraded substrates | Prepare fresh solutions of ATP and CoA, as they are prone to degradation. Store ferulic acid protected from light. | |
| High background absorbance | Contaminating enzyme activity in crude extracts | Use a control reaction without one of the substrates (e.g., ferulic acid or CoA) to measure and subtract the background rate. |
| Precipitation of ferulic acid | Ensure the final concentration of the organic solvent used to dissolve ferulic acid is low (e.g., <5%) to prevent precipitation in the aqueous buffer. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of the enzyme or a higher concentration of the limiting substrate. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like glycerol (B35011) if necessary. | |
| Product inhibition | Analyze the initial linear phase of the reaction to determine the initial velocity. | |
| Inconsistent replicates | Pipetting errors | Use calibrated pipettes and prepare a master mix of the reaction components to minimize pipetting variations. |
| Air bubbles in wells/cuvette | Be careful during pipetting to avoid introducing air bubbles. Centrifuge plates briefly if necessary. |
References
- 1. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Biocatalysis of Ferulic Acid to Vanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of vanillin (B372448) from ferulic acid using whole-cell biocatalysis. This biotechnological approach offers a sustainable and "natural" alternative to synthetic vanillin production. The information compiled is based on various scientific studies utilizing microorganisms such as Pseudomonas putida, Escherichia coli, and Bacillus subtilis.
Introduction
Vanillin is a globally significant flavor and fragrance compound.[1] While traditionally extracted from vanilla beans, the vast majority is now chemically synthesized. Consumer demand for natural products has spurred the development of biotechnological routes for vanillin production.[1] The bioconversion of ferulic acid, an abundant phenolic compound in plant cell walls, presents a promising and economically attractive method for producing bio-vanillin.[2] This process leverages whole microbial cells as catalysts, either in their natural state or genetically engineered to enhance production efficiency.
Key challenges in this bioprocess include the toxicity of both the substrate (ferulic acid) and the product (vanillin) to the microbial cells, which can limit titers and yields.[1] Strategies to overcome these limitations include metabolic engineering of the microbial host, optimization of fermentation conditions, and in situ product recovery (ISPR) to continuously remove vanillin from the culture medium.[1]
Biochemical Pathway: Ferulic Acid to Vanillin
The most common and efficient pathway for the microbial conversion of ferulic acid to vanillin is a coenzyme A (CoA)-dependent, non-β-oxidative route. This two-step process is catalyzed by two key enzymes: feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).
Caption: Biochemical pathway of ferulic acid conversion to vanillin.
Experimental Workflow Overview
A typical whole-cell biocatalysis experiment for vanillin production from ferulic acid involves several key stages, from inoculum preparation to product analysis. The workflow can be adapted for different microbial strains and scales.
Caption: General experimental workflow for vanillin production.
Data Presentation: Comparative Performance of Whole-Cell Biocatalysts
The following tables summarize quantitative data from various studies on the production of vanillin from ferulic acid using different microorganisms.
Table 1: Vanillin Production by Engineered Pseudomonas putida
| Strain | Key Genetic Modifications | Ferulic Acid Conc. (g/L) | Vanillin Titer (g/L) | Molar Yield (%) | Reference |
| P. putida KT2440 (engineered) | Deletion of vanillin dehydrogenase gene (vdh) and other dehydrogenases | ~1.94 | 0.64 | ~33 | [1] |
| P. putida KT2440 (engineered with ISPR) | Deletion of vdh and other dehydrogenases; in situ product recovery with XAD-2 resin | ~1.94 (fed-batch) | 3.35 (apparent) | - | [1] |
| P. putida GN299 | Overexpression of fcs and ech | ~1.94 | ~1.28 | 83 | [3] |
Table 2: Vanillin Production by Engineered Escherichia coli
| Strain | Key Genetic Modifications/Plasmid | Ferulic Acid Conc. (g/L) | Vanillin Titer (g/L) | Molar Yield (%) | Reference |
| E. coli JM109(pBB1) | Low-copy plasmid with fcs and ech from P. fluorescens | ~0.64 | ~0.35 | 70.6 | [4][5] |
| E. coli expressing fcs and ech from Amycolatopsis sp. | Arabinose-inducible promoter | ~1.0 | 0.58 | ~58 | [6] |
| E. coli with Fdc and Cso2 (two-pot process) | Coenzyme-independent pathway | ~14.5 | 7.8 | 69.3 | [7] |
Table 3: Vanillin Production by Bacillus subtilis
| Strain | Bioconversion System | Ferulic Acid Conc. (g/L) | Vanillin Titer (g/L) | Conversion Efficiency (%) | Reference |
| B. subtilis B7-S | Shake flask, optimized conditions | 0.6 | ~0.38 | 63.3 | [2] |
| B. subtilis in stirred packed reactor | Immobilized cells on carbon fiber textiles | 1.55 | ~0.89 | 93.53 | [8][9] |
Experimental Protocols
Protocol 1: General Culture and Bioconversion using Bacillus subtilis
This protocol is based on the methods described for Bacillus subtilis B7-S.[2]
1. Media and Solutions:
- Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.
- Ferulic Acid Stock Solution: 10 g/L ferulic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO), filter-sterilized.
- Bioconversion Medium: Basal medium (e.g., M9 minimal medium or a custom medium as optimized in specific studies).
2. Inoculum Preparation:
- Inoculate a single colony of B. subtilis into 5 mL of LB medium in a 50 mL tube.
- Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
- Use this starter culture to inoculate the main culture at a specified ratio (e.g., 5% v/v).
3. Bioconversion Procedure:
- Inoculate the bioconversion medium with the starter culture.
- Incubate the culture under optimized growth conditions (e.g., 35°C, pH 9.0, 200 rpm shaking).[2]
- Once the culture reaches the desired cell density (e.g., mid-log to late-log phase), add the ferulic acid stock solution to the desired final concentration (e.g., 0.6 g/L).
- Continue incubation under the same conditions for the duration of the bioconversion (e.g., 3-24 hours).
- Collect samples periodically to monitor cell growth (OD600) and the concentrations of ferulic acid and vanillin.
Protocol 2: Bioconversion using Recombinant E. coli (Resting Cells)
This protocol is adapted from studies using engineered E. coli with genes from Pseudomonas.[4][5]
1. Strain and Plasmid:
- E. coli strain (e.g., JM109) harboring a plasmid containing the fcs and ech genes for ferulic acid conversion.
2. Cell Cultivation and Harvesting:
- Grow the recombinant E. coli in a suitable rich medium (e.g., LB or Terrific Broth) with the appropriate antibiotic for plasmid selection.
- Incubate at 37°C with shaking until the culture reaches the late exponential or early stationary phase.
- If using an inducible promoter, add the inducer (e.g., IPTG or arabinose) at the mid-log phase and continue incubation for a few hours to allow for protein expression.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
3. Resting Cell Bioconversion:
- Resuspend the washed cell pellet in the bioconversion buffer to a desired cell density (e.g., 4.5 g/L biomass).[5]
- Add ferulic acid to the desired starting concentration (e.g., 3.3 mM or ~0.64 g/L).[5]
- Incubate the cell suspension at an optimal temperature (e.g., 30°C) with gentle agitation.
- Monitor the reaction by taking samples at regular intervals for HPLC analysis.
Protocol 3: In Situ Product Recovery (ISPR) using Adsorbent Resin
This protocol is based on the use of Amberlite XAD-2 resin with P. putida.[1]
1. Resin Preparation:
- Wash the adsorbent resin (e.g., Amberlite XAD-2 or a similar polystyrene-based resin) extensively with ethanol to remove any impurities.
- Subsequently, wash the resin with sterile deionized water until all ethanol is removed.
- Autoclave the resin in a water slurry for sterilization.
2. ISPR Procedure:
- Perform the whole-cell bioconversion as described in the previous protocols.
- After a certain period of bioconversion (e.g., 12 hours), separate the cells from the culture supernatant by centrifugation.[1]
- Decant the supernatant into a sterile flask containing the prepared adsorbent resin (e.g., 0.5 g of resin per mL of culture).[1]
- Agitate the mixture (e.g., overnight at 30°C) to allow for the adsorption of vanillin onto the resin.[1]
- The cell pellet can be resuspended in fresh medium for another round of bioconversion.
- To recover the adsorbed vanillin, separate the resin from the supernatant and elute the vanillin using a suitable organic solvent (e.g., absolute ethanol).[10]
- Analyze the eluate for vanillin concentration.
Protocol 4: Quantification of Ferulic Acid and Vanillin by HPLC
This is a general protocol for the analysis of bioconversion samples.
1. Sample Preparation:
- Centrifuge the culture sample to pellet the cells.
- Take the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
- The filtered supernatant is ready for HPLC analysis.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
- Mobile Phase: A gradient of two solvents is typically used:
- Solvent A: Water with a small amount of acid (e.g., 0.2% acetic acid or phosphoric acid) to ensure the analytes are in their protonated form.
- Solvent B: Acetonitrile or methanol.
- Elution: A gradient elution program, for example, starting with a low percentage of Solvent B and increasing it over time to elute the compounds.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength suitable for both compounds (e.g., 280 nm or 310 nm).[11][12]
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare standard solutions of ferulic acid and vanillin of known concentrations in the mobile phase or a similar matrix.
- Generate a standard curve by plotting the peak area against the concentration for each compound.
- Quantify the amount of ferulic acid and vanillin in the samples by comparing their peak areas to the standard curve.
Conclusion
The whole-cell biocatalysis of ferulic acid to vanillin is a highly researched and promising area for the production of natural flavors. By selecting appropriate microbial strains, applying metabolic engineering strategies, optimizing bioprocess parameters, and implementing effective product recovery techniques, it is possible to achieve high titers and yields of vanillin. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and refine their own vanillin production processes.
References
- 1. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microbial transformation using Bacillus subtilis B7-S to produce natural vanillin from ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recovery of vanillin from aqueous solutions using macroporous adsorption resins | Semantic Scholar [semanticscholar.org]
- 11. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of E. coli for Enhanced Vanillin Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanillin (B372448), the primary component of vanilla flavor, is a widely used aromatic compound in the food, cosmetic, and pharmaceutical industries. While natural extraction from vanilla beans is expensive and limited, chemical synthesis raises environmental concerns. Biotechnological production using engineered microorganisms like Escherichia coli offers a sustainable and cost-effective alternative. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to enhance vanillin production, focusing on key genetic strategies and bioprocess optimization.
Key Metabolic Engineering Strategies
The microbial biosynthesis of vanillin in E. coli can be approached through two main routes: bioconversion of precursors like ferulic acid or de novo synthesis from simple carbon sources such as glucose.
Bioconversion of Ferulic Acid
Ferulic acid, a readily available phenolic compound from agro-industrial byproducts, can be efficiently converted to vanillin. The most common pathway involves a CoA-dependent, non-β-oxidative route.[1]
Core Strategy: This pathway requires the expression of two key enzymes:
-
Feruloyl-CoA synthetase (FCS): Activates ferulic acid to feruloyl-CoA.
-
Enoyl-CoA hydratase/aldolase (ECH): Converts feruloyl-CoA to vanillin.[1][2]
Genes for these enzymes are often sourced from organisms like Amycolatopsis sp. or Pseudomonas fluorescens.[1][3][4][5]
Optimization Approaches:
-
Gene Expression Tuning: Optimizing the expression levels of fcs and ech is crucial. Studies have shown that leaky expression from an IPTG-inducible promoter in a high-nutrient medium (2YT) can lead to high vanillin yields without the need for an inducer.[3][6] Using low-copy number plasmids can also improve production by reducing the metabolic burden on the host cells.[4][5]
-
Host Strain Selection: Different E. coli strains exhibit varying capacities for vanillin production. E. coli JM109 has been shown to be a better producer than E. coli BL21 in some contexts.[7]
-
Process Optimization: Using resting cells (non-growing) can uncouple production from cell growth, allowing for bioconversion under conditions that might inhibit growth but are optimal for enzyme activity, such as specific pH and temperature.[5][8]
De Novo Biosynthesis from Simple Carbon Sources
De novo synthesis enables vanillin production from inexpensive feedstocks like glucose, glycerol, or xylose.[9] This strategy involves engineering a more extensive metabolic pathway.
Core Strategy: A common de novo pathway mimics the plant phenylpropanoid pathway, starting from the aromatic amino acid L-tyrosine, which is an intermediate in the shikimate pathway in E. coli.[9]
Key Heterologous Enzymes:
-
Tyrosine ammonia-lyase (TAL): Converts L-tyrosine to p-coumaric acid.
-
4-coumarate 3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.
-
Caffeate O-methyltransferase (COMT): Converts caffeic acid to ferulic acid.
-
Feruloyl-CoA synthetase (FCS) & Enoyl-CoA hydratase/aldolase (ECH): Convert ferulic acid to vanillin as in the bioconversion pathway.[1][9]
Optimization Approaches:
-
Enhancing Precursor Supply: To increase the flux towards vanillin, the endogenous shikimate pathway can be engineered to overproduce L-tyrosine. This can involve overexpressing key enzymes like a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase/prephenate dehydrogenase (CM/PDH), and inactivating transcriptional repressors like TyrR.[9]
-
Reducing Byproduct Formation: A major challenge is the reduction of vanillin to the less desirable vanillyl alcohol by endogenous E. coli alcohol dehydrogenases.[1] Knocking out genes encoding these enzymes, such as in the E. coli RARE (reduced aromatic aldehyde reduction) strain, can significantly increase vanillin accumulation.[10] Another byproduct, vanillic acid, can be formed through the action of vanillin dehydrogenases, which can also be targeted for inactivation.[1]
Data Presentation
The following tables summarize quantitative data from various metabolic engineering studies on vanillin production in E. coli.
Table 1: Vanillin Production from Ferulic Acid Bioconversion
| E. coli Strain | Key Genes Expressed | Plasmid Type | Fermentation Conditions | Vanillin Titer (g/L) | Molar Yield (%) | Reference |
| Recombinant E. coli | fcs and ech from Amycolatopsis sp. | IPTG-inducible (pTrc99A) | 2YT medium, 0.2% ferulate, 48h | 1.1 | ~58% | [3][6] |
| E. coli JM109 | fcs and ech from P. fluorescens BF13 | Low-copy (pBB1) | Resting cells, 3.3 mM ferulic acid, 3h | ~0.36 | 70.6 | [4][5] |
| E. coli JM109 | fcs and ech from P. fluorescens BF13 | Chromosomal Integration | Resting cells, optimized pH and fed-batch | ~4.2 (28 mM) | N/A | [8][11] |
| E. coli JM109-FE-F | 2x fcs and 1x ech from Streptomyces sp. V-1 | N/A | Whole-cell catalysis, 20 mM ferulic acid, 6h | ~2.3 (15 mM) | 75 | [7] |
Table 2: De Novo Vanillin Production from Simple Carbon Sources
| E. coli Strain | Precursor | Key Genetic Modifications | Vanillin Titer (mg/L) | Reference |
| Tyrosine-overproducing E. coli | L-Tyrosine | TAL, C3H, COMT, FCS, ECH expressed | 97.2 | [9] |
| Tyrosine-overproducing E. coli | Glucose | TAL, C3H, COMT, FCS, ECH expressed | 19.3 | [9] |
| Tyrosine-overproducing E. coli | Glycerol | TAL, C3H, COMT, FCS, ECH expressed | 24.7 | [9] |
| Tyrosine-overproducing E. coli | Xylose | TAL, C3H, COMT, FCS, ECH expressed | 13.3 | [9] |
| E. coli RARE | Terephthalic acid (from PET waste) | Engineered 4-step pathway | >79% conversion | [10] |
Diagrams of Pathways and Workflows
Caption: Metabolic pathways for de novo synthesis and bioconversion of vanillin in E. coli.
Caption: General experimental workflow for vanillin production in engineered E. coli.
Experimental Protocols
Protocol 1: Construction of Vanillin Production Plasmid (from Ferulic Acid)
This protocol describes the construction of an expression plasmid containing the fcs and ech genes for vanillin production from ferulic acid.
1. Gene Amplification:
- Amplify the fcs and ech genes from the genomic DNA of a source organism (e.g., Amycolatopsis sp. HR104 or Pseudomonas fluorescens BF13) using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).
- Purify the PCR products using a standard PCR clean-up kit.
2. Plasmid Vector Preparation:
- Digest an expression vector (e.g., pTrc99A or a low-copy vector like pBB1) with the corresponding restriction enzymes (e.g., NdeI and BamHI).[1][5]
- Treat the digested vector with alkaline phosphatase to prevent self-ligation.
- Purify the linearized vector using a gel extraction kit.
3. Ligation and Transformation:
- Ligate the purified fcs and ech PCR products into the prepared vector using T4 DNA ligase. The genes can be cloned as a single operon.
- Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α or JM109).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
4. Verification:
- Screen colonies by colony PCR to identify putative positive clones.
- Isolate plasmid DNA from positive colonies and confirm the insert presence and orientation by restriction digestion and Sanger sequencing.
Protocol 2: Whole-Cell Bioconversion of Ferulic Acid to Vanillin
This protocol details the use of engineered E. coli as a whole-cell biocatalyst for vanillin production under resting cell conditions.[5]
1. Inoculum Preparation:
- Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
- Incubate overnight at 37°C with shaking (200-250 rpm).
2. Cell Culture and Harvest:
- Inoculate 1 L of 2YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl) in a 2 L flask with the overnight culture.
- Incubate at 37°C with shaking until the culture reaches the desired optical density (e.g., late exponential or early stationary phase, OD600 ≈ 2.5-3.0).[5]
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
3. Bioconversion Reaction:
- Resuspend the cell pellet in the reaction buffer to a final biomass concentration of approximately 4-5 g/L (wet weight).[5]
- Transfer the cell suspension to a flask and pre-incubate at the desired reaction temperature (e.g., 30°C).
- Prepare a stock solution of ferulic acid (e.g., 100 mM in ethanol (B145695) or dissolved in NaOH and neutralized).
- Start the reaction by adding ferulic acid to the cell suspension to a final concentration of 1-5 mM.[5]
- Incubate the reaction mixture at 30°C with gentle shaking (150 rpm).
4. Sampling and Analysis:
- Withdraw samples at regular intervals (e.g., every hour for 6-8 hours).
- Immediately centrifuge the samples at >13,000 x g for 2 minutes to pellet the cells.
- Collect the supernatant for vanillin quantification by HPLC.
Protocol 3: HPLC Quantification of Vanillin
This protocol provides a method for the quantitative analysis of vanillin in culture supernatants.[12]
1. Sample Preparation:
- Filter the collected supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining cells or debris.[12]
- If necessary, dilute the sample with the mobile phase to ensure the vanillin concentration falls within the linear range of the standard curve.
2. HPLC Conditions:
- System: HPLC with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]
- Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 55:45, v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to ensure vanillin is in its protonated form.[12]
- Flow Rate: 1.0 - 1.5 mL/min.[12]
- Detection Wavelength: 280 nm or 310 nm.[12]
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30°C.
3. Quantification:
- Prepare a series of vanillin standards of known concentrations in the mobile phase.
- Generate a standard curve by plotting the peak area against the concentration of the standards.
- Quantify the vanillin concentration in the samples by comparing their peak areas to the standard curve. The retention time for vanillin is typically between 3 and 10 minutes depending on the exact conditions.[12]
Conclusion
Metabolic engineering of E. coli provides a powerful platform for the sustainable production of vanillin. Success relies on a multi-faceted approach that includes selecting an appropriate biosynthetic pathway, optimizing gene expression, minimizing byproduct formation, and carefully controlling bioprocess conditions. The protocols and data presented here offer a comprehensive guide for researchers to develop and enhance microbial cell factories for high-yield vanillin biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of vanillin by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial synthesis of vanillin from waste poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of Ferrochelatase (FCS) and Enoyl-CoA Hydratase (ECH) in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are robust and versatile eukaryotic hosts for the heterologous expression of proteins. Their advantages include ease of genetic manipulation, rapid growth, and the ability to perform post-translational modifications.[1][2] This document provides detailed application notes and protocols for the expression, purification, and characterization of two important enzymes: Ferrochelatase (FCS) and Enoyl-CoA Hydratase (ECH), in yeast systems.
Ferrochelatase (FCS) is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[3][4] In S. cerevisiae, this enzyme is encoded by the HEM15 gene.[5] Heterologous expression of FCS is crucial for studying enzyme kinetics, inhibitor screening for drug development, and understanding diseases such as protoporphyria.[3]
Enoyl-CoA Hydratase (ECH) is a key enzyme in the fatty acid β-oxidation pathway, responsible for the hydration of 2-trans-enoyl-CoA to L-3-hydroxyacyl-CoA.[6][7] In yeast, this function is often carried out by the multifunctional enzyme Fox2p. Heterologous expression of ECH is vital for applications in metabolic engineering, biofuel production, and the study of fatty acid metabolism disorders.
These notes provide a comprehensive guide, from gene cloning to functional analysis, to enable researchers to successfully produce and characterize active FCS and ECH in yeast.
Data Presentation: Quantitative Analysis of FCS and ECH Expression
The following tables summarize representative quantitative data for the expression and activity of native and heterologously expressed Ferrochelatase and Enoyl-CoA Hydratase.
| Protein | Host Organism | Expression System | Promoter | Yield/Activity | Reference |
| S. cerevisiae Ferrochelatase (Hem15) | S. cerevisiae | Endogenous | Native | Specific Activity: 35,000 nmol heme/h/mg protein | [8] |
| Human Ferrochelatase (FECH) | S. cerevisiae (hem15Δ mutant) | Plasmid-based | Not specified | Functional complementation of heme auxotrophy | [9] |
| Aeromonas caviae (R)-specific Enoyl-CoA Hydratase | E. coli BL21(DE3) | pET vector | T7 | Vmax (crotonyl-CoA): 6.2 x 10³ U/mg (6,200 µmol/min/mg) | [10] |
Note: Data for heterologous expression of ECH specifically in yeast with reported yield or specific activity is limited in publicly available literature. The E. coli data is provided as a representative example of high-level expression of a bacterial ECH.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]
- 5. The ferrochelatase from Saccharomyces cerevisiae. Sequence, disruption, and expression of its structural gene HEM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and properties of ferrochelatase from the yeast Saccharomyces cerevisiae. Evidence for a precursor form of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Fluorometric Assay for Peroxisomal Fatty Acyl-CoA Oxidase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal fatty acyl-CoA oxidase (ACOX) is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, a critical metabolic process for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules.[1] Dysregulation of ACOX activity has been implicated in various metabolic disorders, including steatohepatitis and insulin (B600854) resistance, making it a significant target for drug discovery and development. This document provides detailed application notes and experimental protocols for a sensitive and reliable fluorometric assay to measure ACOX activity.
Principle of the Assay
The fluorometric assay for peroxisomal fatty acyl-CoA oxidase activity is based on the quantification of hydrogen peroxide (H₂O₂), a direct product of the ACOX-catalyzed oxidation of a fatty acyl-CoA substrate.[2] The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a fluorogenic probe into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the ACOX activity and can be measured using a fluorescence microplate reader. This method offers high sensitivity and a continuous or fixed-time measurement format.[2]
A commonly used substrate for this assay is lauroyl-CoA (C12:0), which has been shown to provide significant advantages over the more traditional substrate, palmitoyl-CoA (C16:0).[2] Lauroyl-CoA exhibits a higher specific activity and circumvents the substrate inhibition often observed with palmitoyl-CoA.[2]
Data Presentation
Table 1: Comparison of Substrates for Peroxisomal Fatty Acyl-CoA Oxidase Assay
| Substrate | Relative Specific Activity | Advantages | Disadvantages |
| Lauroyl-CoA (C12:0) | >4.5-fold higher than Palmitoyl-CoA[2] | Higher specific activity, avoids substrate inhibition.[2] | Less commonly used in historical studies. |
| Palmitoyl-CoA (C16:0) | 1 (Reference) | Widely used in previous studies. | Prone to substrate inhibition.[2] |
Table 2: Peroxisomal Acyl-CoA Oxidase Activity in Different Rat Tissues
| Tissue | Basal Activity (nmol/min per mg protein) | Notes |
| Liver | ~0.3[3] | Highest activity.[1] |
| Kidney | Lower than liver | Activity is present but lower than in the liver.[1] |
| Heart | Low activity[3] | Detectable but significantly lower than liver and kidney. |
| Adrenal Gland | Low activity | Activity has been detected.[1] |
| Skeletal Muscle | Low activity | Activity has been detected.[1] |
Table 3: Effect of Clofibrate (B1669205) on Peroxisomal Fatty Acyl-CoA Oxidase Activity in Rat Liver
| Treatment | Fold Induction of ACOX Activity | Duration of Treatment | Reference |
| Clofibrate | 8-10 fold | 7 days | [4] |
| Clofibrate | ~10 fold | 2 weeks | [5][6] |
| Clofibrate | 3-4 fold | 4 days (gastric intubation) | [4] |
Experimental Protocols
Two detailed protocols are provided below, utilizing either 4-hydroxyphenylacetic acid or the more sensitive Amplex® Red as the fluorogenic probe.
Protocol 1: Fluorometric Assay using 4-Hydroxyphenylacetic Acid
This protocol is adapted from the method described by Poosch and Yamazaki (1986).[2]
Materials and Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Lauroyl-CoA Stock Solution: 1 mM in water
-
4-Hydroxyphenylacetic Acid (4-HPA) Stock Solution: 10 mg/mL in ethanol
-
Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in Assay Buffer
-
Hydrogen Peroxide (H₂O₂) Standard Solution: 30% (w/w) solution
-
Sample: Tissue homogenate or purified peroxisomal fraction
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of H₂O₂ Standard Curve:
-
Perform serial dilutions of the H₂O₂ stock solution in Assay Buffer to prepare standards ranging from 0 to 50 µM.
-
-
Preparation of Reaction Mixture:
-
For each reaction, prepare a master mix containing:
-
Assay Buffer
-
4-HPA (final concentration: 0.5 mg/mL)
-
HRP (final concentration: 10 µg/mL)
-
-
-
Assay Protocol:
-
Add 50 µL of the Reaction Mixture to each well of the 96-well black microplate.
-
Add 20 µL of sample or H₂O₂ standard to the appropriate wells.
-
To initiate the reaction, add 30 µL of 1 mM Lauroyl-CoA solution to each well. For blank wells, add 30 µL of water.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the H₂O₂ standards against their concentrations to generate a standard curve.
-
Determine the concentration of H₂O₂ produced in the sample wells using the standard curve.
-
Calculate the ACOX activity as nmol of H₂O₂ produced per minute per mg of protein.
-
Protocol 2: High-Sensitivity Fluorometric Assay using Amplex® Red
This protocol utilizes the highly sensitive Amplex® Red reagent for the detection of H₂O₂.
Materials and Reagents:
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., from Thermo Fisher Scientific) , which includes:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Reaction Buffer
-
Hydrogen Peroxide (H₂O₂) standard
-
-
Lauroyl-CoA Stock Solution: 1 mM in water
-
Sample: Tissue homogenate or purified peroxisomal fraction
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of H₂O₂ Standard Curve:
-
Preparation of Amplex® Red/HRP Working Solution:
-
Assay Protocol:
-
Add 50 µL of your sample or H₂O₂ standard to the wells of a 96-well black microplate.
-
Add 50 µL of the Amplex® Red/HRP working solution to all wells.
-
To start the reaction, add 10 µL of 1 mM Lauroyl-CoA solution. For the blank, add 10 µL of water.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from all sample and standard readings.
-
Create a standard curve by plotting the fluorescence values of the H₂O₂ standards versus their concentrations.
-
Calculate the amount of H₂O₂ in your samples from the standard curve.
-
Express ACOX activity as nmol of H₂O₂ generated per minute per mg of protein.
-
Mandatory Visualization
Caption: Peroxisomal Fatty Acyl-CoA Oxidase Reaction.
Caption: Fluorometric Assay Workflow Diagram.
References
- 1. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of peroxisomal beta-oxidation in rat heart by a direct assay of acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of clofibrate and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A fatty acyl-CoA oxidizing system in rat liver peroxisomes; enhancement by clofibrate, a hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
Application Notes: High-Throughput Screening of Vanillin Production using a Whole-Cell Biosensor
Introduction
Vanillin (B372448) is a globally significant flavor compound used extensively in the food, pharmaceutical, and cosmetic industries.[1][2] While traditionally extracted from vanilla beans, biotechnological production using microbial fermentation offers a sustainable and cost-effective alternative.[3][4] A key challenge in developing high-yield microbial strains is the rapid and efficient screening of large genetic libraries for improved vanillin production. Whole-cell biosensors, which convert the presence of a target molecule into a measurable signal, are powerful tools for high-throughput screening (HTS).[4][5]
This document details the application of an Escherichia coli-based whole-cell biosensor for the high-throughput screening of vanillin. The biosensor is designed around a vanillin-responsive transcriptional regulator that controls the expression of a fluorescent reporter protein, enabling rapid quantification of vanillin concentrations.[6]
Principle of the Assay
The biosensor is built upon a transcriptional repressor protein, such as a variant of the TetR-family repressor QacR or the aldehyde transcriptional factor YqhC, engineered to specifically recognize vanillin.[1][7][8] In the absence of vanillin, the repressor protein binds to its specific operator sequence on a plasmid, blocking the transcription of a downstream reporter gene (e.g., Green Fluorescent Protein, GFP). When vanillin is present, it enters the cell and binds to the repressor protein. This binding event causes a conformational change in the repressor, leading to its dissociation from the DNA operator sequence.[9] The release of the repressor allows for the transcription of the GFP gene, resulting in a fluorescent signal that is proportional to the intracellular vanillin concentration. This dose-dependent response allows for the quantitative screening of vanillin production.[6]
A diagram of the vanillin biosensor signaling pathway is shown below.
Caption: Vanillin detection and signaling cascade in the whole-cell biosensor.
Protocols
Protocol 1: Construction of the Vanillin Biosensor Strain
This protocol describes the preparation of the E. coli whole-cell biosensor by transforming competent cells with the biosensor plasmid.
Materials:
-
E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression)
-
Biosensor plasmid DNA (containing the vanillin-responsive repressor and GFP reporter)
-
LB Broth and LB Agar (B569324) plates
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin, Ampicillin)
-
Chemically competent E. coli cells
-
Microcentrifuge tubes
-
Incubator and shaking incubator
-
Water bath or heat block
Methodology:
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the biosensor plasmid DNA (approx. 10-100 ng) to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 950 µL of sterile LB Broth (without antibiotic) to the tube.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C until colonies appear.
-
Select a single colony to inoculate a starter culture in LB broth with the antibiotic for subsequent experiments.
Protocol 2: High-Throughput Screening of Vanillin Production Libraries
This protocol outlines the procedure for screening a microbial library for enhanced vanillin production using the biosensor in a 96-well microplate format.
Materials:
-
Vanillin biosensor E. coli strain
-
Microbial production library to be screened
-
96-well black, clear-bottom microplates
-
Breathable plate seals
-
M9 minimal media (or other suitable growth medium) supplemented with necessary nutrients and antibiotic
-
Vanillin standards for calibration curve
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)
-
Microplate shaker incubator
Methodology:
-
Prepare Biosensor Culture: Inoculate 5 mL of M9 media with a single colony of the vanillin biosensor strain. Grow overnight at 37°C with shaking.
-
Prepare Production Library: Inoculate each well of a 96-well plate with individual mutants from the microbial production library in their appropriate growth medium. This is the "production plate."
-
Cultivate Production Library: Incubate the production plate under conditions suitable for vanillin production for 24-72 hours.
-
Prepare Assay Plate:
-
Dilute the overnight biosensor culture 1:100 in fresh M9 media.
-
Dispense 180 µL of the diluted biosensor culture into each well of a new 96-well black, clear-bottom plate (the "assay plate").
-
-
Co-culture/Supernatant Transfer:
-
Transfer 20 µL of supernatant from each well of the production plate to the corresponding well of the assay plate.
-
Alternative: If the production and biosensor strains are compatible, they can be co-cultured directly.
-
-
Incubation: Seal the assay plate with a breathable seal and incubate at 37°C in a microplate shaker for 3-6 hours to allow for GFP expression.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) to assess cell growth and GFP fluorescence (Ex: 485 nm, Em: 510 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600). Compare the signals from the library mutants to a wild-type control to identify "hits" with increased fluorescence, indicating higher vanillin production.
A diagram of the high-throughput screening experimental workflow is presented below.
References
- 1. Pathway-Adapted Biosensor for High-Throughput Screening of O-Methyltransferase and its Application in Vanillin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a genetically programed vanillin-sensing bacterium for high-throughput screening of lignin-degrading enzyme libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Vanillin Production in Microbial Strains via CRISPR-Cas12a Mediated Gene Deletion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin (B372448), a primary component of vanilla flavor, is a widely used aromatic compound in the food, beverage, pharmaceutical, and cosmetic industries. While natural extraction from vanilla pods is economically challenging, microbial biosynthesis presents a promising alternative. This document provides detailed application notes and protocols for utilizing the CRISPR-Cas12a system for targeted gene deletion in vanillin-producing microbial strains. Specifically, it focuses on the successful application of this technology in Amycolatopsis sp. to enhance vanillin yield by eliminating competing metabolic pathways. The protocols outlined herein are intended to serve as a guide for researchers aiming to improve the production of vanillin and other valuable biochemicals through precise genome engineering.
Introduction
Microbial production of vanillin often utilizes precursors like ferulic acid.[1] However, the efficiency of this bioconversion can be limited by endogenous enzymes that divert vanillin into byproducts such as vanillic acid and vanillyl alcohol.[2][3] To enhance the accumulation of vanillin, it is crucial to eliminate these competing metabolic pathways. The CRISPR-Cas12a system offers a robust and efficient tool for precise, markerless, and scarless genome editing, making it ideal for engineering industrial microbial strains.[1][3]
This application note details the successful deletion of two key genes, vanillin dehydrogenase (vdh) and a putative 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA forming enzyme (phdB), in Amycolatopsis sp. using a CRISPR-Cas12a based approach.[1][4] The deletion of vdh prevents the oxidation of vanillin to vanillic acid, while the removal of phdB redirects the metabolic flux of ferulic acid towards vanillin synthesis.[3][4] The resulting engineered strain exhibits a significant increase in vanillin titer and a marked reduction in byproduct formation.[1][3]
Key Experimental Data
The targeted deletion of vdh and phdB in Amycolatopsis sp. led to a substantial improvement in vanillin production and a significant decrease in the primary byproduct, vanillic acid. The quantitative results from shake flask and fed-batch fermentation experiments are summarized below.
Table 1: Comparison of Vanillin and Vanillic Acid Titers in Wild-Type and Engineered Amycolatopsis sp. Strains (Shake Flask Fermentation) [3]
| Strain | Genotype | Vanillin Titer (g/L) | Vanillic Acid Titer (g/L) |
| Wild-Type | - | 7.22 | 2.07 |
| Δvdh | vdh gene deleted | 9.11 | 0.48 |
Table 2: Comparison of Vanillin and Vanillic Acid Titers in Wild-Type and Engineered Amycolatopsis sp. Strains (Fed-Batch Fermentation) [3]
| Strain | Genotype | Vanillin Titer (g/L) | Vanillic Acid Titer (g/L) |
| Wild-Type | - | 10.60 | 2.45 |
| Δvdh | vdh gene deleted | 14.60 | 0.45 |
| ΔvdhΔphdB | vdh and phdB genes deleted | 20.44 | 0.15 |
Signaling and Metabolic Pathways
The metabolic engineering strategy focuses on blocking pathways that consume the desired product, vanillin, or its precursor, ferulic acid. The diagram below illustrates the targeted modifications in the ferulic acid catabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Yield Natural Vanillin Production by Amycolatopsis sp. after CRISPR-Cas12a-Mediated Gene Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reconstituting the Vanillin Biosynthesis Pathway in a Cell-Free System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448), the primary component of vanilla flavor, is a globally significant aromatic compound utilized extensively in the food, cosmetic, and pharmaceutical industries. While natural extraction from vanilla pods is economically constrained, and chemical synthesis raises sustainability concerns, biotechnological production offers a promising alternative. Cell-free metabolic engineering is emerging as a powerful platform for rapidly prototyping and optimizing biosynthetic pathways, bypassing the limitations of in vivo systems such as cellular toxicity and metabolic burden.[1][2][3][4] These systems provide a flexible and controlled environment for harnessing enzymatic cascades to produce valuable chemicals like vanillin.[5]
This document provides detailed application notes and protocols for reconstituting the vanillin biosynthesis pathway in a cell-free system. We will focus on the well-characterized pathway from ferulic acid, a readily available precursor from agricultural waste.[6] Additionally, an alternative pathway from eugenol (B1671780) will be presented.
Vanillin Biosynthesis Pathways
Several biosynthetic routes to vanillin have been elucidated and can be reconstituted in a cell-free environment. The choice of pathway may depend on the availability of precursors and the desired enzymatic system.
Pathway from Ferulic Acid
The most common biotechnological route for vanillin production involves the conversion of ferulic acid.[7] This pathway typically utilizes a two-enzyme cascade involving Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Aldolase (ECH).[7][8]
-
Step 1: Ferulic acid is activated to feruloyl-CoA by Feruloyl-CoA Synthetase (FCS) .
-
Step 2: Enoyl-CoA Hydratase/Aldolase (ECH) then converts feruloyl-CoA to vanillin.
A single-enzyme pathway has also been described using Vanillin Synthase (VpVAN) , which directly converts ferulic acid to vanillin.[6][9]
Pathway from Eugenol
An alternative pathway utilizes eugenol, which is abundant in clove oil.[10][11][12] This artificial enzymatic cascade consists of two steps:
-
Step 1: Eugenol is oxidized to coniferyl alcohol by Eugenol Oxidase (EUGO) .
-
Step 2: The C=C bond of coniferyl alcohol is then cleaved by an Alkene Cleavage Oxygenase (ACO) to produce vanillin.
Data Presentation: Quantitative Analysis of Vanillin Production
The following tables summarize quantitative data from various studies on vanillin production.
Table 1: Vanillin Production from Ferulic Acid
| Precursor Concentration | Product Concentration | Molar Yield | System Type | Reference |
| 20 mM Ferulic Acid | 15 mM Vanillin | 75% | E. coli whole-cell catalyst (optimized with cell-free system) | [7][8] |
| Not specified | Gram scale per liter | Not specified | Engineered Ado enzyme | [6] |
| Not specified | 6.4 g/L Vanillin | 68% | Streptomyces setonii (shake-flask) | [13] |
| Not specified | 3.35 g/L Vanillin | Not specified | Engineered Pseudomonas putida with in situ product recovery | [14] |
Table 2: Vanillin Production from Eugenol
| Precursor | Product Formation | System Type | Reference |
| Eugenol / Clove Oil | Up to 91% Vanillin | Cell-free bi-enzymatic cascade | [10][11][12] |
Experimental Protocols
This section provides detailed protocols for the cell-free synthesis of vanillin from ferulic acid using an E. coli-based cell-free protein synthesis (CFPS) system.
Protocol 1: Preparation of E. coli Cell-Free Extract
-
Bacterial Strain: Use an E. coli strain suitable for high-yield protein expression, such as BL21(DE3).
-
Culture Growth:
-
Inoculate a single colony into 5 mL of 2xYTPG medium. Grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.8-1.0.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
-
Cell Lysis:
-
Resuspend the cell pellet in S30 buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication, keeping the sample on ice to prevent overheating.
-
-
Clarification:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 cell-free extract).
-
-
Dialysis and Storage:
-
Dialyze the extract against S30 buffer.
-
Determine the protein concentration, aliquot the extract, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Cell-Free Vanillin Biosynthesis Reaction
-
DNA Template Preparation:
-
Obtain or synthesize the genes for the chosen biosynthetic enzymes (e.g., fcs and ech from Streptomyces sp.).
-
Clone the genes into a suitable expression vector with a T7 promoter.
-
Prepare high-purity plasmid DNA.
-
-
In Vitro Transcription-Translation (IVTT) Reaction Setup:
-
Thaw the cell-free extract and other reaction components on ice.
-
Prepare a master mix containing the following components (final concentrations may need optimization):
-
E. coli S30 extract
-
Energy source (e.g., phosphoenolpyruvate, creatine (B1669601) phosphate)[3]
-
Amino acids
-
NTPs (ATP, GTP, CTP, UTP)
-
Cofactors (e.g., NAD+, Coenzyme A)[3]
-
Plasmid DNA templates for FCS and ECH
-
Substrate: Ferulic acid (dissolved in a suitable solvent)
-
-
The optimal ratio of FCS to ECH may need to be determined empirically; a 1:1 ratio is a good starting point.[8]
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for several hours (e.g., 6-24 hours).[8]
-
-
Sample Analysis:
-
Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the production of vanillin using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Vanillin Biosynthesis Pathway from Ferulic Acid
Caption: Enzymatic conversion of ferulic acid to vanillin.
Experimental Workflow for Cell-Free Vanillin Synthesis
Caption: Workflow for cell-free vanillin production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Free Metabolic Engineering: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell-Free Metabolic Engineering: Biomanufacturing beyond the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]
- 7. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards a high-yield bioconversion of ferulic acid to vanillin | Semantic Scholar [semanticscholar.org]
- 14. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Acyl-CoA Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid degradation.[1][2] Their role extends beyond metabolism to cellular signaling and the regulation of protein function. The accurate monitoring and quantification of acyl-CoA pools are therefore crucial for understanding cellular physiology and the mechanisms of diseases such as metabolic disorders and cancer.[2][3] This document provides detailed application notes and protocols for the analysis of acyl-CoA intermediates, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods, which offer high sensitivity and selectivity.[2][4]
Analytical Techniques: An Overview
Several techniques are available for the measurement of acyl-CoAs, including enzymatic assays, high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and gas chromatography-mass spectrometry (GC-MS).[4][5] However, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity, specificity, and ability to profile a wide range of acyl-CoA species simultaneously.[2][4]
Key advantages of LC-MS/MS for acyl-CoA analysis:
-
High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of target analytes in complex biological matrices.[4]
-
High Sensitivity: LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of low-abundance acyl-CoA species.[6][7]
-
Broad Coverage: A single LC-MS/MS analysis can quantify a wide range of acyl-CoAs, from short-chain to very-long-chain species.[6][7]
-
Stable Isotope Dilution: The use of stable isotope-labeled internal standards allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][8]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from a method designed for the simultaneous measurement of short-chain acyl-CoAs and CoA biosynthetic precursors.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard solution (e.g., [13C3,15N1]-labeled acyl-CoAs)
-
Centrifuge capable of 4°C and >15,000 x g
-
Autosampler vials
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from adherent cells.
-
Wash the cells once with 10 ml of ice-cold PBS.
-
Add 3 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9]
-
Take a 30 µL aliquot for protein concentration determination.
-
To the remaining 270 µL, add the internal standard solution.
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[9]
-
-
Protein Precipitation:
-
Centrifugation and Collection:
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a general procedure for the extraction of a wide range of acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent: Acetonitrile/Isopropanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
Internal standard solution (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen and grind to a fine powder.
-
Weigh the frozen powder (e.g., 10 mg).[10]
-
Homogenize the powdered tissue in an appropriate volume of extraction solvent containing the internal standard.
-
-
Extraction:
-
Add 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate.
-
Vortex vigorously and centrifuge to pellet the tissue debris.[10]
-
-
Solid-Phase Extraction (SPE) Purification:
-
The supernatant can be further purified using SPE to remove contaminants and enrich for acyl-CoAs.[10][11]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or 50% methanol/50% 50 mM ammonium (B1175870) acetate).[12]
-
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[13]
-
Mobile Phases: A binary gradient system is typically employed.
-
Gradient: A gradient from a low to a high percentage of organic mobile phase is used to elute acyl-CoAs of increasing chain length.
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is generally preferred as it leads to more efficient ionization of acyl-CoAs.[4]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common mode for targeted quantification.[4]
Data Presentation
Quantitative Performance of Acyl-CoA Analysis Methods
| Parameter | Method 1: Short-Chain Acyl-CoA (SSA Extraction)[4] | Method 2: Long-Chain Acyl-CoA (UPLC/MS/MS)[14] | Method 3: Broad Acyl-CoA Profile (LC-ESI MS/MS)[6] |
| Analytes | Short-chain acyl-CoAs and CoA precursors | 7 long-chain acyl-CoAs (C14-C20) | Wide range of fatty acyl-CoAs (C14-C26) |
| Sample Matrix | Cultured cells | Human skeletal muscle | Mouse macrophage and human breast carcinoma cell lines |
| Extraction | 5-sulfosalicylic acid (SSA) precipitation | Organic solvent extraction | Not specified in detail |
| Internal Standard | Crotonoyl-CoA | Not specified for concentration | C15:0-, C17:0-, C23:0-, and C25:0-CoA |
| Recovery | >59% for most analytes | Not specified | Not specified |
| Intra-assay CV (%) | Not specified | 5-10% | Not specified |
| Inter-assay CV (%) | Not specified | 5-6% | Not specified |
| LOQ (Limit of Quantitation) | Not specified | Not specified | Defined as 10 times signal-to-noise |
Recovery of Acyl-CoAs with Different Extraction Methods[4]
| Analyte | TCA with SPE (%) | 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| CoA | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Visualizations
Caption: Overview of major metabolic pathways involving acyl-CoA intermediates.
Caption: General experimental workflow for acyl-CoA analysis.
Stable Isotope Labeling for Enhanced Quantification
Stable isotope dilution mass spectrometry is the gold standard for the accurate quantification of metabolites.[15][16] This involves spiking a known amount of a stable isotope-labeled internal standard into the sample prior to extraction. This standard, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte and is detected by the mass spectrometer. The ratio of the endogenous analyte to the internal standard is used for quantification, which corrects for any sample loss during preparation and for matrix effects during ionization.[8]
Stable isotope-labeled acyl-CoA standards can be generated biosynthetically by culturing cells in media containing labeled precursors, such as [13C3,15N1]-pantothenate.[15][16] This "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) approach can produce a library of labeled acyl-CoA species for use as internal standards.[15][16]
Conclusion
The analytical methods described provide a robust framework for the accurate monitoring of acyl-CoA intermediates in various biological samples. The choice of extraction protocol and analytical method will depend on the specific acyl-CoA species of interest and the sample matrix. By leveraging the power of LC-MS/MS and stable isotope dilution, researchers can gain valuable insights into the roles of acyl-CoAs in health and disease, aiding in the discovery and development of new therapeutic agents.
References
- 1. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of acyl-coenzyme A thioester intermediates of fatty acid beta-oxidation as the N-acylglycines by negative-ion chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Construction of Artificial Biosynthetic Pathways for Feruloyl-CoA-Derived Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the construction of artificial biosynthetic pathways to produce valuable compounds derived from feruloyl-CoA. This document covers pathway design, experimental procedures, and quantitative analysis, enabling researchers to engineer microbial hosts for the production of flavonoids, stilbenoids, and other phenylpropanoids.
Introduction to Feruloyl-CoA-Derived Products
Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor to a wide array of natural products with significant commercial and therapeutic value. These products include fragrances like vanillin (B372448), nutraceuticals such as curcuminoids, and styrylpyrones with potential pharmaceutical applications. Metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources for the production of these compounds.
An artificial biosynthetic pathway for feruloyl-CoA-derived products typically starts from a common precursor like L-tyrosine. A series of heterologous enzymes are introduced into the microbial host to convert the precursor stepwise to the desired final product.
Key Biosynthetic Pathways and Enzymes
The construction of these pathways involves the heterologous expression of several key enzymes. Below are examples of pathways for the production of curcuminoids and the styrylpyrone 11-methoxy-bisnoryangonin.
Curcuminoid Biosynthesis Pathway
Curcuminoids are natural phenols responsible for the yellow color of turmeric. An artificial pathway for their production in E. coli can be constructed starting from L-tyrosine.[1][2]
Key Enzymes:
-
Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.
-
4-Coumarate 3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.
-
Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of caffeic acid or caffeoyl-CoA to produce ferulic acid or feruloyl-CoA, respectively.[2][3]
-
4-Coumarate:CoA Ligase (4CL): Activates carboxylic acids like p-coumaric acid, caffeic acid, and ferulic acid to their corresponding CoA-esters.
-
Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS1) or Curcuminoid Synthase (CUS): Catalyze the final condensation steps to form the curcuminoid scaffold from feruloyl-CoA and malonyl-CoA.[2][4]
11-Methoxy-Bisnoryangonin Biosynthesis Pathway
11-Methoxy-bisnoryangonin is a styrylpyrone with potential applications in healthcare. Its de novo synthesis has been achieved in an engineered E. coli strain.[5][6]
Key Enzymes:
-
Tyrosine Ammonia-Lyase (TAL) (optal): Converts L-tyrosine to p-coumaric acid.[7]
-
4-Coumarate 3-Hydroxylase (C3H) (sam5): Hydroxylates p-coumaric acid to caffeic acid.[7]
-
Caffeic Acid O-Methyltransferase (COMT) (com): Methylates caffeic acid to ferulic acid.[7]
-
4-Coumarate:CoA Ligase (4CL) (4cl2nt): Activates ferulic acid to feruloyl-CoA.[7]
-
Styrylpyrone Synthase (SPS) (pnpks): Catalyzes the condensation of feruloyl-CoA with two molecules of malonyl-CoA to form 11-methoxy-bisnoryangonin.[5][7]
Quantitative Data Presentation
The following tables summarize the production titers of various feruloyl-CoA-derived products achieved through metabolic engineering in E. coli.
| Product | Host Strain | Precursor | Titer | Reference |
| 11-Methoxy-Bisnoryangonin | E. coli ΔCOS1 | Glucose (de novo) | 52.8 mg/L | [5][6][8] |
| Curcumin | E. coli BL21(DE3) | Tyrosine | 0.20 mg/L | [2] |
| E. coli BL21(DE3) | p-Coumaric acid | 0.26 mg/L | [2] | |
| E. coli BL21(DE3) | Caffeic acid | 3.90 mg/L | [2] | |
| E. coli | Ferulic acid | 1529.5 µM (566 mg/L) | [2] | |
| Ferulic Acid | E. coli | Tyrosine | 1325.1 µM (257 mg/L) | [2] |
| Vanillin | E. coli XL1-Blue | Ferulic acid | 3.8 mM (0.58 g/L) | |
| Vanillin | Fungus Daldinia sp. | Eugenol | 30 mM (4.6 g/L) | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in constructing and evaluating artificial biosynthetic pathways.
Plasmid Construction and Strain Engineering
This protocol describes the general steps for constructing expression plasmids and transforming them into E. coli.
Objective: To clone the genes of the biosynthetic pathway into expression vectors and introduce them into a suitable E. coli host.
Materials:
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3) or a tyrosine-overproducing strain)
-
Expression vectors (e.g., pET series, pACYC)
-
Genes of interest (synthesized or PCR amplified)
-
Restriction enzymes and T4 DNA ligase
-
Competent cell preparation reagents or commercial competent cells
-
LB agar (B569324) plates with appropriate antibiotics
Protocol:
-
Gene Amplification/Synthesis: Obtain the coding sequences of the required enzymes (e.g., TAL, C3H, COMT, 4CL, SPS) via PCR from genomic DNA or through commercial gene synthesis. Design primers to include appropriate restriction sites for cloning.
-
Vector and Insert Preparation: Digest the expression vector(s) and the amplified gene fragments with the selected restriction enzymes. Purify the digested vector and insert fragments using a gel extraction kit.
-
Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase. For multi-gene pathways, a modular cloning approach or sequential cloning steps may be necessary. For example, in the 11-methoxy-bisnoryangonin pathway, optal, sam5, and com were cloned into a pET-derived vector, while 4cl2nt and pnpks were cloned into a separate compatible vector.
-
Transformation into Cloning Host: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) using a heat shock or electroporation protocol.
-
Screening and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing.
-
Transformation into Expression Host: Isolate the verified plasmid(s) from the cloning host and transform them into the desired E. coli expression strain (e.g., BL21(DE3) or an engineered tyrosine-overproducing strain like ΔCOS1).
Fermentation for Product Production
This protocol outlines a typical fed-batch fermentation process for producing feruloyl-CoA-derived products in engineered E. coli.
Objective: To cultivate the engineered E. coli strain under conditions that promote cell growth and product synthesis.
Materials:
-
Engineered E. coli strain
-
Seed culture medium (e.g., LB medium with antibiotics)
-
Fermentation medium (e.g., M9 minimal medium or a defined rich medium)
-
Feeding solution (e.g., concentrated glucose or glycerol)
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)
-
Fermenter with temperature, pH, and dissolved oxygen control
Protocol:
-
Seed Culture Preparation: Inoculate a single colony of the engineered strain into a flask containing seed culture medium. Incubate overnight at 37°C with shaking.
-
Fermenter Inoculation: Inoculate the fermenter containing the initial batch of fermentation medium with the overnight seed culture.
-
Batch Phase: Grow the cells in batch mode at 37°C. Maintain pH at a setpoint (e.g., 7.0) by automated addition of acid/base. Control dissolved oxygen (DO) above a certain level (e.g., 20-30%) by adjusting agitation and aeration rates.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated carbon source solution. The feeding rate can be constant or exponential to maintain a desired growth rate.
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of 10-20), induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to a range of 20-30°C to improve protein solubility and product formation.
-
Cultivation and Harvest: Continue the fermentation for 24-72 hours post-induction. Collect samples periodically for analysis of cell growth and product concentration. Harvest the culture by centrifugation.
Product Extraction and Analysis
This protocol describes the extraction and quantification of feruloyl-CoA-derived products from the fermentation broth using High-Performance Liquid Chromatography (HPLC).
Objective: To extract the target product from the culture and quantify its concentration.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) or other solvent for resuspension
-
HPLC system with a C18 column and a Diode Array Detector (DAD) or UV detector
-
Mobile phase solvents (e.g., acetonitrile (B52724), water with formic or acetic acid)
-
Authentic standards of the product for quantification
Protocol:
-
Extraction:
-
Separate the cell pellet and supernatant from the fermentation broth by centrifugation.
-
Extract the supernatant and/or the lysed cell pellet with an equal volume of ethyl acetate.
-
Repeat the extraction two to three times.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of methanol or mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the compounds on a C18 column using a gradient elution method. For example, for curcuminoids, a gradient of acetonitrile and water with 0.1% formic acid can be used.
-
Detect the compounds at a specific wavelength (e.g., 425 nm for curcuminoids, 320 nm for 11-methoxy-bisnoryangonin).
-
Identify the product peak by comparing its retention time with that of an authentic standard.
-
Quantify the product by creating a standard curve using known concentrations of the authentic standard.
-
In Vitro Enzyme Assay for Feruloyl-CoA Synthetase (FCS)
This protocol describes a spectrophotometric assay to determine the activity of feruloyl-CoA synthetase.[10]
Objective: To measure the enzymatic activity of FCS by monitoring the formation of feruloyl-CoA.
Materials:
-
Purified FCS enzyme or cell-free extract containing the enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Ferulic acid
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Spectrophotometer capable of measuring absorbance at 345 nm
Protocol:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
0.4 mM CoA
-
An appropriate amount of enzyme (purified or cell-free extract)
-
-
Assay Initiation: Start the reaction by adding 2 mM ATP.
-
Measurement: Immediately measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (molar extinction coefficient ε = 10 cm²/µmol).[10]
-
Calculation: Calculate the enzyme activity based on the initial rate of absorbance change. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
The construction of artificial biosynthetic pathways for feruloyl-CoA-derived products in microbial hosts is a powerful strategy for the sustainable production of valuable chemicals. The protocols and data presented in these application notes provide a foundation for researchers to design, build, and optimize these pathways. Further improvements in product titers can be achieved through strategies such as optimizing codon usage, balancing enzyme expression levels, engineering precursor supply, and optimizing fermentation conditions.
References
- 1. [PDF] Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program | Semantic Scholar [semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. EP1873249A1 - Method for producing an L-tyrosine over-producing bacterial strain - Google Patents [patents.google.com]
- 6. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-tyrosine production by deregulated strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Simultaneous Determination of Ferulic Acid and Vanillin in Vanilla Extracts Using Voltammetric Sensor Based on Electropolymerized Bromocresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
Applications of Feruloyl-CoA Analogs in Elucidating Enzyme Function
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of feruloyl-CoA analogs in enzyme studies. These analogs are powerful tools for investigating the kinetics, mechanism, and inhibition of enzymes involved in the phenylpropanoid pathway and other metabolic routes that utilize feruloyl-CoA.
Introduction to Feruloyl-CoA and its Analogs
Feruloyl-coenzyme A (feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites. Enzymes that utilize feruloyl-CoA as a substrate are of significant interest for applications in biotechnology, biofuel production, and drug discovery. Feruloyl-CoA analogs are synthetic molecules that mimic the structure of the natural substrate but have been modified to serve specific experimental purposes. These modifications can include alterations to the feruloyl group, the CoA moiety, or the thioester linkage.
Applications of Feruloyl-CoA Analogs:
-
Enzyme Inhibition Studies: Analogs can act as competitive or irreversible inhibitors, aiding in the characterization of enzyme active sites and the development of potent and specific inhibitors.
-
Mechanistic Studies: Non-reactive or slowly-reactive analogs can be used to trap enzyme-substrate complexes for structural analysis (e.g., X-ray crystallography), providing insights into the catalytic mechanism.
-
Activity-Based Protein Profiling (ABPP): Analogs equipped with a reporter tag (e.g., a fluorophore or biotin) and a reactive group can be used to specifically label and identify active enzymes in complex biological samples.
-
Substrate Specificity Determination: A panel of analogs with systematic modifications can be used to probe the substrate specificity of an enzyme.
Featured Enzymes and the Phenylpropanoid Pathway
Several key enzymes in the metabolism of ferulic acid are targets for studies using feruloyl-CoA analogs. The conversion of ferulic acid to vanillin (B372448), a valuable flavor compound, proceeds through a CoA-dependent pathway in some microorganisms.[1][2][3] This pathway involves the following key enzymes:
-
Feruloyl-CoA Synthetase (FCS): Activates ferulic acid by ligating it to Coenzyme A.
-
Enoyl-CoA Hydratase/Aldolase: Catalyzes the hydration and subsequent cleavage of feruloyl-CoA to yield vanillin and acetyl-CoA.[3][4]
The broader phenylpropanoid pathway in plants involves a multitude of enzymes that utilize feruloyl-CoA and related compounds.
Figure 1: Simplified Phenylpropanoid and Microbial Vanillin Synthesis Pathways.
Quantitative Data on Enzyme Inhibition by Acyl-CoA Analogs
While specific inhibition data for feruloyl-CoA analogs is not extensively published, studies on other CoA-dependent enzymes using acyl-CoA analogs provide a framework for understanding their potential as inhibitors. For instance, rationally designed acetyl-CoA analogs have been shown to effectively inhibit citrate (B86180) synthase.[5]
| Analog | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Fluorovinyl thioether acetyl-CoA analog | Pig heart citrate synthase | 4.3 µM | [5][6] |
| Non-fluorinated vinyl thioether acetyl-CoA analog | Pig heart citrate synthase | 68.3 µM | [5] |
| Methyl sulfoxide (B87167) acetyl-CoA analog | Pig heart citrate synthase | 11.1 µM | [5][6] |
| Valproyl-CoA | ATP-specific succinate:CoA ligase (A-SUCL) | ~45-55% inhibition at 1 mM | [7] |
| Valproyl-CoA | GTP-specific succinate:CoA ligase (G-SUCL) | ~25-50% inhibition at 1 mM | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Feruloyl-CoA Synthetase (FCS) Activity
This protocol is adapted from a method used for an alkaline active FCS.[1] It measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.
Materials:
-
Purified Feruloyl-CoA Synthetase (FCS)
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
Microplate reader or spectrophotometer capable of reading at 345 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per reaction, the final concentrations should be:
-
2.5 mM MgCl₂
-
0.5 mM Ferulic acid
-
2.0 mM ATP
-
0.4 mM Coenzyme A
-
100 mM Potassium phosphate buffer, pH 7.8
-
-
Enzyme Preparation: Dilute the purified FCS enzyme in potassium phosphate buffer to a suitable concentration (e.g., 40 ng/µL).
-
Initiate the reaction: Add the diluted enzyme to the reaction mixture to initiate the reaction. A typical final enzyme concentration is around 40 ng per 200 µL reaction.
-
Incubation: Incubate the reaction at 37°C for 10 minutes.
-
Measure Absorbance: After incubation, transfer 150 µL of the reaction mixture to a 96-well plate or cuvette and measure the absorbance at 345 nm.
-
Control: Prepare a control reaction with a heat-inactivated enzyme or without the enzyme to measure the background absorbance.
-
Calculate Activity: The specific activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for feruloyl-CoA at 345 nm is 1.9 x 10⁴ M⁻¹cm⁻¹.
Figure 2: Workflow for the spectrophotometric assay of Feruloyl-CoA Synthetase.
Protocol 2: General Workflow for Enzyme Inhibition Studies using Feruloyl-CoA Analogs
This protocol outlines a general workflow for screening and characterizing feruloyl-CoA analogs as inhibitors of a target enzyme.
Materials:
-
Purified target enzyme
-
Feruloyl-CoA (substrate)
-
A library of feruloyl-CoA analogs
-
Appropriate buffer and cofactors for the enzyme assay
-
Detection system (e.g., spectrophotometer, HPLC)
Procedure:
-
Primary Screen:
-
Perform the enzyme activity assay in the presence of a single, high concentration of each feruloyl-CoA analog (e.g., 100 µM).
-
Compare the enzyme activity in the presence of the analog to a control reaction without the analog.
-
Identify "hit" compounds that cause significant inhibition (e.g., >50%).
-
-
Dose-Response and IC₅₀ Determination:
-
For each "hit" compound, perform the enzyme assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Mechanism of Inhibition (Kᵢ Determination):
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic experiments by varying the concentration of the substrate (feruloyl-CoA) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models. This will allow for the determination of the inhibition constant (Kᵢ).
-
Figure 3: General workflow for enzyme inhibition studies.
Protocol 3: Conceptual Design of a Feruloyl-CoA-Based Activity-Based Protein Profiling (ABPP) Probe
This section outlines the conceptual design of a feruloyl-CoA-based probe for ABPP, a powerful technique for identifying active enzymes in complex proteomes.[8][9][10]
Components of an ABPP Probe:
-
Recognition Moiety: The feruloyl group, which provides specificity for feruloyl-CoA binding enzymes.
-
Reactive Group ("Warhead"): An electrophilic group that will form a covalent bond with a nucleophilic residue in the enzyme's active site. Examples include fluorophosphonates, acyloxymethyl ketones, or Michael acceptors.[11] The choice of warhead depends on the catalytic mechanism of the target enzyme class.
-
Reporter Tag: A group that allows for detection and/or enrichment of the labeled enzyme. This can be a fluorophore (e.g., rhodamine, fluorescein) for in-gel fluorescence scanning or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.
-
Linker: A chemical chain that connects the recognition moiety and reactive group to the reporter tag. The linker should be designed to not interfere with enzyme binding.
Figure 4: Conceptual design of a feruloyl-CoA-based ABPP probe.
Experimental Workflow for ABPP:
-
Probe Synthesis: Synthesize the designed feruloyl-CoA analog probe.
-
Labeling: Incubate the probe with a complex biological sample (e.g., cell lysate, tissue homogenate). The probe will covalently label active target enzymes.
-
Detection/Enrichment:
-
Fluorescent Probe: Separate the labeled proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner.
-
Biotinylated Probe: Enrich the labeled proteins using streptavidin-coated beads.
-
-
Identification: Digest the enriched proteins with a protease (e.g., trypsin) and identify the labeled proteins by mass spectrometry.
Conclusion
Feruloyl-CoA analogs are versatile chemical tools that can provide valuable insights into the function and regulation of CoA-dependent enzymes. The protocols and conceptual frameworks presented here offer a starting point for researchers to design and implement experiments to study these important enzymes. The development of novel feruloyl-CoA analogs, particularly as specific inhibitors and activity-based probes, will continue to advance our understanding of the phenylpropanoid pathway and related metabolic networks, with potential applications in drug discovery and biotechnology.
References
- 1. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity-based protein profiling for the functional annotation of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Application of Activity-Based Probes for Imaging and Detection of Proteases — Research Internships [kuleuven.be]
Quantifying the Crossroads of Metabolism: Application Notes and Protocols for Intracellular Acetyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal metabolite, bridging catabolic and anabolic pathways and serving as the primary acetyl group donor for protein acetylation, a key epigenetic modification.[1][2][3] Its intracellular concentration dynamically reflects the cell's metabolic state and influences a wide array of cellular processes, including gene transcription, energy metabolism, and lipid synthesis.[1][3][4] Consequently, the accurate quantification of intracellular acetyl-CoA pools is crucial for understanding disease mechanisms, particularly in cancer and metabolic disorders, and for the development of novel therapeutics.[1][2]
This document provides detailed application notes and experimental protocols for the principal methods used to quantify intracellular acetyl-CoA. It compares colorimetric, fluorometric, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, offering researchers the information needed to select the most appropriate method for their specific experimental context.
Application Notes: Choosing the Right Method
The selection of an appropriate acetyl-CoA quantification method depends on several factors, including the required sensitivity, specificity, sample type, available equipment, and desired throughput.
-
Enzymatic Assays (Colorimetric and Fluorometric): These methods are based on coupled enzymatic reactions that lead to a measurable change in absorbance or fluorescence, proportional to the amount of acetyl-CoA in the sample.[2][5] They are generally straightforward, rapid, and suitable for high-throughput screening.[2][6] Fluorometric assays offer significantly higher sensitivity than their colorimetric counterparts, making them suitable for samples with low acetyl-CoA levels.[2][7] However, these assays can be susceptible to interference from other molecules in the cell lysate and may lack the specificity of chromatographic methods.[1][8]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC provides a more specific quantification of acetyl-CoA by physically separating it from other cellular components before detection.[4][9][10] This method offers good sensitivity and reproducibility, with the ability to simultaneously measure Coenzyme A (CoA).[4][9][10] It is a robust technique suitable for many research applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for acetyl-CoA quantification due to its superior sensitivity, specificity, and versatility.[1][8][11][12][13] This technique can measure a wide range of acyl-CoAs simultaneously and can incorporate stable isotope-labeled internal standards to account for sample loss and degradation, ensuring high accuracy.[1][12] While technically demanding and requiring expensive instrumentation, LC-MS/MS is the most reliable approach for precise and comprehensive analysis.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different acetyl-CoA quantification methods to facilitate easy comparison.
| Method | Principle | Detection Limit | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| Colorimetric Assay | Coupled enzymatic reactions leading to NADH production.[2] | Micromolar range | Cells, Tissues | High | Simple, rapid, inexpensive | Lower sensitivity, potential for interference |
| Fluorometric Assay | Coupled enzymatic reactions producing a fluorescent product.[5][7] | Picomole to nanomole range.[5] | Cells, Tissues.[7] | High | High sensitivity, simple protocol.[7] | Potential for background fluorescence from samples.[12] |
| HPLC-UV | Reverse-phase chromatography with UV detection at 259 nm.[4][14] | >10-fold lower than previous HPLC methods.[4][9][10] | Cells, Tissues, Plasma.[4][9][10] | Medium | Good sensitivity and specificity, simultaneous CoA measurement.[4] | Requires specialized equipment, lower throughput than plate-based assays |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection.[1][11][13] | Sub-picomole to femtomole range | Cells, Tissues | Medium-High | Highest sensitivity and specificity, can multiplex other acyl-CoAs, use of internal standards.[1][12] | Technically demanding, requires expensive instrumentation.[8] |
Experimental Protocols
I. Sample Preparation for Acetyl-CoA Extraction (General)
Note: Acetyl-CoA is highly unstable. All steps should be performed on ice as quickly as possible to minimize degradation.[1]
-
Cell Harvesting: For adherent cells, aspirate the culture medium and immediately add 1 mL of ice-cold 10% Trichloroacetic Acid (TCA) directly to the plate. Scrape the cells and transfer the suspension to a microfuge tube. For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 10% TCA.
-
Tissue Homogenization: Rapidly freeze tissue samples in liquid nitrogen and pulverize them into a fine powder.[5][14] Add ice-cold 5% Perchloric Acid (PCA) or 10% TCA to the powdered tissue and homogenize using a sonicator or other mechanical homogenizer.[14]
-
Deproteinization: Centrifuge the cell or tissue homogenate at 13,000-17,000 x g for 10 minutes at 4°C.[1]
-
Extraction: The resulting supernatant contains the acetyl-CoA extract.[1] The protein pellet can be saved for protein quantification.[1] For LC-MS analysis, extraction with an organic-aqueous mixture (e.g., acetonitrile (B52724)/methanol/water) is also common.[8]
II. Protocol: Fluorometric Acetyl-CoA Assay
This protocol is based on a typical commercial assay kit (e.g., Sigma-Aldrich MAK039).[5]
A. Reagent Preparation:
-
Prepare all reagents (Assay Buffer, Fluorescent Probe, Enzyme Mix, etc.) according to the kit's instructions. Keep reagents on ice during use.[5]
B. Standard Curve Preparation:
-
Prepare a series of acetyl-CoA standards (e.g., 0, 20, 40, 60, 80, 100 pmole/well) by diluting the provided standard.[5]
-
Add the standards to a 96-well black plate with a clear bottom.[5]
-
Adjust the volume of each well to 50 µL with Acetyl-CoA Assay Buffer.[5]
C. Sample Preparation:
-
Add your extracted samples to the 96-well plate.
-
Bring the final volume of each sample to 50 µL with Acetyl-CoA Assay Buffer.[5]
D. Assay Reaction:
-
Prepare a Reaction Mix containing Acetyl-CoA Assay Buffer, Fluorescent Probe, Conversion Enzyme, and Enzyme Mix according to the kit protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standard and samples.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
E. Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence microplate reader.[5]
F. Calculation:
-
Subtract the blank (0 pmole standard) reading from all other readings.
-
Plot the standard curve of fluorescence intensity versus the amount of acetyl-CoA.
-
Determine the concentration of acetyl-CoA in the samples from the standard curve.
III. Protocol: HPLC-UV for Acetyl-CoA Quantification
This protocol is adapted from published methods.[4][14]
A. HPLC System and Conditions:
-
HPLC System: A binary pump system with an autosampler and a UV/VIS detector.[14]
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm).[14]
-
Mobile Phase: Isocratic mobile phase consisting of 100 mM monosodium phosphate (B84403) and 75 mM sodium acetate (B1210297), with the pH adjusted to 4.6. Add acetonitrile at a ratio of 6:94 (v/v).[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Detection Wavelength: 259 nm.[14]
-
Injection Volume: 30 µL.[14]
B. Standard Curve Preparation:
-
Prepare a series of standard solutions of acetyl-CoA and CoA in the mobile phase at concentrations relevant to your expected sample concentrations.
-
Inject each standard into the HPLC system to generate a standard curve based on peak area.
C. Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peaks for CoA and acetyl-CoA based on their retention times, which should be determined using the standards (e.g., CoA at ~3.8 min and acetyl-CoA at ~7.8 min under specific conditions).[15]
D. Calculation:
-
Quantify the amount of acetyl-CoA in your samples by comparing the peak area to the standard curve. Normalize the results to the initial amount of protein or cells.
IV. Protocol: LC-MS/MS for Acetyl-CoA Quantification
This is a generalized protocol; specific parameters will need to be optimized for your instrument.[1][16]
A. LC System and Conditions:
-
LC System: A UHPLC system is recommended for better resolution and speed.
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (pH 6.8).[16]
-
Mobile Phase B: Methanol.[16]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. For example: 0-2 min, 2% B; 2-5.5 min, 2% to 95% B; 5.5-14.5 min, 95% B; 15-20 min, 2% B.[16]
-
Flow Rate: 0.2-0.4 mL/min.
B. MS System and Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. For acetyl-CoA, a common transition to monitor is the precursor ion [M+H]+ fragmenting to a specific product ion.[17]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., [13C2]-acetyl-CoA) is highly recommended for accurate quantification.[1]
C. Sample Analysis:
-
Spike the samples with the internal standard before extraction.
-
Resuspend the final dried extract in a suitable solvent (e.g., 5% 5-sulfosalicylic acid).[1]
-
Inject the samples into the LC-MS/MS system.
D. Data Analysis:
-
Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of acetyl-CoA in the samples using the standard curve.
Visualizations
Caption: Central role of Acetyl-CoA in metabolism.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA-Testkit Clinisciences [clinisciences.com]
- 3. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. affigen.com [affigen.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Propionyl-CoA Metabolism for Value-Added Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to engineering microbial metabolism for the enhanced production of value-added chemicals derived from propionyl-CoA. These application notes and detailed protocols are designed to assist researchers in designing and executing experiments to create and optimize microbial cell factories.
Application Notes
Propionyl-CoA is a crucial C3 building block for the biosynthesis of a wide array of valuable chemicals, including odd-chain fatty acids, polyketides, and specialty chemicals like 3-hydroxypropionate (B73278).[1][2] However, the intracellular availability of propionyl-CoA is often a limiting factor in many industrially relevant microorganisms, such as Escherichia coli and Saccharomyces cerevisiae.[1] Metabolic engineering strategies are therefore essential to increase the intracellular pool of propionyl-CoA and channel it towards the desired product.
Key strategies for enhancing propionyl-CoA availability include:
-
Introducing heterologous pathways: Several biosynthetic routes to propionyl-CoA from common carbon sources like glucose have been successfully engineered in host organisms.[1][3]
-
Blocking competing pathways: Deleting genes responsible for the degradation or diversion of propionyl-CoA can significantly increase its availability for product synthesis.[4][5]
-
Optimizing enzyme expression: Fine-tuning the expression levels of pathway enzymes is critical for balancing metabolic flux and avoiding the accumulation of toxic intermediates.
-
Process optimization: Fermentation conditions, such as media composition and feeding strategies, play a vital role in maximizing product titers.[6][7][8]
This guide will focus on the practical application of these strategies, providing detailed protocols for genetic manipulation, cultivation, and analysis.
Data Presentation: Quantitative Summary of Engineered Strains
The following tables summarize key quantitative data from various studies on the microbial production of propionyl-CoA-derived chemicals.
Table 1: Production of Odd-Chain Fatty Acids
| Host Organism | Engineering Strategy | Precursor(s) | Product(s) | Titer (mg/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Overexpression of prpE from Salmonella enterica and an acyl-ACP thioesterase from Umbellularia californica | Glucose, Propionate (B1217596) | C11:0, C13:0, C15:0 | 276 | - | - | [9] |
| Escherichia coli | Overexpression of prpE from Salmonella enterica and an acyl-ACP thioesterase from Ricinus communis | Glucose, Propionate | C11:0, C13:0, C15:0 | 297 | - | - | [9] |
| Schizochytrium sp. | Wild type | Glucose | Odd-chain fatty acids | ~490 | - | - | [10] |
| Schizochytrium sp. | Knockout of methylmalonyl-CoA mutase (MCM) | Glucose | Odd-chain fatty acids | 2820 | - | - | [10] |
| Schizochytrium sp. | MCM knockout with fed-batch co-feeding | Glucose | Odd-chain fatty acids | 6820 | - | - | [10] |
Table 2: Production of 3-Hydroxypropionate (3-HP)
| Host Organism | Engineering Strategy | Precursor(s) | Titer (mM) | Reference |
| Escherichia coli Ec-P | Overexpression of propionyl-CoA dehydrogenase (pacd) | Propionate | 1.33 | [3][11] |
| Escherichia coli Ec-PPH | Co-expression of pacd, propionate CoA-transferase (pct), and 3-hydroxypropionyl-CoA dehydratase (hpcd) | Propionate | 8.11 | [3][11] |
| Escherichia coli Ec-△Y-PPH | Deletion of ygfH in Ec-PPH | Propionate | 15.04 | [12] |
| Escherichia coli Ec-△Y-△P-PPH | Deletion of ygfH and prpC in Ec-PPH | Propionate | 24.14 | [12] |
| Escherichia coli WY7 | Malonyl-CoA pathway engineering, media and fermentation optimization | Glucose | 48.8 g/L | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in engineering propionyl-CoA metabolism.
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in E. coli
This protocol describes the deletion of a target gene in E. coli to redirect metabolic flux towards propionyl-CoA accumulation, for example, the deletion of prpC, which encodes methylcitrate synthase, a key enzyme in a propionyl-CoA consuming pathway.[12]
Materials:
-
E. coli strain to be engineered (e.g., E. coli BL21)
-
pCas and pTargetT plasmids for the CRISPR-Cas9 system[6]
-
Primers for amplifying homology arms and gRNA construction
-
DNA polymerase, dNTPs, ligase
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
gRNA Design and pTargetT Construction:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., prpC). Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Synthesize primers to amplify the gRNA cassette and clone it into the pTargetT vector.
-
-
Homology Arm Construction:
-
Design primers to amplify ~500 bp upstream and downstream homology arms flanking the target gene from the genomic DNA of the host E. coli strain.
-
Use overlap extension PCR to fuse the two homology arms, creating a single DNA fragment that will serve as the repair template.
-
-
Transformation and Genome Editing:
-
Co-transform the host E. coli strain with the pCas plasmid and the pTargetT plasmid containing the specific gRNA.
-
Prepare electrocompetent cells of the transformed strain.
-
Transform the competent cells with the linear homology arm DNA fragment by electroporation.[13]
-
Plate the cells on LB agar containing the appropriate antibiotics to select for cells that have undergone the desired genomic modification.
-
-
Verification:
-
Perform colony PCR on the resulting colonies using primers that flank the target gene region to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion of the target gene.
-
Protocol 2: Quantification of Odd-Chain Fatty Acids by GC-MS
This protocol details the extraction and quantification of odd-chain fatty acids from microbial cultures.
Materials:
-
Microbial cell culture
-
Internal standard (e.g., pentadecanoic acid-d3)
-
Methanol (B129727), Chloroform, Saline solution
-
Sodium methoxide (B1231860) in methanol
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Harvest a known volume of cell culture by centrifugation.
-
Wash the cell pellet with saline solution.
-
Add a known amount of the internal standard to the cell pellet.
-
Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.[14]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Add sodium methoxide in methanol to the dried lipids and incubate to convert fatty acids to their corresponding methyl esters (FAMEs).[14]
-
Neutralize the reaction and extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.[15]
-
Set the temperature program to effectively separate the different FAMEs.
-
Operate the mass spectrometer in scan mode to identify the fatty acids based on their mass spectra and retention times.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for each fatty acid and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of odd-chain fatty acid standards.
-
Calculate the concentration of each odd-chain fatty acid in the sample by comparing its peak area to that of the internal standard and using the standard curve.
-
Protocol 3: 13C-Metabolic Flux Analysis (MFA) Workflow
This protocol provides a general workflow for conducting a 13C-MFA experiment to quantify intracellular metabolic fluxes in an engineered strain.[2][16][17]
Materials:
-
Engineered microbial strain
-
Chemically defined medium
-
13C-labeled substrate (e.g., [1,2-13C]glucose)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., chloroform/methanol/water)
-
GC-MS or LC-MS/MS for analyzing isotopic labeling patterns
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Tracer Experiment:
-
Culture the engineered strain in a chemically defined medium with the 13C-labeled substrate as the primary carbon source until it reaches a metabolic and isotopic steady state.[18]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolism by adding a cold quenching solution to the cell culture.
-
Separate the cells from the medium by centrifugation.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Measurement of Isotopic Labeling:
-
Hydrolyze protein biomass to obtain amino acids.
-
Derivatize the amino acids and other metabolites for GC-MS or LC-MS/MS analysis.
-
Analyze the mass isotopomer distributions (MIDs) of key metabolites, which reflect the labeling patterns resulting from the metabolic pathways.
-
-
Metabolic Modeling and Flux Estimation:
-
Construct a stoichiometric model of the central carbon metabolism of the host organism, including the engineered pathway for propionyl-CoA production.
-
Use specialized software to fit the experimentally measured MIDs and extracellular flux rates (substrate uptake, product secretion) to the metabolic model.
-
The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
-
Statistical Analysis:
-
Perform a goodness-of-fit analysis to assess how well the model describes the experimental data.
-
Calculate confidence intervals for the estimated fluxes to determine their statistical significance.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of propionyl-CoA metabolism and its engineered production pathways.
Caption: General experimental workflow for engineering propionyl-CoA metabolism.
Caption: Engineered pathway for 3-hydroxypropionate production from propionate.[3][11][19][20]
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eppendorf.com [eppendorf.com]
- 9. Engineering Escherichia coli for odd straight medium chain free fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol 2: CRISPR Transformation [protocols.io]
- 14. jfda-online.com [jfda-online.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing E. coli Culture for Vanillin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of vanillin (B372448) using engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for vanillin production in engineered E. coli?
A1: Engineered E. coli can produce vanillin from several precursors. The most common precursors are ferulic acid, eugenol, and isoeugenol, which are derived from lignin.[1][2] De novo biosynthesis from simpler carbon sources like glucose, tyrosine, xylose, and glycerol (B35011) has also been successfully demonstrated by assembling plant and microbial pathways in E. coli.[3][4] Recently, a novel pathway was developed to produce vanillin from post-consumer PET plastic waste by converting it to terephthalic acid, a vanillin precursor.[5][6]
Q2: My vanillin yield is low. What are the potential causes?
A2: Low vanillin yield is a common issue that can be attributed to several factors:
-
Substrate and Product Toxicity: Both the precursor (e.g., ferulic acid) and the final product (vanillin) can be toxic to E. coli, inhibiting cell growth and enzyme activity.[3][7][8]
-
Formation of Byproducts: Vanillin can be reduced to vanillyl alcohol or oxidized to vanillic acid by endogenous E. coli enzymes, reducing the final vanillin titer.[1][8][9][10]
-
Suboptimal Culture Conditions: Factors such as media composition, pH, temperature, and aeration significantly impact cell growth and the efficiency of the bioconversion process.[3][9]
-
Plasmid Instability and Gene Expression: The metabolic burden of carrying plasmids and expressing heterologous genes can affect cell viability and productivity. The copy number of the expression vector can also influence the final yield.[8][10]
-
Insufficient Precursor or Cofactor Supply: In de novo synthesis pathways, limitations in the intracellular availability of precursors (e.g., L-tyrosine) or cofactors (e.g., Coenzyme A, ATP) can bottleneck production.[1]
Q3: How can I minimize the formation of byproducts like vanillyl alcohol and vanillic acid?
A3: Minimizing byproduct formation is crucial for maximizing vanillin yield. Here are some effective strategies:
-
Strain Engineering: Knocking out genes encoding endogenous alcohol dehydrogenases and aldo-keto reductases can significantly reduce the conversion of vanillin to vanillyl alcohol. For instance, deleting genes like dkgA, dkgB, yeae, yahk, yjgB, and yqhD in E. coli K-12 MG1655 has been shown to increase vanillin yield by 55-fold.[3] Similarly, inactivating vanillin dehydrogenase (vdh) can prevent the oxidation of vanillin to vanillic acid.[1][8]
-
Optimizing Culture Conditions: Operating the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous alcohol dehydrogenases.[3] Additionally, maintaining a specific pH (e.g., pH 9.0) can also favor vanillin accumulation.[8]
-
Use of Resting Cells: Employing a resting cell system for bioconversion can separate the growth phase from the production phase, potentially reducing the metabolic drive to detoxify vanillin into byproducts.[8][10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Vanillin Titer | - Substrate (e.g., ferulic acid) toxicity.- Product (vanillin) toxicity.- Suboptimal media composition.- Inefficient precursor uptake. | - Implement a fed-batch or multi-pulse feeding strategy for the precursor to maintain a low, non-toxic concentration.[3]- Use an in-situ product removal (ISPR) method, such as adding adsorbent resins (e.g., XAD-2) or a second organic phase (e.g., oleyl alcohol) to the culture medium.[3][5][7]- Optimize the culture medium. For instance, complex media like 2YT have been shown to support higher vanillin production than minimal media. Supplementation with certain carbon sources like glucose can sometimes inhibit production.[11][12]- Optimize the pH of the bioconversion buffer to enhance substrate uptake. For example, an alkaline pH of 9.0 has been shown to improve the vanillin yield.[8] |
| High Levels of Vanillyl Alcohol | - High activity of endogenous alcohol dehydrogenases and aldehyde reductases. | - Use an E. coli strain with deletions in key reductase genes (e.g., dkgA, dkgB, yeae, yahk, yjgB, yqhD).[3]- Conduct the bioconversion at a higher temperature (e.g., 50°C) if using thermostable enzymes for vanillin synthesis, as this can reduce the activity of native E. coli reductases.[3]- Optimize the aeration of the culture. Excessive aeration can sometimes lead to the oxidation of vanillin to vanillic acid, while very low aeration might favor the reduction to vanillyl alcohol.[9] |
| High Levels of Vanillic Acid | - Activity of vanillin dehydrogenase (vdh). | - Inactivate the vdh gene in your production strain.[1][8]- Control the aeration and pH of the culture, as these can influence oxidase activity.[9] |
| Poor Cell Growth | - Toxicity of the precursor or vanillin.- Suboptimal culture conditions (temperature, pH, media).- Metabolic burden from heterologous gene expression. | - Use a two-stage process where cells are first grown to a high density before inducing gene expression and adding the precursor.[3]- Optimize growth temperature (typically 37°C for E. coli) and pH.[9]- Consider integrating the biosynthetic pathway genes into the chromosome to create a more stable, plasmid-free strain, which can reduce metabolic load.[8] |
| Inconsistent Results | - Plasmid instability.- Variability in inoculum preparation.- Inconsistent culture conditions. | - Use chromosomally integrated genes for stable expression.[8]- Standardize your pre-culture and inoculum preparation protocols. Using a single pre-cultivation step has been shown to be effective.[9]- Ensure tight control over all fermentation parameters (temperature, pH, agitation, aeration). |
Experimental Protocols & Data
Key Experimental Protocols
1. General Protocol for Vanillin Production from Ferulic Acid using Whole-Cell Biocatalysis
This protocol is a generalized procedure based on common practices in the literature.[8][10][11][12]
-
Strain and Plasmid: E. coli strain (e.g., JM109, DH5α) harboring a plasmid containing the genes for feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech).
-
Pre-culture Preparation: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
Main Culture Growth: Inoculate a larger volume of culture medium (e.g., 2YT medium) with the overnight pre-culture. Grow the cells at 37°C with shaking until they reach the desired optical density (e.g., late exponential or early stationary phase, OD600 of ~2.7).[10]
-
Cell Harvesting and Preparation (for resting cells):
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., sodium/potassium phosphate (B84403) buffer).
-
Resuspend the cells in the bioconversion buffer to the desired biomass concentration (e.g., 4.5 g/L).[10]
-
-
Bioconversion:
-
Add the precursor, ferulic acid, to the cell suspension. An initial concentration of around 3.3 mM has been shown to be optimal in some systems.[10]
-
Incubate at the optimal bioconversion temperature (e.g., 30°C) with shaking.[9]
-
To increase the final titer, a fed-batch strategy with sequential additions of ferulic acid can be employed.[10]
-
-
Sample Collection and Analysis: Collect samples at different time points. Centrifuge to pellet the cells and analyze the supernatant for vanillin, ferulic acid, and byproducts using HPLC.
2. Protocol for Vanillin Quantification by HPLC
This is a representative HPLC method for the quantification of vanillin.[13][14][15][16]
-
Sample Preparation:
-
HPLC System and Column: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water is common. Ratios can vary, for example, 55:45 (v/v) methanol:water or 60:40 (v/v) methanol:water.[13][15] Sometimes, the aqueous phase is acidified (e.g., with 0.2% acetic acid or phosphoric acid).[14][16]
-
Detection Wavelength: Vanillin can be detected at various wavelengths, with 231 nm, 254 nm, or 280 nm being commonly used.[13][15][16]
-
Quantification: Create a standard curve using known concentrations of pure vanillin to quantify the amount in the samples.
Quantitative Data Summary
Table 1: Comparison of Vanillin Production in Different E. coli Strains and Conditions
| E. coli Strain | Precursor | Key Genetic Modifications / Strategy | Culture Conditions | Vanillin Titer | Reference |
| E. coli DH5α (pTAHEF) | Ferulic Acid (2.0 g/L) | Expression of fcs and ech from Amycolatopsis sp. | 48h culture | 1.0 g/L | [18] |
| E. coli NTG-VR1 (mutant) | Ferulic Acid (10 g/L) | Vanillin-resistant mutant + XAD-2 resin | - | 2.9 g/L | [18] |
| E. coli JM109 (pBB1) | Ferulic Acid (3.3 mM) | Low-copy plasmid with fcs and ech from P. fluorescens | Resting cells, 3h bioconversion | ~0.35 g/L (70.6% molar yield) | [10] |
| E. coli JM109 (pBB1) | Ferulic Acid (fed-batch) | Low-copy plasmid with fcs and ech from P. fluorescens | Resting cells, 18h bioconversion | ~0.6 g/L (4 mM) | [10] |
| E. coli FR13 | Ferulic Acid (14.94 mM) | Chromosomal integration of fcs and ech | Resting cells, optimized buffer (pH 9.0), fed-batch | ~4.28 g/L (28.1 mM) | [8] |
| Engineered E. coli | Glucose | De novo pathway, deletion of 6 reductase genes | Bioreactor | 119 mg/L | [3] |
| Engineered E. coli | Tyrosine | De novo pathway from tyrosine | Flask | 97.2 mg/L | [3][4] |
Visualizations
Biosynthetic Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetically engineered microbes convert waste plastic into vanillin | Research | Chemistry World [chemistryworld.com]
- 6. Microbial synthesis of vanillin from waste poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00931A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of vanillin by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. scielo.br [scielo.br]
- 18. Enhanced vanillin production from recombinant E. coli using NTG mutagenesis and adsorbent resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the catalytic efficiency of enoyl-CoA hydratase/lyase.
Welcome to the technical support center for enoyl-CoA hydratase/lyase (ECH). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of enoyl-CoA hydratase/lyase?
A1: Enoyl-CoA hydratase catalyzes the syn-addition of a water molecule across the double bond of a trans-2-enoyl-CoA thioester to form a β-hydroxyacyl-CoA thioester.[1][2] This reaction is a critical step in the β-oxidation pathway of fatty acid metabolism.[1][2][3] The mechanism involves two key glutamic acid residues (Glu-144 and Glu-164 in rat liver ECH) that act in concert to activate a water molecule.[1][2] Another important residue, Gly-141, is thought to be involved in substrate activation.[1][2] The active site is highly rigid to ensure the specific orientation of the water molecule for the syn-addition.[3]
Q2: What factors can influence the catalytic efficiency of ECH?
A2: Several factors can affect the efficiency of ECH:
-
Substrate Chain Length: The rate of the reaction catalyzed by ECH can decrease as the tail length of the fatty acid substrate increases.[4]
-
pH and Temperature: Like most enzymes, the activity of ECH is sensitive to pH and temperature. The optimal conditions should be determined empirically for the specific enzyme and substrate being used.
-
Inhibitors: Certain compounds can inhibit ECH activity. For example, uric acid has been shown to block enoyl-CoA hydratase.[5] Potent irreversible inhibitors that form covalent adducts with the enzyme have also been reported.[1][2]
-
Mutations: Site-directed mutagenesis can be used to alter the catalytic activity and substrate specificity of the enzyme.[6][7][8]
Q3: How can I improve the catalytic efficiency of my ECH?
A3: Improving the catalytic efficiency of ECH can be approached through several strategies:
-
Rational Design and Site-Directed Mutagenesis: Based on the enzyme's structure and catalytic mechanism, specific amino acid residues can be targeted for mutation. For instance, mutations at positions defining the acyl-chain-binding pocket (e.g., Ser-62, Leu-65, and Val-130 in Aeromonas caviae PhaJAc) have been shown to alter substrate specificity and improve activity towards certain substrates.[6] In another study, mutations like F74W and R147Q in an ECH from Streptomyces sp. resulted in an approximately 2-fold increase in activity for vanillin (B372448) production.[7]
-
Optimization of Reaction Conditions: Systematically varying parameters such as pH, temperature, and buffer composition can help identify the optimal conditions for your specific ECH and substrate.
-
Directed Evolution: This is a powerful method for improving enzyme properties, including catalytic activity, through iterative rounds of mutation and selection.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no enzyme activity | Inactive enzyme | - Verify the integrity of the purified enzyme using SDS-PAGE. - Ensure proper storage conditions (-20°C or lower, consider adding a cryoprotectant like glycerol).[9] Avoid multiple freeze-thaw cycles.[9] |
| Incorrect assay conditions | - Optimize pH, temperature, and buffer components for your specific enzyme and substrate. - Confirm the correct concentration of all reaction components, including the substrate and any necessary cofactors. | |
| Presence of inhibitors | - Check all reagents and buffers for potential inhibitors. - If working with crude cell lysates, consider purifying the enzyme to remove endogenous inhibitors. | |
| Substrate degradation | - Ensure the stability of the enoyl-CoA substrate under the assay conditions. Prepare fresh substrate solutions if necessary. | |
| Inconsistent results | Pipetting errors | - Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision. |
| Instability of reagents | - Prepare fresh buffers and reagent solutions. - Store stock solutions at the recommended temperatures. | |
| Variation in enzyme batches | - If using a new batch of enzyme, perform a side-by-side comparison with the previous batch to check for differences in activity. | |
| High background signal | Non-enzymatic substrate degradation | - Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate conversion. Subtract this background rate from the rate of the enzymatic reaction. |
| Contaminating enzymes in crude extracts | - Purify the recombinant ECH to remove other enzymes that may react with the substrate or product. |
Quantitative Data
Table 1: Relative Productivity of Wild-Type and Mutant Enoyl-CoA Hydratase/Lyase (Ech) in Vanillin Biosynthesis. [7][10]
| Enzyme Variant | Mutation(s) | Relative Productivity (%) |
| Wild-Type (WT) | - | 100 |
| Mutant 1 | F74W | ~200 |
| Mutant 2 | R147Q | ~200 |
| Mutant 3 | Q255R | 0 |
| Mutant 4 | ΔN1-11 | >100 |
| Mutant 5 | A130G | <100 |
| Mutant 6 | A130G/T132S | No product |
| Mutant 7 | ΔT90 | Reduced activity |
| Mutant 8 | ΔTGPEIL | Reduced activity |
| Mutant 9 | ΔC260-287 | No product |
Note: Data is based on the production of vanillin from ferulic acid in a whole-cell catalysis system.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is based on the continuous monitoring of the decrease in absorbance at 345 nm, which corresponds to the hydration of the enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase/lyase
-
Substrate stock solution (e.g., 1 mM feruloyl-CoA in water)
-
Reaction buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer capable of reading at 345 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer and the substrate solution to a final volume of 1 mL. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.
-
Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette. Mix gently by inverting the cuvette.
-
Immediately start monitoring the decrease in absorbance at 345 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the molar extinction coefficient of the substrate (e.g., for feruloyl-CoA, ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[11]
-
Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.
Protocol 2: Site-Directed Mutagenesis to Improve Catalytic Efficiency
This protocol provides a general workflow for creating specific mutations in the gene encoding ECH.
Materials:
-
Plasmid DNA containing the wild-type ECH gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic for selection
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid DNA.
-
PCR Mutagenesis: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Once the mutation is confirmed, express the mutant protein and purify it for subsequent activity assays.
Visualizations
Caption: Catalytic mechanism of enoyl-CoA hydratase.
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Experimental workflow for improving enzyme efficiency.
References
- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. oipub.com [oipub.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Overcoming Vanillin Toxicity in Microbial Host Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with vanillin (B372448) toxicity during microbial production.
Frequently Asked Questions (FAQs)
Q1: Why is vanillin toxic to microbial host strains like E. coli and Saccharomyces cerevisiae?
A1: Vanillin's toxicity stems primarily from its reactive aldehyde functional group. This group can cause significant cellular stress through several mechanisms:
-
Reactive Oxygen Species (ROS) Accumulation: Vanillin can lead to an increase in ROS, causing oxidative damage to cellular components.[1][2][3]
-
DNA Damage: The electrophilic nature of the aldehyde group makes it highly reactive and capable of causing direct damage to DNA.[1]
-
Protein Dysfunction: Vanillin can interact with proteins, leading to misfolding and loss of function. This includes crucial enzymes and structural proteins.
-
Membrane Damage: It can disrupt cell membrane integrity, affecting transport and energy homeostasis.[4][5]
-
Metabolic Burden: The presence of vanillin can drain essential cofactors like NADPH, creating a significant metabolic burden on the host cell.[1]
Q2: What are the common symptoms of vanillin toxicity in my microbial culture?
A2: Researchers may observe several indicators of vanillin toxicity, including:
-
Inhibited Growth: A significant decrease in the growth rate or a complete cessation of growth is a primary symptom.[3]
-
Reduced Viability: An increase in cell death can be observed through plating or microscopy.
-
Low Product Titer: The final yield of vanillin or other target molecules is substantially lower than expected.
-
Accumulation of Byproducts: The host may convert vanillin into less toxic compounds like vanillyl alcohol or vanillic acid, which can be detected in the culture medium.[6][7]
Q3: What are the main strategies to overcome vanillin toxicity?
A3: Several strategies can be employed to mitigate vanillin toxicity and improve strain performance:
-
Metabolic Engineering: Modifying the host's metabolic pathways to enhance tolerance. This includes deleting genes responsible for converting vanillin to more toxic byproducts or overexpressing genes that aid in detoxification or export.[8][9]
-
Adaptive Laboratory Evolution (ALE): Subjecting microbial populations to gradually increasing concentrations of vanillin to select for tolerant mutants.[10][11][12]
-
Process Engineering: Optimizing fermentation conditions, such as using fed-batch strategies or in situ product removal, to maintain sub-toxic levels of vanillin in the culture.[8]
-
Host Selection: Choosing microbial hosts that possess a natural tolerance to vanillin or related aromatic compounds.[6]
Troubleshooting Guides
Issue 1: Poor growth and low vanillin titer in engineered E. coli.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Vanillin Degradation | Delete genes encoding for vanillin dehydrogenases (e.g., vdh) to prevent the conversion of vanillin to vanillic acid.[13][14] | Increased accumulation of vanillin and reduced formation of vanillic acid. |
| Byproduct Formation | Knock out genes for reductases that convert vanillin to vanillyl alcohol (e.g., yqhD).[15] | Reduced vanillyl alcohol production and potentially higher vanillin yields. |
| Intracellular Accumulation | Overexpress efflux pumps (e.g., AcrD, AaeAB) to actively transport vanillin out of the cell.[2] | Lower intracellular vanillin concentration, reducing cellular stress and improving growth. |
| Cofactor Imbalance | Engineer the cofactor regeneration system to ensure a sufficient supply of NADPH, which can be depleted by vanillin-induced stress. | Improved cellular redox balance and overall metabolic health. |
| Precursor Toxicity | If using precursors like ferulic acid, which can also be toxic, implement a fed-batch feeding strategy to maintain sub-inhibitory concentrations.[8] | Minimized precursor toxicity, allowing for better growth and vanillin production. |
Issue 2: Vanillin-induced growth inhibition in Saccharomyces cerevisiae.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Stress | Overexpress genes involved in ROS detoxification, such as superoxide (B77818) dismutase or catalase. | Enhanced tolerance to oxidative stress, leading to improved growth in the presence of vanillin. |
| Aldehyde Reduction | Systematically delete endogenous oxidoreductases that can convert vanillin into other compounds.[9] | Increased stability and accumulation of vanillin within the cell. |
| General Stress Response | Overexpress general stress response regulators to bolster the cell's overall robustness. | Improved tolerance to a range of stressors, including vanillin. |
| Insufficient Tolerance | Employ Adaptive Laboratory Evolution (ALE) by serially passaging the yeast in media with increasing vanillin concentrations to select for tolerant mutants.[10] | Generation of yeast strains with significantly improved vanillin tolerance. |
Quantitative Data Summary
Table 1: Improvement of Vanillin Tolerance in S. cerevisiae through Heavy Ion Radiation and Adaptive Laboratory Evolution [10]
| Strain | Vanillin Concentration | Average OD600 | Improvement vs. Wild-Type | Glucose Utilization (96h) |
| Wild-Type | 1.6 g/L | ~0.28 | - | 70.0% |
| Mutants (H6, H7, X3, X8) | 1.6 g/L | 0.95 | ~3.4-fold higher | 86.3% |
Table 2: Vanillin Tolerance Comparison in Different Microbial Hosts [15]
| Microbial Host | Vanillin Concentration (g/L) | Relative Maximum Specific Growth Rate (%) |
| E. coli MG1655 | 1 | 46 |
| 2 | 13 | |
| 3 | 3 | |
| C. glutamicum 2256 | 1 | 59 |
| 2 | 30 | |
| 3 | 25 | |
| S. cerevisiae S288C | 1 | 26 |
| 2 | No Growth | |
| 3 | No Growth |
Key Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for Increased Vanillin Tolerance
This protocol provides a general framework for conducting ALE to enhance vanillin tolerance in a microbial host.
-
Initial Strain Culturing: Inoculate the parent microbial strain in a standard liquid medium without vanillin and grow to the mid-exponential phase.
-
Sub-inhibitory Concentration Challenge: Transfer the culture to a medium containing a sub-inhibitory concentration of vanillin. This concentration should allow for noticeable but not complete growth inhibition.
-
Serial Passaging: Once the culture reaches the late exponential or early stationary phase, dilute it into a fresh medium with the same or a slightly increased concentration of vanillin.
-
Incremental Stress Increase: Repeat the serial passaging, gradually increasing the vanillin concentration in the medium as the population adapts and growth rates improve.
-
Isolation of Tolerant Mutants: After a desired number of generations or a significant increase in tolerance is observed, streak the evolved population onto solid agar (B569324) plates containing a high concentration of vanillin to isolate single colonies.
-
Characterization of Isolates: Characterize the isolated mutants for their growth rate, vanillin tolerance, and production capabilities. Whole-genome sequencing can be performed to identify the genetic basis of the enhanced tolerance.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Proteomic Profiling, Transcription Factor Modeling, and Genomics of Evolved Tolerant Strains Elucidate Mechanisms of Vanillin Toxicity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Profiling, Transcription Factor Modeling, and Genomics of Evolved Tolerant Strains Elucidate Mechanisms of Vanillin Toxicity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "High throughput investigation of vanillin toxicity to yeast using ambr" by Victoria Haritos, Nguyen Ho et al. [dc.engconfintl.org]
- 4. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Improvement of Saccharomyces cerevisiae strain tolerance to vanillin through heavy ion radiation combined with adaptive laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in adaptive laboratory evolution of industrial microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the bioconversion of ferulic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bioconversion of ferulic acid.
Troubleshooting Guides
Issue 1: Low or No Conversion of Ferulic Acid
You've set up your bioconversion experiment, but analysis shows that the concentration of ferulic acid has barely decreased.
| Possible Cause | Troubleshooting Step |
| Inactive Microbial Culture or Enzyme | 1. Verify Culture Viability: Streak the microbial culture on a fresh agar (B569324) plate to ensure viability and check for contamination. 2. Check Inoculum Age and Size: Use a fresh, actively growing inoculum. Optimize the inoculum size, as a very small or very large inoculum can negatively affect the process.[1] 3. Confirm Enzyme Activity: If using isolated enzymes, perform a standard activity assay to confirm their functionality before starting the bioconversion. |
| Sub-optimal Reaction Conditions | 1. pH Adjustment: The pH of the medium is critical. For many bacterial conversions to vanillin (B372448), a slightly alkaline pH (around 8.0-9.5) is optimal.[2][3] Fungal conversions may require different pH optima. Verify and adjust the pH of your reaction mixture. 2. Temperature Control: Ensure the incubator or bioreactor is maintaining the optimal temperature for your specific microorganism. For example, 35°C has been shown to be effective for Bacillus subtilis.[4][5] 3. Adequate Aeration: Bioconversion is often an aerobic process. Optimize the shaking speed and the culture volume-to-flask volume ratio to ensure sufficient oxygen supply.[1] |
| Presence of Inhibitors | 1. Purity of Ferulic Acid: Ensure the ferulic acid substrate is of high purity. Impurities from the extraction process (e.g., from lignocellulosic biomass) can inhibit microbial growth and enzymatic activity. 2. Media Components: Some media components can be inhibitory. If you are using a complex medium, try a defined minimal medium to rule out inhibition from unknown sources. |
Issue 2: Initial Conversion Starts, but Stalls or Yields are Low
The reaction begins, and you can detect the product, but the conversion rate quickly drops off, resulting in a low final yield.
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | High concentrations of ferulic acid can be toxic to microorganisms.[6][7] 1. Optimize Initial Substrate Concentration: Test a range of lower initial ferulic acid concentrations (e.g., 0.2 g/L to 1.5 g/L) to find the optimal level for your system.[4][5][7] 2. Fed-Batch Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of ferulic acid in the reaction medium. |
| Product Toxicity | The desired product, such as vanillin, can be toxic to the microbial cells, inhibiting their metabolic activity and limiting the final titer.[8][9] 1. In Situ Product Recovery (ISPR): Use an adsorbent resin (e.g., polystyrene-based) in the culture medium to remove the product as it is formed, thereby reducing its toxic effect.[9] 2. Two-Phase System: Employ a two-phase (e.g., solid-liquid) system for the controlled release of the substrate and potentially sequestration of the product.[2] |
| Nutrient Limitation | The depletion of essential nutrients (e.g., carbon or nitrogen source) in the medium can halt microbial growth and bioconversion. 1. Optimize Media Composition: Ensure the medium is not deficient in essential nutrients. The choice of nitrogen source can be particularly important.[10] 2. Supplementation: If a key nutrient is being depleted, consider adding a supplemental feed during the bioconversion process. |
| pH Shift During Reaction | The metabolic activity of the microorganisms can cause the pH of the medium to shift out of the optimal range. 1. Buffering Capacity: Increase the buffering capacity of your medium. 2. pH Control: Use a pH controller in a bioreactor setup to automatically maintain the optimal pH throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: My main product is vanillic acid, but I want vanillin. Why is this happening and how can I fix it?
A1: The conversion of ferulic acid to vanillin is often an intermediate step. Many microorganisms possess vanillin dehydrogenase enzymes that rapidly oxidize vanillin to the less toxic vanillic acid.[7][11] This is a common cause of low vanillin yields.
-
Solution 1: Use a Mutant Strain: Employ a mutant strain that has the vanillin dehydrogenase gene knocked out. This will prevent the further oxidation of your desired product.[12]
-
Solution 2: Optimize Reaction Time: Vanillin is often a transient product.[13] Perform a time-course study to identify the point of maximum vanillin accumulation before it is converted to vanillic acid. Harvest the product at this optimal time.
-
Solution 3: Two-Step Bioconversion: A two-step process can be employed. First, use a microorganism like Aspergillus niger to efficiently convert ferulic acid to vanillic acid. Then, in a second step, use a different microorganism, such as Pycnoporus cinnabarinus, which can reduce vanillic acid to vanillin.[14]
Q2: I am observing the formation of byproducts like 4-vinyl guaiacol (B22219) (4-VG) and vanillyl alcohol. How can I minimize these?
A2: The formation of these byproducts is due to competing metabolic pathways in the microorganism.
-
4-Vinyl Guaiacol (4-VG): This is often produced by the action of phenolic acid decarboxylases (PAD).[8] Selecting a microbial strain that has low or no PAD activity is crucial.
-
Vanillyl Alcohol: This is the result of vanillin reduction, often as a detoxification mechanism by the cell.[2] The strategies to minimize this are similar to preventing vanillic acid formation: use engineered strains with relevant reductase genes knocked out or optimize harvest time. Adjusting the pH can also influence the product selectivity; for instance, a higher pH (around 9.0) has been shown to favor vanillin production over vanillyl alcohol.[2]
Q3: What are the optimal conditions for ferulic acid bioconversion?
A3: The optimal conditions are highly dependent on the microorganism being used. However, based on several studies, here are some general starting points for optimization:
| Parameter | Typical Range | Organism Example |
| Temperature | 30-37°C | Bacillus subtilis @ 35°C[4][5] |
| pH | 8.0-9.5 | E. coli (recombinant) @ 9.0[2] |
| Initial Ferulic Acid Conc. | 0.5-2.5 g/L | Bacillus subtilis @ 1.55 g/L[4][5] |
| Agitation | 120-220 rpm | Bacillus subtilis @ 220 rpm[4][5] |
It is essential to perform optimization experiments (e.g., using a Box-Behnken design) to determine the ideal conditions for your specific experimental setup.[4][5]
Experimental Protocols
Protocol 1: Shake Flask Bioconversion with Resting Cells
This protocol is adapted for screening and optimization experiments using a bacterial strain.
-
Cell Culture and Harvest:
-
Inoculate a suitable growth medium with your chosen microbial strain.
-
Incubate at the optimal temperature and agitation until the culture reaches the late exponential or early stationary phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).
-
-
Bioconversion Reaction:
-
Resuspend the washed cell pellet in the bioconversion buffer (e.g., sodium/potassium phosphate buffer, pH 9.0) to a desired cell density (e.g., 5-10 g/L wet weight).[2]
-
Add ferulic acid from a sterile stock solution to the desired final concentration (e.g., 1 g/L).
-
Incubate the flask in a shaker incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for 24-96 hours.[2][6]
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for ferulic acid and product concentrations using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Biochemical Pathways
Caption: Metabolic pathways in the bioconversion of ferulic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low bioconversion yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot microbial bioconversion of wheat bran ferulic acid to biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioconversion of Ferulic Acid into Vanillic Acid by Means of a Vanillate-Negative Mutant of Pseudomonas fluorescens Strain BF13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Feruloyl-CoA Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of feruloyl-CoA in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving feruloyl-CoA.
Issue 1: Rapid Degradation of Feruloyl-CoA in Solution
Q: I prepared a fresh aqueous solution of feruloyl-CoA, but my assay results suggest it has degraded. What could be the cause?
A: Rapid degradation of feruloyl-CoA is a common issue due to the labile nature of its thioester bond. The primary cause is hydrolysis, which cleaves feruloyl-CoA into ferulic acid and coenzyme A. Several factors can accelerate this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for feruloyl-CoA degradation.
Detailed Checks:
-
pH of the Solution: The thioester bond of feruloyl-CoA is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral and, particularly, alkaline pH.[1] For enzymatic assays, while the optimal pH for the enzyme might be neutral or slightly alkaline, the stability of the substrate, feruloyl-CoA, may be compromised.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing feruloyl-CoA solutions at room temperature or even 4°C for extended periods can lead to significant degradation.
-
Contamination: The presence of microbial contamination can introduce exogenous enzymes, such as thioesterases, that will rapidly hydrolyze feruloyl-CoA.[2] It is also crucial to ensure that lab equipment and other reagents are free from contaminating thioesterases.
-
Oxidation: The thiol group of coenzyme A, a component of feruloyl-CoA, can be susceptible to oxidation, which can also contribute to the overall instability of the molecule in solution.
Recommendations:
-
pH Control: Prepare feruloyl-CoA solutions in a slightly acidic buffer (pH 4-6) for storage. If the experimental conditions require a higher pH, prepare the feruloyl-CoA solution immediately before use and minimize the time it spends in the high-pH buffer.
-
Temperature Control: Store stock solutions of feruloyl-CoA at -80°C. For working solutions, prepare them fresh and keep them on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aseptic Technique: Use sterile, nuclease-free water and buffers to prepare solutions. Filter-sterilize buffers if necessary.
-
Minimize Oxidation: For applications sensitive to oxidation, consider preparing solutions with degassed buffers.
Issue 2: Inconsistent Results in Enzymatic Assays
Q: My enzymatic assay using feruloyl-CoA as a substrate is giving inconsistent results. Could this be a stability issue?
A: Yes, the instability of feruloyl-CoA is a frequent cause of inconsistent results in enzymatic assays. If the substrate is degrading during the course of the experiment, the reaction rate will decrease over time, leading to variability.
Logical Flow for Ensuring Substrate Integrity in Enzymatic Assays:
Caption: Workflow for ensuring feruloyl-CoA stability in assays.
Recommendations for Enzymatic Assays:
-
Fresh is Best: Always prepare your feruloyl-CoA working solution fresh from a frozen stock immediately before starting your assay.
-
No-Enzyme Control: In your experimental setup, include a control reaction that contains all components except the enzyme. This will allow you to measure the rate of non-enzymatic hydrolysis of feruloyl-CoA under your specific assay conditions (buffer, pH, temperature).
-
Data Analysis: When calculating enzyme kinetics, use the initial linear rate of the reaction. If the reaction rate slows down over time, it may be due to substrate degradation.
-
Substrate Addition: If possible, design your experiment to start the reaction by adding the enzyme to a mixture of the buffer and feruloyl-CoA, rather than pre-incubating the feruloyl-CoA in the assay buffer for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for feruloyl-CoA in aqueous solutions?
A: The primary degradation pathway is the hydrolysis of the thioester bond, which results in the formation of ferulic acid and coenzyme A. This reaction is catalyzed by water and can be accelerated by high pH and temperature.
Feruloyl-CoA Hydrolysis Pathway:
Caption: Hydrolysis of feruloyl-CoA in aqueous solution.
Q2: How should I prepare and store aqueous solutions of feruloyl-CoA?
A: To maximize stability, follow these guidelines:
-
Solvent: Dissolve solid feruloyl-CoA in a slightly acidic buffer (pH 4-6).
-
Stock Solutions: Prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer. Keep working solutions on ice.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing will degrade the compound. Aliquoting is crucial.
Q3: How can I monitor the stability of my feruloyl-CoA solution?
A: The most common method is to use High-Performance Liquid Chromatography (HPLC). You can monitor the decrease in the peak corresponding to feruloyl-CoA and the simultaneous increase in the peak for ferulic acid over time.
Data Presentation
Table 1: Factors Affecting Feruloyl-CoA Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability at neutral and alkaline pH due to accelerated hydrolysis. | Store stock solutions at a slightly acidic pH (4-6). Prepare solutions in neutral or alkaline buffers immediately before use. |
| Temperature | Increased temperature accelerates the rate of hydrolysis. | Store stock solutions at -80°C. Keep working solutions on ice. Avoid leaving solutions at room temperature. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
| Contamination | Microbial or enzymatic (thioesterase) contamination will rapidly degrade feruloyl-CoA. | Use sterile water and buffers. Maintain aseptic techniques. |
Table 2: Illustrative Stability of a Thioester in Aqueous Solution at Different pH Values and Temperatures (Hypothetical Half-life Data)
| Temperature | pH 5.0 | pH 7.0 | pH 8.5 |
| 4°C | > 24 hours | ~12 hours | ~4 hours |
| 25°C | ~18 hours | ~2 hours | < 30 minutes |
| 37°C | ~6 hours | < 1 hour | < 10 minutes |
Note: This table provides illustrative data to demonstrate the expected trends in stability. Actual half-life values for feruloyl-CoA should be determined empirically under specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Feruloyl-CoA Stability
This protocol is adapted from established methods for analyzing ferulic acid and other CoA derivatives.[3][4][5]
Objective: To quantify the concentration of feruloyl-CoA and its degradation product, ferulic acid, over time.
Materials:
-
Feruloyl-CoA solution
-
Ferulic acid standard
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Preparation of Standards: Prepare a stock solution of ferulic acid standard in methanol. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation:
-
At time zero (immediately after preparing the feruloyl-CoA solution), take an aliquot and dilute it to an appropriate concentration within the range of the HPLC's linear detection.
-
Incubate the remaining feruloyl-CoA solution under the desired test conditions (e.g., specific pH and temperature).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and dilute them in the same manner as the time-zero sample.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 95% A and 5% B.
-
Over 20 minutes, ramp to 50% A and 50% B.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 345 nm for feruloyl-CoA and 320 nm for ferulic acid. A DAD is ideal for monitoring both simultaneously.[3][6]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve for ferulic acid by plotting peak area against concentration.
-
For each time point, quantify the amount of ferulic acid formed using the calibration curve.
-
Quantify the remaining feruloyl-CoA by comparing its peak area at each time point to the peak area at time zero.
-
Plot the concentration of feruloyl-CoA versus time to determine its stability and calculate its half-life under the tested conditions.
-
References
- 1. neolab.de [neolab.de]
- 2. journals.asm.org [journals.asm.org]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rational Design of Ech for Enhanced Vanillin Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the rational design of enoyl-CoA hydratase/isomerase (Ech) for increased vanillin (B372448) biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of Ech in vanillin biosynthesis?
A1: In the CoA-dependent pathway for vanillin biosynthesis from ferulic acid, Ech (enoyl-CoA hydratase/lyase) is a key enzyme. It works in conjunction with feruloyl-CoA synthase (Fcs). Fcs first activates ferulic acid to feruloyl-CoA. Subsequently, Ech catalyzes the hydration and non-oxidative cleavage of feruloyl-CoA to produce vanillin and acetyl-CoA.[1][2]
Q2: Which host organisms are commonly used for recombinant Ech expression and vanillin production?
A2: Escherichia coli is a widely used host for expressing recombinant Fcs and Ech genes for vanillin production due to its well-understood genetics and ease of cultivation.[3][4][5][6][7][8] Strains like E. coli JM109 and BL21 have been successfully used.[9][10] Other microorganisms like Pseudomonas fluorescens have also been metabolically engineered for this purpose.[3]
Q3: What are some rational design strategies to improve Ech activity for increased vanillin yield?
A3: Rational design of Ech focuses on improving its catalytic activity and substrate binding. This can be achieved through site-directed mutagenesis based on computational analysis of the enzyme's structure and its interaction with the substrate, feruloyl-CoA. Specific mutations in Ech from Streptomyces sp. strain V-1, such as F74W, Q147R, and an N-terminal deletion (ΔN1-11), have been shown to increase vanillin yields in whole-cell catalysis.[1][2] These modifications can alter the electrostatic and polar solvating energies, potentially enhancing enzyme activity.[1][2]
Q4: How does the ratio of Fcs to Ech expression affect vanillin production?
A4: The ratio of Fcs and Ech expression is a critical factor for efficient vanillin biosynthesis. An optimal balance between the two enzymes is necessary to prevent the accumulation of intermediate metabolites and maximize the conversion of ferulic acid to vanillin. Studies have shown that adjusting the gene copy number or using promoters of different strengths to fine-tune the expression levels of fcs and ech can significantly improve vanillin production.[3][6][9][10] For instance, a 1:1 ratio of Fcs to Ech in a cell-free system was found to be efficient, and in whole-cell catalysis, a recombinant E. coli with two copies of the fcs gene and one copy of the ech gene showed the highest catalytic efficiency.[6][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Vanillin Titer | 1. Suboptimal Fcs:Ech expression ratio.[3] 2. Low catalytic activity of wild-type Ech.[3] 3. Product inhibition or toxicity.[3] 4. Formation of byproducts like vanillyl alcohol.[3] 5. Suboptimal bioconversion conditions (pH, temperature).[4] | 1. Fine-tune the expression levels of Fcs and Ech by using different promoters or adjusting gene copy numbers.[3][4] 2. Introduce beneficial mutations into the Ech sequence (e.g., F74W, Q147R, ΔN1-11) based on rational design principles.[1][2] 3. Implement in situ product removal strategies, such as using adsorbent resins.[3] 4. Engineer the host strain to reduce byproduct formation, for example, by knocking out genes encoding alcohol dehydrogenases.[3] 5. Optimize bioconversion parameters. For instance, using a buffer at pH 9.0 has been shown to increase vanillin yield.[4] |
| Accumulation of Intermediates (e.g., Feruloyl-CoA) | 1. Ech is the rate-limiting step. 2. Insufficient Ech expression or activity compared to Fcs. | 1. Increase the expression level of Ech or use a more active Ech variant. 2. Re-evaluate and optimize the Fcs:Ech expression ratio. |
| Formation of Vanillyl Alcohol | 1. Endogenous alcohol dehydrogenases in the host organism are reducing vanillin to vanillyl alcohol.[3] | 1. Use a host strain with reduced alcohol dehydrogenase activity. This can be achieved through gene knockouts.[3] 2. Optimize reaction conditions to inhibit reductase activity. For example, performing the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous E. coli alcohol dehydrogenases.[3] |
| Poor Genetic Stability of the Recombinant Strain | 1. High metabolic burden due to high-copy number plasmids.[4] | 1. Integrate the fcs and ech genes into the chromosome of the host organism to create a more stable, plasmid-free strain.[4] |
| Low Ferulic Acid Conversion Rate | 1. Substrate toxicity at high concentrations.[3] 2. Inefficient substrate uptake by the cells. | 1. Implement a fed-batch or two-phase system for the controlled release of ferulic acid to minimize its toxic effects.[4] 2. Optimize the bioconversion buffer and pH to enhance substrate transport into the cells.[4] |
Quantitative Data Summary
Table 1: Impact of Ech Mutations on Vanillin Production
| Ech Variant | Relative Vanillin Yield (%) | Reference |
| Wild-Type | 100 | [2] |
| F74W | >100 | [2] |
| Q147R | >100 | [2] |
| ΔN1-11 | >100 | [2] |
Table 2: Effect of Bioconversion Conditions on Vanillin Yield
| Parameter | Condition | Vanillin Production Yield (%) | Reference |
| pH | 7.0 | 62.8 | [4] |
| pH | 9.0 | 77.9 | [4] |
| Plasmid Copy Number | High-copy | 8.8 | [7] |
| Plasmid Copy Number | Low-copy | 29.6 | [7] |
Experimental Protocols
1. Whole-Cell Bioconversion of Ferulic Acid to Vanillin
This protocol is a generalized procedure based on common practices in the cited literature.
-
Strain and Culture Conditions:
-
Use a suitable E. coli strain (e.g., JM109) transformed with a plasmid carrying the fcs and ech genes. For improved stability, a strain with chromosomally integrated genes can be used.[4]
-
Grow the recombinant strain in a suitable medium (e.g., LB or 2YT medium) with appropriate antibiotics at 37°C with shaking.[8]
-
Induce gene expression at the mid-log phase with an appropriate inducer (e.g., IPTG), if using an inducible promoter. Note that leaky expression without an inducer has also been shown to be effective.[8]
-
Harvest the cells by centrifugation when they reach the desired growth phase (e.g., stationary phase).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
Bioconversion Reaction:
-
Resuspend the cell pellet in the bioconversion buffer to a specific biomass concentration (e.g., 4.5 g/L).[7]
-
Add ferulic acid to the cell suspension to the desired starting concentration (e.g., 3.3 mM).[7]
-
Incubate the reaction mixture at the optimized temperature and pH (e.g., 30°C, pH 9.0) with shaking.[4]
-
Take samples at different time points to monitor the concentrations of ferulic acid and vanillin.
-
-
Analysis:
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for vanillin and ferulic acid concentrations using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: CoA-dependent vanillin biosynthesis pathway from ferulic acid.
Caption: Troubleshooting workflow for low vanillin yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of E. coli top 10 for production of vanillin through FA catabolic pathway and bioprocess optimization using RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Acetyl-CoA for Polyketide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when enhancing acetyl-CoA supply for polyketide synthesis.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is not producing the expected high yield of polyketides despite overexpressing genes in the acetyl-CoA synthesis pathway. What are the potential reasons?
A1: Several factors could contribute to lower-than-expected polyketide yields even after pathway engineering. These include:
-
Insufficient precursor supply: While you may have addressed acetyl-CoA, the supply of the extender unit, malonyl-CoA, might be the new bottleneck. Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), which can be a rate-limiting step.[1][2]
-
Metabolic burden: Overexpression of multiple genes can place a significant metabolic load on the host cells, diverting resources away from growth and product formation.[3] This can manifest as poor cell growth.
-
Plasmid instability: If the pathway genes are expressed from plasmids, instability can lead to a loss of the genetic modifications in a portion of the cell population, reducing overall productivity.[4][5]
-
Toxicity of intermediates or final product: Accumulation of the polyketide product or pathway intermediates can be toxic to the host cells, inhibiting growth and further production.
-
Codon usage: If the heterologous genes are not codon-optimized for the expression host, it can lead to inefficient translation and low enzyme levels.[6]
-
Subcellular localization: Acetyl-CoA is present in different cellular compartments (cytosol, mitochondria, peroxisomes).[7] Ensuring your polyketide synthase and the enhanced acetyl-CoA pool are in the same compartment is crucial for efficient precursor utilization.
Q2: How can I confirm that acetyl-CoA is the limiting factor for my polyketide production?
A2: To determine if acetyl-CoA is the limiting precursor, you can perform the following experiments:
-
Precursor feeding: Supplement the culture medium with acetate (B1210297), a direct precursor to acetyl-CoA.[8][9] A significant increase in polyketide yield upon acetate feeding would suggest an acetyl-CoA limitation.
-
Quantify intracellular acetyl-CoA pools: Measure the intracellular concentration of acetyl-CoA in your engineered strain and compare it to a wild-type or lower-producing strain. Lower levels in the high-production phase can indicate a bottleneck.
-
Use of biosensors: Employ genetically encoded biosensors that can provide a real-time readout of intracellular acetyl-CoA or malonyl-CoA concentrations.[10][11]
Q3: What are the main strategies to increase the intracellular supply of acetyl-CoA?
A3: The primary metabolic engineering strategies to boost intracellular acetyl-CoA levels include:
-
Overexpression of native acetyl-CoA biosynthesis pathways: This involves increasing the expression of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[12]
-
Deletion of competing pathways: Knocking out genes involved in pathways that consume acetyl-CoA for by-product formation (e.g., acetate or ethanol (B145695) production) can redirect carbon flux towards your desired polyketide.
-
Disruption of the TCA cycle: Attenuating or knocking out specific enzymes in the tricarboxylic acid (TCA) cycle can lead to the accumulation of acetyl-CoA.[13]
-
Acetate assimilation: Engineering the host to efficiently utilize external acetate as a carbon source can create a shortcut to acetyl-CoA.[8]
-
Construction of synthetic bypasses: Introducing heterologous pathways that produce acetyl-CoA with a higher theoretical yield from sugars can be effective.
Q4: Should I focus on increasing acetyl-CoA or malonyl-CoA for better polyketide synthesis?
A4: Both are crucial. Polyketide synthesis requires one molecule of a starter unit (often acetyl-CoA) and multiple molecules of an extender unit (most commonly malonyl-CoA). Malonyl-CoA is synthesized from acetyl-CoA. Therefore, a sufficient supply of acetyl-CoA is the foundational step. However, the conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), is often a tightly regulated and rate-limiting step.[1][2] Thus, after ensuring a high flux towards acetyl-CoA, it is often necessary to also engineer the ACC enzyme or overexpress the corresponding gene to increase the malonyl-CoA pool.[2][14]
Troubleshooting Guides
Guide 1: Low Polyketide Yield After Genetic Modification
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no increase in polyketide production after overexpressing an acetyl-CoA synthesis gene. | 1. Inefficient gene expression: The introduced gene may not be transcribed or translated efficiently. 2. Malonyl-CoA is the new bottleneck: Increased acetyl-CoA is not being converted to malonyl-CoA. 3. Metabolic imbalance: The overexpression might be causing a metabolic imbalance or toxicity. | 1. Verify mRNA levels of the overexpressed gene using RT-qPCR and protein levels using SDS-PAGE or Western blot. Consider codon optimization of the gene for your host. 2. Co-overexpress acetyl-CoA carboxylase (ACC) to enhance the conversion of acetyl-CoA to malonyl-CoA.[1] 3. Analyze cell growth and viability. Consider using inducible promoters to control the timing and level of gene expression. |
| Cell growth is significantly inhibited after genetic modification. | 1. Metabolic burden: High-level expression of heterologous proteins can drain cellular resources.[3] 2. Toxicity of the expressed protein or product: The enzyme or the resulting polyketide might be toxic. | 1. Use lower copy number plasmids or integrate the gene into the chromosome. Employ promoters of varying strengths to tune expression levels. 2. Use an inducible promoter to delay expression until the culture has reached a higher density. |
| Inconsistent polyketide production across different batches or over time. | 1. Plasmid instability: The expression plasmid may be lost from the population in the absence of selective pressure.[4][5] | 1. Integrate the expression cassette into the host genome for stable long-term production. If using plasmids, ensure consistent selective pressure and consider using more stable plasmid systems. |
Guide 2: Issues with CRISPR-Cas9 Gene Knockouts in E. coli
| Observed Problem | Potential Cause | Suggested Solution |
| Low efficiency of gene knockout. | 1. Ineffective guide RNA (gRNA): The gRNA may not be efficiently directing Cas9 to the target site. 2. Low Cas9 expression or activity: The Cas9 nuclease may not be present at sufficient levels or be active. 3. Inefficient homology-directed repair (HDR): If providing a repair template, the HDR pathway may be inefficient. | 1. Design and test multiple gRNAs for the target gene. Ensure the gRNA sequence is unique in the genome to avoid off-target effects.[15] 2. Confirm Cas9 expression using Western blot. Use a codon-optimized Cas9 for your host. 3. For precise edits, ensure the repair template has sufficient homology arm length (typically 50-800 bp).[16] For simple knockouts, non-homologous end joining (NHEJ) is often sufficient and more efficient in many organisms. |
| High frequency of off-target mutations. | 1. Poorly designed gRNA: The gRNA may have significant homology to other sites in the genome. | 1. Use bioinformatic tools to design gRNAs with minimal predicted off-target sites. Perform whole-genome sequencing to verify the absence of off-target mutations in your final strain. |
| No colonies after transformation with the CRISPR-Cas9 system. | 1. Toxicity of Cas9: Constitutive high-level expression of Cas9 can be toxic to cells. | 1. Use an inducible promoter to control Cas9 expression.[17] |
Quantitative Data Summary
The following tables summarize the quantitative impact of various metabolic engineering strategies on acetyl-CoA levels and the production of polyketides or related compounds.
Table 1: Effect of Genetic Modifications on Naringenin (a Polyketide) Production in E. coli
| Genetic Modification | Naringenin Titer (mg/L) | Fold Increase | Reference |
| Base Strain | 85.5 | - | [12] |
| Overexpression of Pdh, increased pyruvate flux, and ACC expression | 474 | 5.5 | [12] |
| Deletion of sucC and fumC (TCA cycle disruption) + above modifications | - | >2-fold increase in acetyl-CoA | [12] |
Table 2: Impact of Engineering Acetyl-CoA and Malonyl-CoA Supply on 6-Methylsalicylic Acid (6-MSA) Production in Saccharomyces cerevisiae
| Genetic Modification | 6-MSA Level | Fatty Acid Level | Reference |
| Base Strain | - | - | [1] |
| Introduction of S1157A mutation in Acc1 | 3-fold increase | 3-fold increase | [1] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Acetyl-CoA by HPLC
This protocol provides a method for the extraction and quantification of intracellular acetyl-CoA from microbial cells using High-Performance Liquid Chromatography (HPLC).[18][19][20]
Materials:
-
Cell culture of the engineered strain
-
Ice-cold 6% perchloric acid (PCA)
-
3 M potassium bicarbonate (KHCO3)
-
Phosphate (B84403) buffered saline (PBS), ice-cold
-
Centrifuge capable of 14,000 x g at 4°C
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Harvesting: Rapidly harvest a known amount of cells (e.g., from 10 mL of culture at a specific OD600) by centrifugation at 4°C.
-
Quenching Metabolism: Immediately wash the cell pellet with ice-cold PBS to remove extracellular metabolites and quench metabolic activity. Centrifuge again and discard the supernatant.
-
Extraction: Resuspend the cell pellet in 1 mL of ice-cold 6% PCA. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure cell lysis and protein precipitation.
-
Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the extract by adding 3 M KHCO3 dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (KClO4) will occur.
-
Sample Clarification: Incubate on ice for 5 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4.
-
HPLC Analysis: Filter the supernatant through a 0.22 µm filter and inject a known volume into the HPLC system.
-
Quantification: Separate acetyl-CoA using a suitable gradient of mobile phases (e.g., phosphate buffer and acetonitrile). Detect acetyl-CoA by UV absorbance at 254 nm. Calculate the concentration based on a standard curve generated with known concentrations of acetyl-CoA.
Protocol 2: Gene Overexpression in Saccharomyces cerevisiae using a Plasmid-based System
This protocol outlines the general steps for overexpressing a target gene in S. cerevisiae to enhance a metabolic pathway.[21][22]
Materials:
-
S. cerevisiae host strain
-
Yeast expression vector (e.g., a high-copy 2µ plasmid with a strong constitutive or inducible promoter)
-
Gene of interest (GOI)
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells for plasmid propagation
-
Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA)
-
Selective growth media
Procedure:
-
Plasmid Construction:
-
Amplify the GOI by PCR from its source DNA.
-
Digest both the GOI and the yeast expression vector with appropriate restriction enzymes.
-
Ligate the digested GOI into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Isolate the plasmid DNA from E. coli and verify the correct insertion by restriction digest and sequencing.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/PEG method.
-
Transform the yeast cells with the constructed plasmid.
-
Plate the transformed cells on selective media lacking the appropriate nutrient to select for successful transformants.
-
-
Verification of Overexpression:
-
Grow a positive transformant in liquid selective media.
-
(Optional but recommended) Verify the overexpression of the GOI at the mRNA level using RT-qPCR or at the protein level using SDS-PAGE or Western blotting.
-
-
Phenotypic Analysis:
-
Cultivate the engineered strain under production conditions.
-
Measure the yield of the target polyketide and compare it to a control strain transformed with an empty vector.
-
Visualizations
References
- 1. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of plasmid architecture on stability and yEGFP3 reporter gene expression in a set of isomeric multicopy vectors in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Endogenous 2μ Plasmid Editing for Pathway Engineering in Saccharomyces cerevisiae [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhancing Polyketide Production in Yeast via Increased Access to Acetyl-CoA Pools [escholarship.org]
- 8. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. [PDF] Development of a Synthetic Malonyl-CoA Sensor in Saccharomyces cerevisiae for Intracellular Metabolite Monitoring and Genetic Screening. | Semantic Scholar [semanticscholar.org]
- 12. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 16. portlandpress.com [portlandpress.com]
- 17. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 18. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 20. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Feruloyl-CoA Hydratase/Lyase (FCS/FCL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of feruloyl-CoA hydratase/lyase (FCS/FCL).
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant feruloyl-CoA hydratase/lyase?
A1: Escherichia coli is the most widely used host for recombinant expression of feruloyl-CoA hydratase/lyase.[1] Various strains of E. coli, such as BL21(DE3), are often employed for their rapid growth and high protein yields.
Q2: My feruloyl-CoA hydratase/lyase is expressed in inclusion bodies. What should I do?
A2: Formation of insoluble inclusion bodies is a common challenge in recombinant protein expression.[2][3] To improve solubility, you can try optimizing expression conditions by lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), or using a different E. coli expression strain.[2] Additionally, co-expression with chaperone proteins or fusion to a highly soluble protein tag can enhance solubility. If the protein is already in inclusion bodies, it will need to be solubilized using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then refolded into its active conformation.[3]
Q3: I am observing low yields of purified feruloyl-CoA hydratase/lyase. What are the potential causes and solutions?
A3: Low protein yield can stem from several factors, including inefficient cell lysis, protein degradation, or suboptimal chromatography conditions.[4] Ensure complete cell lysis by using appropriate methods such as sonication or high-pressure homogenization. To prevent degradation, add protease inhibitors to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process.[4] Optimizing the binding and elution conditions for your chromatography steps is also crucial. This may involve adjusting the pH, salt concentration, or the concentration of the eluting agent.
Q4: How can I assess the activity of my purified feruloyl-CoA hydratase/lyase?
A4: The activity of feruloyl-CoA hydratase/lyase is typically determined by monitoring the conversion of feruloyl-CoA to vanillin (B372448) and acetyl-CoA.[5] This can be done using spectrophotometric assays that measure the change in absorbance at a specific wavelength, or by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products.[5]
Q5: What are the optimal storage conditions for purified feruloyl-CoA hydratase/lyase?
A5: The stability of purified feruloyl-CoA hydratase/lyase can vary depending on the specific enzyme and buffer conditions. Generally, it is recommended to store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) to prevent loss of activity due to freezing and thawing.[2] Some studies have noted that the enzyme loses activity after a few days at 4°C, so long-term storage at this temperature is not advisable.[1]
Troubleshooting Guides
Problem: Low or No Protein Expression
| Possible Cause | Suggested Solution |
| Codon Bias | The codon usage of the feruloyl-CoA hydratase/lyase gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli. |
| Toxicity of the Protein | The expressed protein may be toxic to the host cells. Use a tightly regulated promoter system and lower the induction temperature and inducer concentration. |
| Plasmid Instability | The expression plasmid may be unstable. Ensure that the appropriate antibiotic is present in the growth media at all times. |
| Inefficient Induction | The induction conditions (inducer concentration, temperature, duration) may not be optimal. Perform a small-scale optimization of these parameters. |
Problem: Protein is Insoluble (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery. Lower the induction temperature (e.g., to 16-20°C) and reduce the inducer concentration. |
| Lack of Proper Folding Environment | The prokaryotic host may lack the necessary chaperones for proper folding. Co-express with chaperone proteins or express the protein in a eukaryotic system. |
| Disulfide Bond Formation | If the protein contains disulfide bonds, the reducing environment of the E. coli cytoplasm can lead to misfolding. Express the protein in the periplasm or use specialized E. coli strains that facilitate disulfide bond formation. |
| Hydrophobic Patches | The protein may have exposed hydrophobic regions that promote aggregation. Fuse the protein to a highly soluble tag (e.g., Maltose Binding Protein) to enhance solubility. |
Problem: Low Purity of Final Product
| Possible Cause | Suggested Solution |
| Non-specific Binding to Affinity Resin | Host cell proteins may be binding non-specifically to the affinity column. Increase the stringency of the wash buffers by adding a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or increasing the salt concentration. |
| Co-elution of Contaminants | Contaminating proteins may have similar properties to the target protein. Add an additional purification step using a different chromatography technique (e.g., ion exchange or size exclusion chromatography). |
| Protein Degradation | Proteases in the cell lysate can degrade the target protein, leading to multiple bands on a gel. Add a cocktail of protease inhibitors to the lysis buffer and work quickly at low temperatures. |
| Nucleic Acid Contamination | High viscosity of the cell lysate due to nucleic acids can interfere with purification. Add DNase I to the lysis buffer to degrade DNA. |
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters of Feruloyl-CoA Hydratase/Lyase from Different Organisms.
| Organism | Substrate | Km (µM) | Reference |
| Pseudomonas fluorescens | 4-coumaroyl-CoA | 5.2 | [6] |
| Caffeoyl-CoA | 1.6 | [6] | |
| Feruloyl-CoA | 2.4 | [6] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Feruloyl-CoA Hydratase/Lyase
-
Transformation: Transform the expression plasmid containing the His-tagged feruloyl-CoA hydratase/lyase gene into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue to incubate for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Protocol 2: Feruloyl-CoA Hydratase/Lyase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0), MgCl2, feruloyl-CoA, and the purified enzyme.[5]
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).[5]
-
Detection: Monitor the reaction by either:
-
Spectrophotometry: Measure the decrease in absorbance at 345 nm, which corresponds to the consumption of feruloyl-CoA.[5]
-
HPLC: Stop the reaction at different time points by adding an acid (e.g., HCl) and analyze the samples by HPLC to quantify the amounts of substrate and product.
-
-
Calculation: Calculate the specific activity of the enzyme in units per milligram of protein (one unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions).
Visualizations
Caption: Metabolic pathway of ferulic acid to vanillin.
Caption: General experimental workflow for FCHL purification.
Caption: Logical troubleshooting for low protein yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Substrate inhibition of feruloyl-CoA synthetase and solutions.
Welcome to the technical support center for feruloyl-CoA synthetase (FCS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of FCS, with a particular focus on addressing potential substrate inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with feruloyl-CoA synthetase, presented in a question-and-answer format.
Question 1: My feruloyl-CoA synthetase activity is lower than expected, even at high ferulic acid concentrations. What could be the cause?
Answer: This could be a case of substrate inhibition. While not extensively documented for all FCS enzymes, substrate inhibition is a common phenomenon where enzyme activity decreases at very high substrate concentrations.[1] This can occur when a second substrate molecule binds to the enzyme in a non-productive manner, hindering the catalytic process.
Troubleshooting Steps:
-
Perform a Substrate Titration: Conduct your assay across a wider range of ferulic acid concentrations. A decrease in activity after reaching a peak velocity is indicative of substrate inhibition.
-
Optimize Substrate Concentrations: Based on your titration, determine the optimal ferulic acid concentration that yields the maximum reaction velocity without causing inhibition.
-
Check Other Substrates: Ensure that ATP and Coenzyme A are not limiting. These should be present at saturating concentrations.
-
Enzyme Purity and Concentration: Verify the purity and concentration of your enzyme preparation. Inconsistent enzyme amounts can lead to variable results.
Question 2: I am observing a decrease in reaction velocity at high ferulic acid concentrations. How can I confirm this is substrate inhibition and not another artifact?
Answer: A biphasic plot of reaction velocity versus substrate concentration is a strong indicator of substrate inhibition. To confirm this, you can perform the following:
-
Control Experiments:
-
Product Inhibition: Rule out product inhibition by measuring the initial reaction rates in the presence of varying concentrations of the product, feruloyl-CoA.
-
Substrate Quality: Ensure the high concentrations of ferulic acid are not introducing impurities that could inhibit the enzyme.
-
pH Changes: High concentrations of ferulic acid, which is acidic, could slightly alter the pH of the reaction buffer. Measure the pH of your reaction mixture at the highest substrate concentration to ensure it remains within the optimal range for the enzyme.
-
Question 3: My assay is not showing a linear increase in product formation over time. What are the possible reasons?
Answer: A non-linear reaction progress curve can be due to several factors:
-
Substrate Depletion: One or more of the substrates (ferulic acid, ATP, or CoA) is being consumed to a significant extent during the assay.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time.
-
Product Inhibition: The accumulation of products (feruloyl-CoA, AMP, PPi) may be inhibiting the enzyme.
-
Reagent Degradation: ATP, in particular, can be susceptible to degradation.
Troubleshooting Steps:
-
Reduce Incubation Time or Enzyme Concentration: Ensure you are measuring the initial velocity where less than 10-15% of the substrate has been consumed.
-
Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrates for the duration of the assay, then initiate the reaction to see if activity is lost.
-
Use Fresh Reagents: Prepare fresh solutions of ATP and CoA for each experiment.
Frequently Asked Questions (FAQs)
What is feruloyl-CoA synthetase?
Feruloyl-CoA synthetase (FCS) is a ligase that catalyzes the activation of ferulic acid by converting it to its coenzyme A (CoA) thioester, feruloyl-CoA.[2][3] This reaction requires ATP and magnesium ions (Mg²⁺) as cofactors.[4]
What is the reaction catalyzed by feruloyl-CoA synthetase?
The reaction is as follows: Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + PPi[4]
What is substrate inhibition?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1] This occurs when more than one substrate molecule binds to the enzyme, leading to the formation of an unproductive enzyme-substrate complex.
What are the potential solutions for substrate inhibition in feruloyl-CoA synthetase assays?
-
Optimize Substrate Concentration: The most straightforward solution is to use a substrate concentration that is at or near the point of maximum velocity but below the concentration at which inhibition becomes significant.
-
Modify Assay Conditions: Changes in pH, ionic strength, or temperature can sometimes alter the kinetic properties of the enzyme and may reduce substrate inhibition.
-
Enzyme Engineering: In a research or industrial setting, site-directed mutagenesis could be employed to alter the substrate binding site and reduce the affinity for the second, inhibitory substrate molecule.
Quantitative Data
The kinetic parameters of feruloyl-CoA synthetase can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported kinetic values.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg or µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 9.0 | 37 | [5] |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 7.0 | 30 | [4] |
| Pseudomonas sp. HR199 | Ferulic Acid | Not Reported | Not Reported | Not Reported | 7.0 (assay pH) | 30 (assay temp) | [6] |
Experimental Protocols
Standard Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This protocol is adapted from several sources and provides a general method for measuring FCS activity.[5][6]
Principle: The formation of feruloyl-CoA is monitored by measuring the increase in absorbance at approximately 345 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)
-
MgCl₂ solution (e.g., 50 mM stock)
-
ATP solution (e.g., 50 mM stock, freshly prepared)
-
Coenzyme A solution (e.g., 10 mM stock)
-
Ferulic acid solution (stock prepared in a suitable solvent like DMSO or ethanol, with final concentration varied for kinetic analysis)
-
Purified feruloyl-CoA synthetase
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer, MgCl₂, ATP, and CoA at their final desired concentrations.
-
Add the ferulic acid to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified FCS enzyme.
-
Immediately start monitoring the increase in absorbance at 345 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ ≈ 1.9 x 10⁴ M⁻¹ cm⁻¹).[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reaction catalyzed by Feruloyl-CoA Synthetase.
Caption: A simplified model of uncompetitive substrate inhibition.
Caption: Experimental workflow for detecting substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. youtube.com [youtube.com]
- 4. uniprot.org [uniprot.org]
- 5. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
Bypassing metabolic bottlenecks in engineered vanillin pathways.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for bypassing metabolic bottlenecks in engineered vanillin (B372448) pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at producing vanillin in engineered microbial hosts such as E. coli and S. cerevisiae.
Problem: Low Vanillin Titer or Yield
Possible Causes and Troubleshooting Steps:
-
Sub-optimal Enzyme Expression or Activity:
-
Verify protein expression: Perform SDS-PAGE and Western blot to confirm the expression of all pathway enzymes.
-
Codon optimization: Ensure the genes encoding the pathway enzymes have been codon-optimized for the expression host.
-
Promoter strength: Experiment with promoters of varying strengths to balance enzyme expression and mitigate metabolic burden.
-
Enzyme kinetics: Perform enzyme assays to determine the specific activity of key enzymes in your cell-free extracts. Low activity may indicate misfolding or inhibition.
-
-
Precursor Limitation:
-
Shikimate pathway flux: In de novo synthesis from glucose, the native shikimate pathway may not produce sufficient precursors like 3-dehydroshikimic acid. Overexpression of key shikimate pathway genes (e.g., aroG, aroB, aroD) can enhance precursor supply.
-
External precursor uptake: If using precursors like ferulic acid, optimize uptake by engineering transporter proteins.
-
-
Cofactor Imbalance:
-
NAD(P)H availability: Many enzymatic steps in vanillin pathways are redox reactions requiring NAD(P)H. Ensure sufficient intracellular pools of these cofactors. Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway can increase NADPH availability.
-
S-adenosylmethionine (SAM) limitation: The methylation of intermediates like protocatechuic acid to vanillic acid requires the methyl donor SAM. Overexpression of genes involved in the methionine biosynthesis pathway can increase SAM availability.[1]
-
-
Vanillin Degradation:
-
Identify and delete competing pathways: Host organisms often possess native enzymes that can degrade vanillin to vanillyl alcohol or oxidize it to vanillic acid. Identify and knock out the genes encoding these enzymes, such as aldehyde reductases and vanillin dehydrogenases (vdh).[2]
-
-
Process Conditions:
Problem: Accumulation of Toxic Intermediates (e.g., Protocatechuic Acid)
Possible Causes and Troubleshooting Steps:
-
Inefficient Downstream Enzyme:
-
Bottleneck at methylation step: The accumulation of protocatechuic acid often points to a bottleneck at the O-methylation step catalyzed by catechol-O-methyltransferase (OMT).[5]
-
Improve OMT activity: Screen for more efficient OMT variants or increase the expression level of the current OMT.
-
Enhance SAM availability: As this step is SAM-dependent, increasing the intracellular SAM pool is a key strategy.[1]
-
-
Feedback Inhibition:
-
Investigate product inhibition: High concentrations of intermediates or the final product, vanillin, can inhibit upstream enzymes.
-
In situ product removal: Implement strategies to remove vanillin from the culture broth as it is produced, for example, by using a two-phase fermentation system with an organic solvent like oleyl alcohol.
-
Problem: Poor Cell Growth and Viability
Possible Causes and Troubleshooting Steps:
-
Vanillin Toxicity:
-
Toxicity threshold: Vanillin is toxic to most microbial hosts at concentrations typically above 1 g/L.[6]
-
Glycosylation: Convert vanillin to the less toxic vanillin β-D-glucoside by expressing a UDP-glucosyltransferase (UGT). This can significantly increase the final product titer.[2][7]
-
Tolerance engineering: Employ strategies like adaptive laboratory evolution or engineering of efflux pumps to enhance the host's tolerance to vanillin.
-
-
Metabolic Burden:
-
High plasmid copy number: The use of high-copy-number plasmids for expressing the pathway genes can impose a significant metabolic burden on the host.
-
Genomic integration: Integrate the expression cassettes of the pathway genes into the host chromosome for more stable and balanced expression.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic bottlenecks in engineered vanillin pathways?
A1: The most frequently encountered bottlenecks include:
-
Toxicity of vanillin and its intermediates to the microbial host.
-
Degradation of vanillin into byproducts like vanillyl alcohol and vanillic acid by native host enzymes.
-
Limited availability of precursors from central metabolism, particularly in de novo synthesis pathways.
-
Imbalance or insufficient supply of cofactors such as NAD(P)H and S-adenosylmethionine (SAM).
-
Low efficiency of heterologous enzymes , particularly O-methyltransferases.
Q2: How can I reduce the toxicity of vanillin to my production strain?
A2: Several strategies can be employed:
-
In situ product removal: Use a two-phase fermentation system or adsorbent resins to continuously remove vanillin from the culture medium.
-
Conversion to a less toxic derivative: Express a UDP-glycosyltransferase (UGT) to convert vanillin to the more soluble and less toxic vanillin β-D-glucoside.[2][7]
-
Adaptive laboratory evolution: Evolve your strain in the presence of gradually increasing concentrations of vanillin to select for more tolerant mutants.
-
Engineer efflux pumps: Overexpress native or heterologous efflux pumps that can actively transport vanillin out of the cell.
Q3: My engineered strain produces more vanillyl alcohol and vanillic acid than vanillin. How can I fix this?
A3: This indicates that native host enzymes are converting your product. The primary solution is to identify and knock out the genes responsible for these conversions. These are typically aldehyde reductases and vanillin dehydrogenases. For example, in S. cerevisiae, deleting the ADH6 gene has been shown to decrease the conversion of vanillin to vanillyl alcohol.[2]
Q4: How do I choose the best host organism for vanillin production?
A4: Both E. coli and S. cerevisiae have been successfully engineered for vanillin production.
-
E. coli offers rapid growth and well-established genetic tools, making it a good choice for initial pathway construction and testing.
-
S. cerevisiae is generally more tolerant to industrial fermentation conditions and phenolic compounds. It is a GRAS (Generally Recognized as Safe) organism, which is advantageous for food and fragrance applications.
The choice will depend on the specific goals of your project, the chosen biosynthetic pathway, and the intended application of the produced vanillin.
Quantitative Data
Table 1: Comparison of Vanillin Production in Engineered E. coli Strains
| Strain Background | Precursor | Key Genetic Modifications | Titer (mg/L) | Reference |
| E. coli K-12 | Ferulic Acid | Reduced aldehyde reduction (inactivation of three aldo-keto reductases and three alcohol dehydrogenases) | 119 | [7] |
| E. coli | L-tyrosine, Glucose, Glycerol, Xylose | Overexpression of L-tyrosine pathway, heterologous vanillin pathway | 97.2, 19.3, 13.3, 24.7 | [8] |
| E. coli BW25113 | Glucose | Co-culture for vanillyl alcohol production, aroE knockout | 3890 (fed-batch) | [8] |
Table 2: Comparison of Vanillin and Vanillin Glucoside Production in Engineered S. cerevisiae Strains
| Strain Background | Precursor | Key Genetic Modifications | Product | Titer (mg/L) | Reference |
| S. cerevisiae | Glucose | Heterologous vanillin pathway | Vanillin | 45 | [2] |
| S. cerevisiae | Glucose | Deletion of pdc1 and gdh1 | Vanillin β-D-glucoside | ~500 (continuous culture) | [7] |
| S. cerevisiae | Glucose | Minimal aromatic aldehyde reduction (MARE) platform, multidimensional engineering | Vanillin | 365.55 | [9] |
Experimental Protocols
1. Quantification of Vanillin and Related Metabolites by HPLC
This protocol provides a general method for the analysis of vanillin, vanillic acid, vanillyl alcohol, and protocatechuic acid in fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare standard curves for each compound of interest (vanillin, vanillic acid, etc.) in a range that covers the expected sample concentrations.
-
Calculate the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.
-
2. 4-Hydroxybenzaldehyde (B117250) Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of 4-hydroxybenzaldehyde dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 10 mM 4-hydroxybenzaldehyde in a small amount of DMSO, diluted in Assay Buffer.
-
Cofactor: 20 mM NAD⁺ in Assay Buffer.
-
Cell-free extract containing the enzyme.
-
-
Procedure:
-
Prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of 20 mM NAD⁺, and 50 µL of cell-free extract in a cuvette.
-
Incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM 4-hydroxybenzaldehyde.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
-
3. 13C-Metabolic Flux Analysis (MFA) - Generalized Protocol
This protocol outlines the general steps for conducting a 13C-MFA experiment to quantify intracellular fluxes in an engineered vanillin pathway.
-
Experimental Design:
-
Select appropriate 13C-labeled substrates (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to ensure adequate labeling of key metabolic intermediates.
-
Design parallel labeling experiments to improve the precision of flux estimations.[10]
-
-
Cell Culture and Sampling:
-
Cultivate the engineered strain in a defined medium with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
-
Rapidly quench metabolism and harvest the cells.
-
Extract intracellular metabolites and hydrolyze biomass to obtain proteinogenic amino acids.
-
-
Analytical Measurement:
-
Flux Calculation:
-
Use a computational software package (e.g., INCA, Metran) to fit the measured labeling data to a stoichiometric model of the organism's central metabolism and the engineered vanillin pathway.
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the calculated fluxes.[10]
-
Visualizations
Caption: De novo vanillin biosynthesis pathway from glucose, highlighting key enzymes and potential bottlenecks.
Caption: A logical workflow for troubleshooting low vanillin titers in engineered microbial strains.
Caption: Common degradation pathways of vanillin in microbial hosts and key gene knockout targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fed-batch production of vanillin by Bacillus aryabhattai BA03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Redesigned Pathway for De Novo Synthesis of Vanillin and Co-conversion of Multiple Renewable Substrates in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved vanillin production in baker's yeast through in silico design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnological Advances in Vanillin Production: From Natural Vanilla to Metabolic Engineering Platforms [mdpi.com]
- 9. Minimal aromatic aldehyde reduction (MARE) yeast platform for engineering vanillin production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Acetyl-CoA Synthesis Pathways & Feedback Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-CoA synthesis pathways. This guide addresses common issues related to feedback inhibition encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes involved in acetyl-CoA synthesis and their main feedback inhibitors?
A1: The primary enzymes responsible for acetyl-CoA synthesis are the Pyruvate (B1213749) Dehydrogenase Complex (PDC), ATP Citrate (B86180) Lyase (ACLY), and Acetyl-CoA Synthetase (ACSS). Each is subject to feedback inhibition.
-
Pyruvate Dehydrogenase Complex (PDC): This complex converts pyruvate to acetyl-CoA. It is inhibited by its products, acetyl-CoA and NADH.[1] This inhibition is a classic example of product feedback inhibition, which slows down the pathway when its products are abundant.[2][3]
-
ATP Citrate Lyase (ACLY): ACLY cleaves citrate to produce cytosolic acetyl-CoA and oxaloacetate.[4][5] While not a direct feedback loop on the enzyme itself, the process is regulated by the availability of its substrate, citrate, which is exported from the mitochondria. High levels of cytosolic citrate can inhibit phosphofructokinase, an enzyme in glycolysis, thereby reducing the flux towards pyruvate and subsequently acetyl-CoA.[4]
-
Acetyl-CoA Synthetase (ACSS): This enzyme produces acetyl-CoA from acetate. ACSS is subject to feedback inhibition through acetylation of a catalytic lysine (B10760008) residue, which is dependent on high concentrations of acetyl-CoA.[6][7] This post-translational modification renders the enzyme inactive.[6][7]
Q2: How does feedback inhibition of Acetyl-CoA Carboxylase (ACC) impact acetyl-CoA metabolism?
A2: Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA.[8] It is allosterically activated by citrate and subject to feedback inhibition by long-chain fatty acyl-CoAs.[8] When fatty acid levels are high, the accumulation of fatty acyl-CoAs inhibits ACC, leading to a decrease in the consumption of acetyl-CoA for fatty acid synthesis. This can cause acetyl-CoA levels to rise, potentially impacting other pathways that utilize this central metabolite.
Q3: What are some common experimental challenges when measuring intracellular acetyl-CoA levels?
A3: Measuring intracellular acetyl-CoA can be challenging due to its low abundance and instability.[9] Common issues include:
-
Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are crucial to prevent the degradation of acetyl-CoA.
-
Differentiating Pools: Distinguishing between mitochondrial and cytosolic pools of acetyl-CoA is difficult with most standard techniques, which typically measure total cellular levels.[10]
-
Assay Sensitivity: The low intracellular concentration of acetyl-CoA requires highly sensitive detection methods.
-
Interfering Substances: Other cellular components can interfere with the assays. For example, free Coenzyme A (CoA) can be a source of background in some assays.[11]
Troubleshooting Guides
Problem 1: Consistently low or undetectable acetyl-CoA levels in my samples.
| Possible Cause | Suggested Solution |
| Inefficient cell lysis and extraction | Ensure complete cell disruption. For tissues, use a dounce homogenizer on ice.[12] For cultured cells, perchloric acid precipitation is a common and effective method.[13] |
| Acetyl-CoA degradation | Work quickly and keep samples on ice throughout the procedure. Acetyl-CoA is unstable, especially at alkaline pH.[14] Ensure extraction and storage buffers are appropriately pH-buffered. |
| Insufficient assay sensitivity | Consider using a more sensitive assay. Fluorometric assays are generally more sensitive than colorimetric ones. LC-MS/MS offers high sensitivity and specificity. |
| Suboptimal assay conditions | Ensure all assay components are at the correct temperature and pH as specified in the protocol. For kit-based assays, allow buffers to warm to room temperature before use.[11] |
Problem 2: High variability in acetyl-CoA measurements between replicate samples.
| Possible Cause | Suggested Solution |
| Inconsistent sample handling | Standardize all sample preparation steps, including timing, volumes, and temperatures. Inconsistent incubation times or temperatures can lead to significant variations. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially when dealing with the small volumes typical of these assays. |
| Incomplete mixing of reagents | Ensure thorough mixing of all assay components before incubation and measurement. For plate-based assays, use a horizontal shaker or pipette mixing.[11] |
| Precipitate in the final sample | After deproteinization and neutralization, centrifuge the sample to pellet any remaining precipitate that could interfere with optical measurements.[15] |
Problem 3: Suspected feedback inhibition is affecting my experimental outcomes.
| Possible Cause | Suggested Solution |
| Accumulation of inhibitory metabolites (e.g., acetyl-CoA, NADH, fatty acyl-CoAs) | Measure the concentration of potential inhibitory metabolites in your system. This can help confirm if their levels are in a range known to cause inhibition. |
| High enzyme activity leading to product accumulation | If overexpressing an enzyme, consider using a weaker promoter or a lower induction level to reduce the rate of product formation. |
| Pathway bottleneck downstream of acetyl-CoA | Analyze the levels of downstream metabolites to identify any potential bottlenecks that could be causing the accumulation of acetyl-CoA and subsequent feedback inhibition. |
| Wanting to bypass feedback inhibition for metabolic engineering purposes | Consider site-directed mutagenesis of the enzyme's allosteric site to reduce its sensitivity to the feedback inhibitor.[16] Alternatively, pathway engineering strategies can be employed to divert the inhibitory product. |
Data Presentation
Table 1: Key Enzymes in Acetyl-CoA Synthesis and their Regulation
| Enzyme | Location | Activators | Inhibitors | Regulatory Mechanism |
| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria | Pyruvate, ADP, NAD+, CoA | Acetyl-CoA, NADH, ATP | Allosteric inhibition, Phosphorylation/Dephosphorylation[1] |
| ATP Citrate Lyase (ACLY) | Cytosol | - | - | Substrate availability (Citrate)[4] |
| Acetyl-CoA Synthetase (ACSS) | Cytosol, Mitochondria | - | Acetyl-CoA | Post-translational modification (acetylation)[6][7] |
| Acetyl-CoA Carboxylase (ACC) | Cytosol | Citrate | Long-chain fatty acyl-CoAs | Allosteric regulation[8] |
Experimental Protocols
Protocol 1: Quantification of Acetyl-CoA by HPLC
This protocol is adapted from a method for the analysis of CoA and acetyl-CoA in biological samples.[13]
-
Sample Preparation (Cultured Cells):
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in an aqueous 5% perchloric acid (PCA) solution containing 50 µM DTT.
-
Incubate on ice for 10 minutes, vortexing several times.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for immediate HPLC analysis.
-
-
HPLC Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of phosphate (B84403) buffer and methanol (B129727) is commonly used.
-
Detection: UV detection at 254 nm.
-
Quantification: Compare the peak area of acetyl-CoA in the sample to a standard curve generated with known concentrations of acetyl-CoA.
-
Protocol 2: Colorimetric Assay for Acetyl-CoA Synthetase Activity
This protocol is based on the detection of pyrophosphate (PPi), a product of the ACSS reaction.[15]
-
Reaction Mixture:
-
Prepare a reaction mixture containing 50mM Tris-HCl (pH 7.8), 10 mM sodium acetate, 4 mM ATP, 0.15 mM CoA, 1 mM magnesium chloride, and 10mM DTT.
-
Add the sample containing acetyl-CoA synthetase.
-
Prepare a control reaction without the enzyme sample.
-
-
Incubation:
-
Incubate the reaction at 37°C for 20 minutes.
-
-
PPi Detection:
-
Terminate the reaction and transfer the supernatant to a new tube.
-
Add a molybdate-based colorimetric reagent.
-
Measure the absorbance at 580 nm.
-
-
Calculation:
-
Determine the amount of PPi produced by subtracting the absorbance of the control from the sample absorbance and comparing it to a PPi standard curve. One unit of ACAS activity is defined as 1 µmole of acetyl-CoA formed per minute at pH 7.5 and 37°C.[15]
-
Visualizations
Caption: Overview of major acetyl-CoA synthesis pathways and their feedback inhibition loops.
Caption: A logical workflow for troubleshooting common issues in acetyl-CoA related experiments.
Caption: Experimental workflow for the quantification of acetyl-CoA using HPLC.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. 8.4 Feedback Inhibition of Metabolic Pathways – College Biology I [slcc.pressbooks.pub]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutagenesis studies of the phosphorylation sites of recombinant human pyruvate dehydrogenase. Site-specific regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce byproduct formation in vanillin fermentation.
Welcome to the technical support center for vanillin (B372448) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their vanillin production processes, with a specific focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in microbial vanillin production from ferulic acid?
A1: The primary byproducts of concern during the biotransformation of ferulic acid to vanillin are vanillyl alcohol and vanillic acid.[1][2][3] These compounds are formed through the reduction and oxidation of vanillin, respectively, by endogenous microbial enzymes.[3] Another potential byproduct, guaiacol, can be formed from the decarboxylation of vanillic acid.[4]
Q2: How can I reduce the formation of vanillyl alcohol?
A2: Vanillyl alcohol is produced by the reduction of vanillin, a reaction often catalyzed by alcohol dehydrogenases (ADHs) or other aldehyde reductases.[1][5] Strategies to mitigate this include:
-
Metabolic Engineering: Knocking out genes that encode for enzymes with aromatic aldehyde reductase activity is a highly effective strategy.[1] For instance, in E. coli, the simultaneous deletion of multiple alcohol dehydrogenase genes (like dkgA, dkgB, yeae, yahk, yjgB, and yqhD) has been shown to significantly decrease vanillyl alcohol formation.[1] Similarly, deleting the ADH6 gene in S. cerevisiae reduced the conversion of vanillin to vanillyl alcohol by 50%.[1]
-
Process Optimization: Operating the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous alcohol dehydrogenases, thereby lowering the formation of vanillyl alcohol.[1]
-
In Situ Product Recovery: Using adsorbent resins like Amberlite XAD-2 can selectively remove vanillin from the fermentation broth as it is produced, preventing its conversion to vanillyl alcohol.[6]
Q3: What methods are effective for minimizing vanillic acid formation?
A3: Vanillic acid is formed through the oxidation of vanillin, a reaction catalyzed by vanillin dehydrogenase (VDH).[1][2] Key strategies to prevent this include:
-
Genetic Modification: Inactivating the vdh gene is a common and effective approach to block the conversion of vanillin to vanillic acid and promote vanillin accumulation.[2][7] In some organisms like Pseudomonas putida, it may be necessary to also target other dehydrogenases or related transporters (e.g., molybdate (B1676688) transporters required by oxidoreductases) for a more complete reduction in vanillic acid.[3]
-
Control of Aeration: Excessive aeration can promote the activity of non-specific oxidases, leading to the oxidation of vanillin to vanillic acid.[8] Optimizing the aeration rate by adjusting agitation speed and the medium-to-vessel volume ratio is crucial.[2]
-
pH Control: Maintaining an alkaline pH (around 8.0-9.5) can be favorable for vanillin production while potentially reducing the activity of enzymes that lead to vanillic acid formation.[7][9][10]
Q4: Can substrate toxicity affect byproduct formation?
A4: Yes, high concentrations of the substrate, ferulic acid, can be toxic to microbial cells, which can negatively impact the overall conversion efficiency and potentially lead to the formation of stress-related byproducts.[1] To mitigate this, a fed-batch strategy with multi-pulse feeding of ferulic acid is recommended.[1][11] This approach maintains a low, non-toxic concentration of the substrate in the fermentation broth, allowing for a higher overall yield of vanillin.[1]
Q5: How can I accurately quantify vanillin and its byproducts?
A5: A reliable method for the quantification of vanillin, vanillyl alcohol, and vanillic acid is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13][14] A C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and an acidic aqueous solution (e.g., 0.2% acetic acid).[12][14] Detection is commonly performed using a UV detector.[13][14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High levels of vanillyl alcohol | - High activity of endogenous alcohol dehydrogenases/reductases.[1] - Suboptimal fermentation temperature.[1] - Accumulation of vanillin in the broth, making it available for reduction. | - Engineer the production strain by knocking out relevant reductase genes (e.g., ADH6 in yeast, multiple ADHs in E. coli).[1] - Increase the fermentation temperature to reduce enzyme activity (e.g., 50°C).[1] - Implement in situ product recovery using adsorbent resins (e.g., XAD-2) to continuously remove vanillin.[6] |
| High levels of vanillic acid | - High activity of vanillin dehydrogenase (VDH) or other oxidases.[1][2] - Excessive aeration.[8][15] - Suboptimal pH. | - Inactivate the vdh gene in the production strain.[2][7] Consider deleting other putative dehydrogenase genes as well.[3] - Optimize aeration by reducing agitation speed or increasing the liquid volume to flask volume ratio.[2] - Adjust and control the pH of the fermentation medium to an alkaline range (8.0-9.5).[7][9] |
| Low vanillin titer and accumulation of ferulic acid | - Substrate toxicity due to high initial ferulic acid concentration.[1] - Inefficient precursor uptake or conversion. | - Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration of ferulic acid.[1][11] - Evolve the strain for improved tolerance to high concentrations of ferulic acid through continuous sub-culturing.[1] - Enhance the expression of genes involved in the vanillin biosynthesis pathway, such as feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech).[16] |
| Formation of multiple unidentified byproducts | - Promiscuous activity of endogenous enzymes.[1] - Complex media components leading to side reactions. | - Perform a genome-wide search to identify and knock out potential enzymes responsible for byproduct formation.[1] - Use a defined minimal medium to reduce the complexity of metabolic interactions. - Optimize fermentation conditions (pH, temperature, aeration) to favor the desired pathway.[1] |
Data Presentation
Table 1: Impact of Genetic Modifications on Byproduct Formation
| Organism | Genetic Modification | Key Byproduct Reduced | Byproduct Reduction | Vanillin Titer/Yield Increase | Reference |
| S. cerevisiae | Knockout of ADH6 gene | Vanillyl alcohol | 50% decrease in conversion rate to vanillyl alcohol | Not specified | [1] |
| E. coli K-12 MG1655 | Deletion of multiple ADH genes (dkgA, dkgB, yeae, yahk, yjgB, yqhD) | Vanillyl alcohol | Significantly reduced | 55-fold increase in vanillin yield | [1] |
| Pseudomonas putida KT2440 | Inactivation of vdh and mobABC genes | Vanillic acid | Wild-type produced 3.9 mM vanillic acid; mutant produced 0.3 mM vanillic acid | Mutant produced 4.8 mM vanillin from 6 mM ferulic acid | [3] |
| Amycolatopsis sp. | Deletion of vdh and phdB genes | Vanillic acid | Reduced from 2.45 g/L to 0.15 g/L | Increased from 10.60 g/L to 20.44 g/L | [17] |
Table 2: Effect of Process Parameters on Vanillin Production and Byproduct Formation
| Parameter | Organism/System | Condition | Effect on Vanillin | Effect on Byproducts | Reference |
| pH | E. coli resting cells | Increase from 7.0 to 9.0 | 24% increase in yield | 50% decrease in vanillyl alcohol yield | [7] |
| Aeration | E. coli JM109/pBB1 | Excess aeration | Reduced vanillin yield | Increased oxidation of vanillin to vanillic acid | [2][8] |
| Temperature | E. coli whole-cell catalyst | 50°C | 1.1 g/L vanillin produced in 30 min | Significantly lower levels of byproducts due to reduced ADH activity | [1] |
| Substrate Feeding | Amycolatopsis sp. ATCC 39116 | Fed-batch with multi-pulse feeding | Reached 7.76 g/L | Mitigates toxicity, allowing for higher final product concentration | [11] |
| In Situ Adsorption | Streptomyces sp. V-1 | 8% DM11 resin | 19.2 g/L vanillin from 45 g/L ferulic acid | Prevents further conversion of vanillin | [1] |
Experimental Protocols
Protocol 1: Quantification of Vanillin and Byproducts by RP-HPLC
This protocol provides a general method for the simultaneous quantification of vanillin, vanillyl alcohol, and vanillic acid.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the sample appropriately with the mobile phase to fall within the calibration curve range.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, and 0.2% acetic acid in water.[12] A common isocratic mobile phase is methanol and water (55:45, v/v).[14]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection: UV detector at a wavelength of 280 nm.[14]
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare standard solutions of vanillin, vanillyl alcohol, and vanillic acid of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of each compound in the samples using the calibration curves.
-
Visualizations
References
- 1. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Co-Substrate and Aeration Conditions for Vanillin Production by Escherichia coli JM109/pBB1 | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Sustained Biocatalysis Through Efficient Cofactor Regeneration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in cofactor regeneration for sustained biocatalysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Product Yield or Slow Reaction Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cofactor Regeneration | 1. Verify Regeneration System Activity: Assay the specific activity of the regeneration enzyme (e.g., formate (B1220265) dehydrogenase, glucose dehydrogenase) independently. 2. Optimize Substrate Ratio: Titrate the concentration of the sacrificial substrate (e.g., formate, glucose) against a fixed concentration of the primary substrate. 3. Check Cofactor Concentration: Measure the concentration of the reduced cofactor (e.g., NADH, NADPH) over time using spectrophotometry (A340 nm). A rapid decrease or low steady-state concentration indicates a regeneration issue. | Increased product formation rate. A stable and sufficient pool of the reduced cofactor. |
| Enzyme Instability or Inactivation | 1. Assess Enzyme Stability: Pre-incubate your enzymes under reaction conditions (without substrates) and measure residual activity over time. 2. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range for both the production and regeneration enzymes. 3. Add Stabilizers: Introduce additives like glycerol (B35011) (5-20%), BSA (0.1-1 mg/mL), or DTT (for enzymes sensitive to oxidation) to the reaction mixture. 4. Consider Immobilization: Immobilize one or both enzymes on a solid support to enhance stability. | Maintained or improved enzyme activity over the course of the reaction. |
| Product or Substrate Inhibition | 1. Perform Inhibition Studies: Measure initial reaction rates at varying concentrations of the product and substrate to determine inhibitory constants (Ki). 2. In Situ Product Removal: If product inhibition is significant, consider implementing continuous product removal strategies (e.g., extraction, crystallization). 3. Fed-Batch Substrate Addition: For substrate inhibition, a fed-batch approach can maintain the substrate concentration below the inhibitory level. | Sustained reaction rates by mitigating inhibitory effects. |
Issue 2: Rapid Decrease in Cofactor Concentration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cofactor Degradation | 1. pH and Temperature Control: Ensure the reaction pH and temperature are within the stability range for the specific nicotinamide (B372718) cofactor. NADH is generally more stable at neutral to alkaline pH, while NAD+ is more stable under acidic conditions. 2. Buffer Selection: Use buffers with high pKa values, such as HEPES or Tris, as phosphate (B84403) buffers can sometimes accelerate NADH degradation.[1] | Minimized abiotic degradation of the cofactor, leading to a longer effective cofactor lifetime. |
| Inefficient Regeneration | 1. Increase Regeneration Enzyme Concentration: Incrementally increase the concentration of the regeneration enzyme to match or exceed the rate of cofactor consumption by the production enzyme. 2. Ensure Excess Sacrificial Substrate: Maintain a high molar excess of the sacrificial substrate (e.g., formate) relative to the cofactor and primary substrate. | A stable or increasing concentration of the reduced cofactor during the reaction. |
| Formation of Inactive Dimers | 1. Avoid High Overpotential in Electrochemical Regeneration: In direct electrochemical regeneration, high overpotentials can lead to the formation of inactive NAD(P)2 dimers.[2] Operate at the lowest effective potential. 2. Use Mediators: Employ electron mediators in electrochemical systems to facilitate electron transfer at lower potentials and improve selectivity for the active 1,4-NAD(P)H. | Reduced formation of inhibitory byproducts and improved regeneration efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is a good Total Turnover Number (TTN) for a cofactor regeneration system?
A1: An economically viable Total Turnover Number (TTN), which represents the moles of product formed per mole of cofactor, is generally considered to be in the range of 10³ to 10⁵.[3] However, this can depend on the cost of the cofactor and the value of the final product.[3][4] Enzymatic regeneration methods have been reported to achieve the highest TTNs, sometimes exceeding 500,000.[2]
Q2: How do I choose the best cofactor regeneration method for my system?
A2: The choice of regeneration method depends on several factors, including the scale of your reaction, the specific enzymes involved, and downstream processing considerations.
-
Enzymatic Regeneration: This is the most widely used and often most efficient method, offering high selectivity.[2] It is well-suited for many systems but can introduce byproducts from the sacrificial substrate, which may complicate purification.[3][4]
-
Electrochemical Regeneration: This method offers the potential for a cleaner process with no byproducts from a sacrificial substrate.[1] However, it can be more complex to set up and may suffer from issues like low electron transfer rates and the formation of inactive cofactor dimers.[1]
-
Photochemical Regeneration: This approach uses light energy to drive cofactor regeneration. While promising, it often requires photosensitizers and sacrificial electron donors, which can add complexity and cost to the system.
Q3: My production and regeneration enzymes have different optimal pH and temperature conditions. What should I do?
A3: This is a common challenge in coupled enzyme systems. Here are a few strategies:
-
Find a Compromise: Identify a pH and temperature range where both enzymes retain sufficient activity, even if it's not optimal for either.
-
Enzyme Engineering: Use protein engineering techniques to alter the pH or temperature profile of one or both enzymes.
-
Co-immobilization: Co-immobilizing the enzymes can create a microenvironment with a local pH that is different from the bulk solution, potentially accommodating the needs of both enzymes.
-
Process Engineering: In a continuous flow setup, you could potentially have sequential reactors, each maintained at the optimal conditions for the respective enzyme, although this adds complexity.
Q4: How can I improve the stability of my enzymes for longer biocatalytic processes?
A4: Enhancing enzyme stability is crucial for sustained biocatalysis. Consider the following approaches:
-
Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[5][6]
-
Chemical Modification: Modifying the enzyme surface with polymers like PEG (PEGylation) can enhance stability.
-
Protein Engineering: Introducing mutations to increase the number of stabilizing interactions (e.g., salt bridges, hydrogen bonds) can improve thermal stability.
-
Use of Additives: As mentioned in the troubleshooting guide, soluble additives like glycerol or sorbitol can often stabilize enzyme structure.[5]
Data Presentation
Table 1: Comparison of Common NAD(P)H Regeneration Methods
| Regeneration Method | Sacrificial Substrate/Energy Source | Key Advantages | Common Challenges | Typical TTN Range |
| Enzymatic (Formate Dehydrogenase) | Formate | Inexpensive substrate, gaseous byproduct (CO₂) is easily removed.[3][4] | Lower specific activity, potential sensitivity to organic solvents.[3][4] | 10³ - 10⁵ |
| Enzymatic (Glucose Dehydrogenase) | Glucose | High specific activity. | Byproduct (gluconic acid) can lower pH and require buffering. | 10³ - 10⁵ |
| Enzymatic (Alcohol Dehydrogenase) | Isopropanol | Inexpensive substrate. | Byproduct (acetone) can inhibit some enzymes. | 10³ - 10⁴ |
| Electrochemical (Direct) | Electricity | No sacrificial substrate, clean process. | High overpotential, formation of inactive dimers, electrode fouling.[1][2] | 10² - 10³ |
| Electrochemical (Mediated) | Electricity + Mediator | Lower overpotential, higher selectivity for active cofactor. | Mediator can be expensive, may inactivate enzymes, and complicates downstream processing. | 10² - 10⁴ |
| Photochemical | Light + Sacrificial Electron Donor | Uses light as a sustainable energy source. | Requires photosensitizers, often has lower quantum yields, potential for enzyme photo-inactivation. | 10² - 10³ |
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of NADH Concentration
This protocol allows for the determination of NADH concentration by measuring its absorbance at 340 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NADH standard solution of known concentration
-
Your experimental samples
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength to 340 nm.
-
Blank the spectrophotometer using the reaction buffer.
-
Prepare a standard curve by making serial dilutions of the NADH standard solution in the reaction buffer. Measure the absorbance of each dilution.
-
For your experimental samples, take an aliquot at various time points, dilute if necessary with the reaction buffer to be within the linear range of the standard curve, and measure the absorbance at 340 nm.
-
Calculate the NADH concentration in your samples using the Beer-Lambert law (A = εcl) or by interpolating from the standard curve. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[7]
Protocol 2: Activity Assay for Formate Dehydrogenase (FDH)
This protocol determines the activity of FDH by monitoring the rate of NADH production.
Principle: Formate + NAD⁺ --(FDH)--> CO₂ + NADH + H⁺
Materials:
-
Spectrophotometer set to 340 nm
-
Cuvettes
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Sodium formate solution (e.g., 200 mM in buffer)
-
NAD⁺ solution (e.g., 10 mM in buffer)
-
FDH enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Sodium phosphate buffer
-
Sodium formate solution
-
NAD⁺ solution
-
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).[8]
-
Initiate the reaction by adding a small volume of the FDH enzyme solution and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for several minutes.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity. One unit of FDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[8]
Calculation: Activity (µmol/min/mL) = (ΔA340/min) / (ε * path length) * 1000 * (V_total / V_enzyme)
-
ε = 6.22 mM⁻¹cm⁻¹
-
path length is typically 1 cm
-
V_total = total reaction volume in mL
-
V_enzyme = volume of enzyme solution added in mL
Visualizations
Caption: Enzymatic cofactor regeneration cycle.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to increase precursor availability for feruloyl-CoA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing precursor availability for feruloyl-CoA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for feruloyl-CoA synthesis?
A1: The primary precursor for the feruloyl moiety is L-tyrosine, which is converted through the phenylpropanoid pathway. The synthesis of feruloyl-CoA itself requires the activation of ferulic acid with Coenzyme A (CoA), a reaction catalyzed by a feruloyl-CoA synthetase or a 4-coumarate:CoA ligase (4CL). Therefore, ensuring a sufficient supply of both ferulic acid and acetyl-CoA (the precursor for the CoA moiety) is critical.
Q2: What are the main metabolic bottlenecks in feruloyl-CoA production?
A2: Common bottlenecks include:
-
Low availability of L-tyrosine: The native shikimate pathway may not produce sufficient tyrosine to support high-level production of downstream products.
-
Insufficient acetyl-CoA and malonyl-CoA pools: Acetyl-CoA is the precursor to malonyl-CoA, which is often a co-substrate for downstream polyketide synthases that utilize feruloyl-CoA. Both pools can be rapidly depleted by native metabolic processes.[1][2][3]
-
Limited cofactor availability: Key enzymatic steps in the pathway require cofactors such as NADPH and S-adenosyl-L-methionine (SAM).[4][5] Regeneration of these cofactors can be rate-limiting.
-
Suboptimal enzyme expression and activity: The expression levels and kinetic properties of the enzymes in the biosynthetic pathway can significantly impact the overall flux towards feruloyl-CoA.
Troubleshooting Guides
Issue 1: Low Yield of Ferulic Acid (the direct precursor)
Symptoms:
-
Low accumulation of ferulic acid in the culture medium or cell lysate.
-
Accumulation of upstream intermediates like p-coumaric acid or tyrosine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient L-tyrosine supply | Overexpress key enzymes in the shikimate pathway, such as a feedback-resistant DAHP synthase (AroG) and chorismate mutase/prephenate dehydrogenase (TyrA). | Protocol 1: Overexpression of Shikimate Pathway Enzymes. |
| Inefficient conversion of p-coumaric acid to caffeic acid | Overexpress p-coumarate 3-hydroxylase (C3H/Sam5) and ensure sufficient NADPH regeneration.[4][5] | Protocol 2: Enhancing C3H Activity and NADPH Regeneration. |
| Poor activity of caffeic acid O-methyltransferase (COMT) | Screen for COMT enzymes from different organisms or perform directed evolution to improve activity. Ensure sufficient S-adenosyl-L-methionine (SAM) is available. | Protocol 3: Optimizing COMT Expression and SAM Availability. |
Issue 2: Low Intracellular Concentration of Acetyl-CoA and Malonyl-CoA
Symptoms:
-
Low production of feruloyl-CoA derived products (e.g., flavonoids, polyketides).
-
Stalled cell growth when pathway expression is induced.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Rapid depletion of acetyl-CoA pool | Overexpress acetyl-CoA synthetase (ACS) to capture acetate (B1210297) from the medium and convert it to acetyl-CoA.[1][2] Delete pathways that compete for acetyl-CoA, such as those for acetate formation (ackA-pta).[2] | Protocol 4: Increasing Acetyl-CoA Supply. |
| Insufficient conversion of acetyl-CoA to malonyl-CoA | Overexpress acetyl-CoA carboxylase (ACC).[1][2] | Protocol 5: Enhancing Malonyl-CoA Production. |
| Diversion of malonyl-CoA to fatty acid synthesis | Downregulate or inhibit fatty acid biosynthesis pathway enzymes (e.g., FabF, FabB) using CRISPRi or chemical inhibitors like cerulenin. | Protocol 6: Inhibiting Competing Malonyl-CoA Pathways. |
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on Flavanone Production (derived from feruloyl-CoA precursors)
| Strain | Relevant Genotype Modification | Naringenin Titer (mg/L) | Pinocembrin Titer (mg/L) |
| Wild-type | - | < 1 | < 1 |
| Engineered | Overexpression of ACC and BPL | 40 | 60 |
| Optimized | Deletion of sdhCDAB + Overexpression of ACC, BPL, and CoA pathway | > 100 | > 150 |
Data adapted from literature to illustrate the impact of metabolic engineering strategies.[1]
Experimental Protocols
Protocol 1: Overexpression of Shikimate Pathway Enzymes
-
Gene Selection: Select feedback-resistant versions of aroG and tyrA genes.
-
Vector Construction: Clone the selected genes into a suitable expression vector under the control of a strong, inducible promoter (e.g., pT7, pBAD).
-
Transformation: Transform the expression vector into the production host (e.g., E. coli).
-
Expression and Analysis:
-
Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium).
-
Induce gene expression at the mid-log phase (OD600 ≈ 0.6-0.8) with the appropriate inducer (e.g., IPTG, arabinose).
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells and supernatant.
-
Analyze the concentration of tyrosine and downstream products using HPLC.
-
Protocol 2: Enhancing C3H Activity and NADPH Regeneration
-
Gene Co-expression: Construct a plasmid co-expressing the p-coumarate 3-hydroxylase (e.g., sam5) and an NADPH-regenerating enzyme (e.g., zwf - glucose-6-phosphate dehydrogenase, or pntAB - pyridine (B92270) nucleotide transhydrogenase).[4][5]
-
Host Strain: Use an E. coli strain like JM109(DE3) for expression.[5][6]
-
Fermentation:
-
Perform fermentation in a defined medium supplemented with precursors like L-tyrosine.
-
Induce expression and monitor the conversion of p-coumaric acid to caffeic acid using HPLC.
-
Protocol 3: Optimizing COMT Expression and SAM Availability
-
Gene Selection: Clone a highly active caffeic acid O-methyltransferase (comt) gene.
-
Co-expression with metK: To boost the intracellular pool of SAM, co-express the metK gene, which encodes a SAM synthetase.[4]
-
Medium Supplementation: Supplement the fermentation medium with L-methionine, the precursor for SAM synthesis.
-
Analysis: Quantify the conversion of caffeic acid to ferulic acid by HPLC.
Protocol 4: Increasing Acetyl-CoA Supply
-
Gene Overexpression: Overexpress acetyl-CoA synthetase (acs) from a suitable plasmid to facilitate acetate assimilation.[1]
-
Gene Deletion: Create knockout mutants of ackA and pta genes to prevent acetate formation.
-
Culture Conditions: Grow the engineered strain in a medium containing a sufficient carbon source (e.g., glucose) and supplement with acetate if overexpressing acs.
-
Metabolite Analysis: Measure the intracellular concentration of acetyl-CoA using methods like LC-MS/MS.
Protocol 5: Enhancing Malonyl-CoA Production
-
ACC Overexpression: Overexpress the acetyl-CoA carboxylase complex (accA, accB, accC, accD) or a single-subunit ACC from a source like Photorhabdus luminescens.[2]
-
Biotin (B1667282) Supplementation: Ensure the medium is supplemented with biotin, a necessary cofactor for ACC. Overexpressing the biotin ligase (birA) can also be beneficial.
-
Analysis: Assess the increase in malonyl-CoA levels and the corresponding increase in the final product titer.
Protocol 6: Inhibiting Competing Malonyl-CoA Pathways
-
CRISPRi System: Design a guide RNA (gRNA) targeting the promoter region of the fatty acid biosynthesis operon (fab).
-
dCas9 Expression: Co-express a catalytically dead Cas9 (dCas9) with the gRNA.
-
Induction: Induce the expression of the CRISPRi system to repress the transcription of the fab genes.
-
Product Analysis: Measure the titer of the desired feruloyl-CoA-derived product and analyze the fatty acid profile to confirm the inhibition of the competing pathway.
Visualizations
References
- 1. Increased Malonyl Coenzyme A Biosynthesis by Tuning the Escherichia coli Metabolic Network and Its Application to Flavanone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Stability of Plasmids Expressing Biosynthesis Genes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting instability issues encountered with plasmids expressing biosynthetic gene clusters.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of plasmid instability in my culture?
A1: Plasmid instability can manifest in several ways. The most common indicators include:
-
Reduced Product Titer: A gradual or sudden decrease in the yield of your target molecule over time or with subculturing.
-
Inconsistent Batch Performance: Significant variations in product yield between different fermentation batches, even under seemingly identical conditions.
-
Loss of Antibiotic Resistance: A noticeable decrease in the number of viable cells when plated on selective media compared to non-selective media.
-
Emergence of Non-producing Colonies: Screening of individual colonies reveals a mixed population, with a fraction of clones no longer producing the desired compound.
-
Changes in Growth Rate: An unexpected increase in the growth rate of the culture over time can indicate the accumulation of cells that have lost the plasmid and its associated metabolic burden.
Q2: What are the primary causes of plasmid instability when expressing large biosynthetic gene clusters?
A2: The instability of plasmids carrying large biosynthetic gene clusters is often a multifactorial issue, primarily stemming from:
-
Metabolic Burden: The expression of large, multi-enzyme pathways consumes significant cellular resources (ATP, NADPH, amino acids, etc.), imposing a heavy metabolic load on the host. This can slow cell growth and create a strong selective pressure for cells that lose the plasmid.[1]
-
Plasmid Size and Copy Number: Large plasmids are inherently more susceptible to loss during cell division.[1] High-copy-number plasmids can exacerbate the metabolic burden and are often less stable than their low-copy counterparts, especially when carrying large inserts.
-
Structural Instability: Large plasmids containing repetitive DNA sequences are prone to recombination, which can lead to deletions or rearrangements within the biosynthetic gene cluster, inactivating the pathway.
-
Toxicity of Pathway Intermediates or Products: The accumulation of certain intermediates or the final product of the biosynthetic pathway may be toxic to the host cell, creating a selective pressure against plasmid maintenance.
-
Inadequate Segregation: Plasmids may not be efficiently partitioned to daughter cells during cell division, leading to the generation of plasmid-free cells.
Q3: How does the choice of plasmid origin of replication affect stability?
A3: The origin of replication (ori) is a critical determinant of a plasmid's copy number and, consequently, its stability. Different origins have different replication control mechanisms and copy numbers. For large biosynthetic gene clusters, a low-to-medium copy number ori is often preferable to minimize metabolic burden.
Q4: Can the antibiotic selection marker influence plasmid stability?
A4: Yes, the choice of antibiotic and its corresponding resistance gene can impact plasmid stability. For example, ampicillin (B1664943) is often less stable in culture media over time compared to kanamycin. Beta-lactamase, the enzyme that confers ampicillin resistance, is secreted by the cells and can degrade the ampicillin in the surrounding medium, allowing plasmid-free cells to grow. Kanamycin, on the other hand, is a more stable antibiotic and acts intracellularly, providing more stringent selection.
Troubleshooting Guides
Issue 1: Gradual Loss of Product Titer Over Time
This is a classic symptom of segregational instability, where plasmid-free daughter cells are generated and outcompete the plasmid-bearing cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing declining product titer.
Recommended Actions:
-
Confirm Plasmid Loss: Perform a plasmid stability assay to quantify the percentage of plasmid-containing cells over several generations.
-
Optimize Culture Conditions:
-
Reduce Metabolic Burden: Lower the induction temperature and/or the inducer concentration to decrease the rate of protein expression.
-
Maintain Selective Pressure: Ensure the antibiotic concentration is adequate and that the antibiotic is stable throughout the fermentation.
-
-
Vector Modification:
-
Change Origin of Replication: If using a high-copy number plasmid, switch to a lower-copy number vector (e.g., with a p15A or pSC101 origin).
-
Add a Partitioning Locus: Incorporate a par locus (e.g., parABS from plasmid P1) into your plasmid backbone to ensure active segregation into daughter cells.
-
Implement a Toxin-Antitoxin System: Clone a toxin-antitoxin cassette (e.g., ccdA/ccdB, hok/sok) into your plasmid. This will kill any daughter cells that do not inherit the plasmid.
-
-
Genome Integration: For long-term, stable production, consider integrating the biosynthetic gene cluster into the host chromosome.
Issue 2: High Batch-to-Batch Variability with No Clear Trend
This can be indicative of structural instability, where the plasmid DNA itself is being rearranged or mutated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Recommended Actions:
-
Analyze Plasmid Integrity: Isolate plasmids from multiple individual colonies from a culture exhibiting the issue. Perform restriction digest analysis and compare the fragment patterns to the expected pattern. PCR amplification of different regions of the gene cluster can also identify deletions.
-
Use a Recombination-Deficient Host: Transform your plasmid into a recA-deficient host strain to reduce homologous recombination.
-
Sequence the Gene Cluster: If rearrangements are suspected, sequence the entire biosynthetic gene cluster to identify any mutations, deletions, or insertions.
-
Codon Optimization and Sequence Modification: If your gene cluster contains highly repetitive sequences, consider re-synthesizing these regions with alternative codon usage to reduce homology.
Data Presentation
Table 1: Comparison of Common Plasmid Origins of Replication
| Origin of Replication | Typical Copy Number per Cell | Incompatibility Group | Key Characteristics |
| ColE1 | ~15-20 (pBR322) to 500-700 (pUC) | A | High-copy variants can impose a significant metabolic burden. Replication is dependent on host DNA Polymerase I. |
| p15A | ~10-12 | B | Lower copy number than ColE1, often used in multi-plasmid systems due to its compatibility with ColE1-type origins. |
| pSC101 | ~5 | C | Low copy number, known for its stability. Replication requires the plasmid-encoded RepA protein. |
Table 2: Impact of Metabolic Burden on Host Growth Rate
| Plasmid | Host Strain | Growth Rate (h⁻¹) without Plasmid | Growth Rate (h⁻¹) with Plasmid | % Growth Rate Reduction |
| pBR322 (4.4 kb) | E. coli DH5α | 0.98 | 0.85 | 13.3% |
| Large BGC Plasmid (~25 kb) | E. coli DH5α | 0.98 | 0.65 | 33.7% |
| pBR322 expressing KanR | E. coli DH1 | 0.62 | 0.47 | 24.0%[1] |
Note: These are representative values and can vary depending on the specific plasmid, host strain, and culture conditions.
Experimental Protocols
Protocol 1: Plasmid Stability Assay by Serial Dilution and Plating
Objective: To quantify the percentage of cells in a culture that retain the plasmid over time in the absence of selective pressure.
Methodology:
-
Initial Culture: Inoculate a single colony of the plasmid-bearing strain into liquid medium containing the appropriate antibiotic and grow overnight.
-
Subculturing without Selection: Dilute the overnight culture 1:1000 into fresh medium without the antibiotic. This is Generation 0. Grow the culture under the desired experimental conditions (e.g., temperature, shaking).
-
Serial Dilutions and Plating (Time Point 0): Immediately after subculturing, take a sample from the culture. Perform a series of 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS). Plate 100 µL of appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto two types of agar (B569324) plates:
-
Non-selective plates (e.g., LB agar) to determine the total number of viable cells.
-
Selective plates (e.g., LB agar with the appropriate antibiotic) to determine the number of plasmid-containing cells.
-
-
Incubation: Incubate the plates overnight at the appropriate temperature.
-
Subsequent Time Points: At regular intervals (e.g., after 10, 20, 30, and 40 generations of growth), repeat step 3. To calculate the number of generations, use the formula: Generations = (log(Final Cell Density) - log(Initial Cell Density)) / log(2).
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on both types of plates for each time point.
-
Calculate the percentage of plasmid-containing cells: (% Plasmid-containing cells) = (CFU on selective plate / CFU on non-selective plate) x 100
-
Plot the percentage of plasmid-containing cells against the number of generations.
-
Protocol 2: Determination of Plasmid Copy Number by qPCR
Objective: To determine the average number of plasmid copies per host chromosome.
Methodology:
-
Primer Design: Design two pairs of qPCR primers:
-
One pair targeting a single-copy gene on the host chromosome (e.g., dxs in E. coli).
-
One pair targeting a gene on the plasmid (e.g., the antibiotic resistance gene).
-
-
Template Preparation:
-
Grow a culture of the plasmid-bearing strain to mid-log phase.
-
Isolate total DNA from a known number of cells. Alternatively, a crude cell lysate can be used.
-
-
qPCR Reaction: Set up qPCR reactions for both the chromosomal and plasmid targets. Include a standard curve using known concentrations of purified plasmid DNA and genomic DNA to determine the efficiency of each primer pair.
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for both the chromosomal and plasmid targets.
-
Calculate the plasmid copy number (PCN) using the following formula, assuming equal amplification efficiencies (E) for both primer sets (ideally E ≈ 2): PCN = E^(Ct_chromosome - Ct_plasmid)
-
Signaling Pathways and Molecular Mechanisms
The Stringent Response: A Host's Reaction to Metabolic Burden
The expression of a large biosynthetic gene cluster can lead to a depletion of cellular resources, particularly amino acids. This triggers the stringent response , a global reprogramming of gene expression aimed at conserving resources and promoting survival under stress.
References
Validation & Comparative
Validating the Function of a Putative Feruloyl-CoA Synthetase Gene: A Comparative Guide
For researchers in metabolic engineering, synthetic biology, and drug development, robustly validating the function of a putative feruloyl-CoA synthetase (FCS) gene is a critical step in harnessing its catalytic potential. This guide provides a comparative overview of key experimental methods for functional validation, presenting supporting data and detailed protocols to aid in the design and execution of these assays.
Functional Validation Workflow: An Overview
The functional validation of a putative FCS gene typically involves a multi-step process encompassing in silico analysis, in vitro biochemical assays, and in vivo characterization. The overall workflow aims to confirm the enzyme's ability to catalyze the conversion of ferulic acid to feruloyl-CoA and to compare its performance against known FCS enzymes or other acyl-CoA synthetases.
Caption: A generalized workflow for the functional validation of a putative feruloyl-CoA synthetase.
In Vitro Functional Validation: Biochemical Assays
The cornerstone of validating a putative FCS is the direct demonstration of its enzymatic activity in vitro. This typically involves heterologous expression of the gene, purification of the recombinant protein, and subsequent biochemical characterization.
Heterologous Expression and Protein Purification
The putative fcs gene is first cloned into an appropriate expression vector and transformed into a suitable host, most commonly Escherichia coli.[1] Following induction of protein expression, the cells are harvested, lysed, and the recombinant FCS is purified, often using affinity chromatography tags (e.g., His-tag).
Spectrophotometric Enzyme Assay
A widely used method to determine FCS activity is a continuous spectrophotometric assay.[1][2] This assay measures the formation of feruloyl-CoA, which exhibits a characteristic absorbance at 345 nm.[2][3]
Experimental Protocol: Spectrophotometric Assay
-
Reaction Mixture Preparation: In a total volume of 200 µL, combine the following components in a microplate well or cuvette:
-
Enzyme Addition: Add a known amount of the purified putative FCS (e.g., 40 ng) to initiate the reaction.[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 30°C or 37°C, for a defined period (e.g., 10 minutes).[1][2]
-
Absorbance Measurement: Measure the increase in absorbance at 345 nm using a spectrophotometer.[2]
-
Activity Calculation: Calculate the specific activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
To unequivocally confirm the identity of the reaction product, HPLC analysis is employed. This technique separates the components of the reaction mixture, and the retention time and UV-Vis spectrum of the product peak can be compared to an authentic feruloyl-CoA standard.
In Vivo Functional Validation: Whole-Cell Biotransformation
Demonstrating the function of the putative FCS within a living organism provides crucial evidence of its physiological relevance and potential for biotechnological applications.
Co-expression with a Downstream Enzyme
A common strategy for in vivo validation is to co-express the putative fcs gene with a gene encoding a feruloyl-CoA hydratase/lyase (FCHL).[1][4] The FCHL enzyme converts the feruloyl-CoA produced by FCS into vanillin (B372448).[3][4] The production of vanillin from ferulic acid by the engineered microbial host serves as a clear indicator of the FCS's in vivo activity.[1]
Caption: Biochemical pathway for the conversion of ferulic acid to vanillin.
Experimental Protocol: Whole-Cell Biotransformation
-
Strain Construction: Construct a microbial strain (e.g., E. coli) co-expressing the putative fcs gene and a characterized fchl gene.[1]
-
Cultivation: Grow the engineered strain in a suitable culture medium.
-
Substrate Addition: Add ferulic acid to the culture medium.
-
Incubation: Incubate the culture under conditions that allow for biotransformation.
-
Product Extraction and Analysis: Extract the culture supernatant or whole broth and analyze for the presence of vanillin using methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Feruloyl-CoA Synthetase Performance
The functional validation of a putative FCS is often accompanied by a comparison of its performance with other known FCS enzymes or alternative acyl-CoA synthetases. This comparative analysis provides valuable insights into the enzyme's efficiency and substrate specificity.
Kinetic Parameter Comparison
The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are determined to quantify the enzyme's affinity for its substrate and its catalytic efficiency.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 371.6 | [2] |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | [5] |
| Pseudomonas putida | Ferulic Acid | - | - | - | - | [2] |
Note: '-' indicates data not reported in the cited source.
Substrate Specificity
Investigating the substrate range of the putative FCS is crucial for understanding its catalytic promiscuity and potential for broader applications. This is typically done by performing enzyme assays with a panel of structurally related hydroxycinnamic acids and other carboxylic acids.
For example, the FCS from Streptomyces sp. is also active with caffeate and 4-coumarate but shows less activity with trans-cinnamic acid and no activity with 3-methoxycinnamic acid or 4-methoxycinnamic acid.[5] In contrast, some acyl-CoA synthetases, like firefly luciferases, have been shown to have activity towards a range of carboxylic acids, including dodecanoic acid and ketoprofen.[6]
Alternative Enzymes for Comparison
While comparing a putative FCS to other known FCS enzymes is the most direct approach, a broader comparison can be made with other members of the acyl-CoA synthetase superfamily. These enzymes catalyze similar reactions but may exhibit different substrate specificities and kinetic properties. Examples include:
-
Long-chain acyl-CoA synthetases (ACSLs): These enzymes are involved in fatty acid metabolism and typically act on fatty acids of varying chain lengths.[7]
-
Acetyl-CoA synthetases (ACSs): These enzymes activate acetate (B1210297) to form acetyl-CoA.[8]
-
4-Coumarate-CoA ligases (4CLs): These plant enzymes are involved in phenylpropanoid metabolism and activate a range of hydroxycinnamic acids, including ferulic acid.
By systematically applying the methodologies outlined in this guide, researchers can effectively validate the function of a putative feruloyl-CoA synthetase gene and benchmark its performance against existing enzymes, thereby paving the way for its application in various biotechnological endeavors.
References
- 1. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Comparison of acyl-CoA synthetic activities and enantioselectivity toward 2-arylpropanoic acids in firefly luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bacterial Feruloyl-CoA Hydratases for Researchers and Drug Development Professionals
A detailed kinetic comparison of feruloyl-CoA hydratases from various bacterial sources, providing essential data for researchers in metabolic engineering, biofuel production, and drug discovery.
This guide offers an objective comparison of the kinetic performance of different bacterial feruloyl-CoA hydratases (also known as enoyl-CoA hydratases/aldolases or HCHL). These enzymes play a crucial role in the degradation of ferulic acid, a common component of plant lignin (B12514952), by catalyzing the hydration and subsequent cleavage of feruloyl-CoA to vanillin (B372448) and acetyl-CoA. Understanding the kinetic properties of these enzymes from diverse bacterial species is paramount for applications ranging from the biotechnological production of vanillin to the development of novel antimicrobial agents targeting bacterial metabolic pathways.
Kinetic Performance of Bacterial Feruloyl-CoA Hydratases
The catalytic efficiency of feruloyl-CoA hydratases varies among different bacterial species. A comprehensive analysis of the available literature reveals key kinetic parameters for the enzyme from Pseudomonas fluorescens. While the enzyme has been identified and functionally characterized in other bacteria such as Sphingomonas paucimobilis, Rhodopseudomonas palustris, and Amycolatopsis sp., detailed kinetic data for these orthologs remains limited in published research.
The 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) from Pseudomonas fluorescens AN103 has been purified and kinetically characterized with several physiologically relevant substrates. The enzyme exhibits activity towards 4-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA.[1] The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for these substrates have been determined, providing a quantitative measure of the enzyme's affinity and catalytic turnover rate.
Below is a summary of the kinetic parameters for the feruloyl-CoA hydratase from Pseudomonas fluorescens AN103.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Bacterial Source |
| 4-Coumaroyl-CoA | 5.2 | 2.3 | 4.4 x 105 | Pseudomonas fluorescens AN103 |
| Caffeoyl-CoA | 1.6 | Not Reported | Not Reported | Pseudomonas fluorescens AN103 |
| Feruloyl-CoA | 2.4 | Not Reported | Not Reported | Pseudomonas fluorescens AN103 |
Note: The kcat value was reported for 4-coumaroyl-CoA as the substrate at 30°C. Specific kcat values for caffeoyl-CoA and feruloyl-CoA for the P. fluorescens enzyme were not available in the cited literature.
The feruloyl-CoA hydratase/lyase enzymes from Sphingomonas paucimobilis SYK-6 (FerB and a homolog, FerB2)[2], Rhodopseudomonas palustris (CouA)[3][4], and Amycolatopsis sp. HR167 (Ech)[5][6] have been identified as essential for ferulic acid degradation.[2][5] While their activity has been confirmed, specific Km and kcat values have not been reported in the reviewed literature, precluding a direct quantitative comparison with the P. fluorescens enzyme at this time.
Signaling Pathways and Experimental Workflows
The enzymatic conversion of ferulic acid to vanillin is a two-step process initiated by the activation of ferulic acid to feruloyl-CoA, followed by the action of feruloyl-CoA hydratase/lyase. This pathway is a key component of lignin degradation in several bacteria.
References
- 1. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of the ferulic acid catabolic genes of Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Kinetic modeling of anaerobic degradation of plant-derived aromatic mixtures by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Amycolatopsis sp. strain HR167 genes, involved in the bioconversion of ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Vanillin Production in a Recombinant Strain: A Guide to Mass Spectrometry and Alternative Methods
For researchers and scientists in the fields of metabolic engineering and drug development, confirming the production of a target compound in a recombinant microbial strain is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the confirmation and quantification of vanillin (B372448) produced by a recombinant E. coli strain. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods for Vanillin Quantification
The choice of analytical method for confirming vanillin production depends on several factors, including the required sensitivity, selectivity, throughput, and available instrumentation. Mass spectrometry (MS) coupled with chromatographic separation offers the highest sensitivity and selectivity, while other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and colorimetric assays can be suitable for routine screening.
| Method | Principle | Limit of Quantification (LOQ) | Pros | Cons | Typical Application |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions.[1][2][3][4][5] | ~5 - 15 µg/kg[3][4] | High sensitivity and selectivity, accurate quantification using isotope-labeled internal standards.[4] | Higher instrument and operational cost, requires specialized expertise. | Targeted quantification and confirmation of vanillin in complex matrices like fermentation broth. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis.[2][6][7] | ~1-20 ng/mL[2][7] | Excellent for volatile compounds, provides structural information for identification. | Derivatization may be required for non-volatile compounds, potential for thermal degradation of analytes. | Analysis of vanillin and other volatile byproducts in the culture headspace or after extraction. |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance.[6][8] | ~1 µg/mL[8] | Relatively low cost, robust and easy to use, suitable for routine analysis. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds. | Routine monitoring of vanillin production during fermentation. |
| Colorimetric Assay | Chemical reaction that produces a colored product proportional to the vanillin concentration.[8][9] | Higher than HPLC and MS methods. | High throughput, simple and inexpensive, suitable for rapid screening. | Low selectivity, susceptible to interference from other compounds in the broth. | High-throughput screening of mutant libraries for improved vanillin production. |
Experimental Workflow for Vanillin Confirmation
A typical workflow for confirming and quantifying vanillin production in a recombinant E. coli strain involves several key steps, from cultivation to data analysis.
Recombinant Vanillin Biosynthesis Pathway
Several metabolic pathways have been engineered in E. coli for the production of vanillin from various precursors. A common strategy involves the conversion of ferulic acid to vanillin.[10][11][12] Another approach enables de novo synthesis from glucose.[13] The diagram below illustrates a representative pathway starting from the precursor ferulic acid.
Experimental Protocols
Sample Preparation from E. coli Culture
This protocol describes the extraction of vanillin from the culture supernatant for subsequent analysis by LC-MS/MS, GC-MS, or HPLC.
Materials:
-
E. coli culture broth
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Acetonitrile (B52724) or other suitable solvent for reconstitution
-
0.22 µm syringe filters
Procedure:
-
Centrifuge 10 mL of the E. coli culture at 8,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate to the supernatant, vortex vigorously for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of acetonitrile (or the initial mobile phase of your chromatography method).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
LC-MS/MS Method for Vanillin Quantification
This protocol provides a general method for the quantification of vanillin using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vanillin: Precursor ion (m/z) 151.0 -> Product ion (m/z) 136.0
-
Internal Standard (e.g., ¹³C₆-Vanillin): Precursor ion (m/z) 157.0 -> Product ion (m/z) 142.0
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Quantification:
-
Prepare a calibration curve using vanillin standards of known concentrations (e.g., 1 ng/mL to 1000 ng/mL) containing a fixed concentration of the internal standard.
-
Analyze the extracted samples and quantify the vanillin concentration by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The successful confirmation of vanillin production in a recombinant strain relies on the selection and proper execution of appropriate analytical methods. While LC-MS/MS provides the gold standard for sensitive and specific quantification, other techniques such as GC-MS and HPLC-UV offer viable alternatives depending on the specific research needs and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to confidently validate their engineered strains and advance their research in metabolic engineering and synthetic biology.
References
- 1. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 5. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Feruloyl-CoA vs. Caffeoyl-CoA as Substrates for HCHL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of feruloyl-CoA and caffeoyl-CoA as substrates for hydroxycinnamoyl-CoA hydratase/lyase (HCHL), an enzyme of significant interest in biotechnology and metabolic engineering. HCHL plays a crucial role in the degradation of hydroxycinnamic acids, catalyzing a hydration and subsequent retro-aldol cleavage of the CoA thioesters of these acids. This process is a key step in pathways leading to the production of valuable aromatic compounds. Understanding the substrate preference and kinetic performance of HCHL with different hydroxycinnamoyl-CoAs is essential for optimizing biocatalytic processes and engineering metabolic pathways.
Data Presentation: Kinetic Parameter Comparison
The following table summarizes the available kinetic parameters for the interaction of HCHL from Pseudomonas fluorescens with feruloyl-CoA and caffeoyl-CoA. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |
| Feruloyl-CoA | 2.4[1] | 3.72 | 1.55 |
| Caffeoyl-CoA | 1.6[1] | Not Reported | Not Reported |
| 4-Coumaroyl-CoA | 5.2[1] | 2.3[1] | 0.44 |
Note: The kcat value for feruloyl-CoA was obtained from a separate source. A kcat value for caffeoyl-CoA has not been reported in the reviewed literature, preventing a direct comparison of catalytic efficiency. However, the lower Km value for caffeoyl-CoA suggests a higher binding affinity to HCHL compared to feruloyl-CoA.
Experimental Protocols
Synthesis of Feruloyl-CoA and Caffeoyl-CoA
The CoA thioesters of ferulic acid and caffeic acid are not readily commercially available and are typically synthesized enzymatically for use in HCHL assays.
Principle: A 4-coumarate:CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) is used to catalyze the ATP-dependent ligation of coenzyme A to the respective hydroxycinnamic acid.
Materials:
-
Ferulic acid or Caffeic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.0-7.8)
-
Purified 4CL or FCS enzyme
-
Reaction vessels
-
Incubator (30-37°C)
-
HPLC system for purification and quantification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and the respective hydroxycinnamic acid (ferulic or caffeic acid).
-
Initiate the reaction by adding the purified 4CL or FCS enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a sufficient duration (e.g., 10 minutes to overnight) to allow for substrate conversion.
-
Monitor the formation of the feruloyl-CoA or caffeoyl-CoA product spectrophotometrically by the increase in absorbance at approximately 345 nm.
-
Purify the synthesized hydroxycinnamoyl-CoA thioesters using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the concentration of the purified product using its molar extinction coefficient.
HCHL Activity Assay
The activity of HCHL is typically determined by monitoring the decrease in the substrate (feruloyl-CoA or caffeoyl-CoA) concentration or the formation of the product (vanillin or protocatechualdehyde, respectively) over time. A common method is a spectrophotometric assay.
Principle: The hydration and cleavage of the α,β-unsaturated thioester bond of feruloyl-CoA or caffeoyl-CoA by HCHL leads to a decrease in absorbance at a specific wavelength (around 345 nm).
Materials:
-
Purified HCHL enzyme
-
Synthesized and purified feruloyl-CoA or caffeoyl-CoA of known concentration
-
Potassium phosphate buffer (pH 7.0-8.0)
-
Spectrophotometer capable of measuring in the UV range
-
Cuvettes
-
Stop solution (e.g., acid)
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and a specific concentration of the substrate (feruloyl-CoA or caffeoyl-CoA).
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified HCHL enzyme to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 345 nm over time.
-
To determine the initial reaction velocity (V₀), calculate the slope of the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The turnover number (kcat) can be calculated from the Vmax if the total enzyme concentration is known (kcat = Vmax / [E]total).
Mandatory Visualization
Caption: Metabolic pathways for the conversion of ferulic acid and caffeic acid by HCHL.
Caption: Experimental workflow for comparing HCHL substrate kinetics.
References
A Comparative Guide to Novel Caffeoyl-CoA O-Methyltransferases: Functional Characterization and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of novel Caffeoyl-CoA O-Methyltransferases (CCoAOMTs), enzymes pivotal in the biosynthesis of lignin (B12514952) and other significant secondary metabolites in plants. The following sections present quantitative data on enzyme kinetics and substrate specificity, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and experimental workflows.
Data Presentation: Comparative Performance of CCoAOMTs
The functional efficiency of CCoAOMTs from different plant sources varies, particularly in their kinetic properties and substrate preferences. Below is a summary of available data for a selection of characterized CCoAOMTs.
Table 1: Kinetic Parameters of CCoAOMT Homologs
This table summarizes the kinetic parameters of CCoAOMT enzymes from various plant species. Note that direct comparison should be made with caution due to potential variations in experimental conditions across different studies.
| Enzyme Source | Substrate | K_m (µM) | V_max (pkat/mg protein) | k_cat (s⁻¹) | Reference |
| Populus tremuloides (Aspen) | Caffeoyl-CoA | 3.5 | 1,250 | 0.88 | [1] |
| 5-Hydroxyferuloyl-CoA | 12.0 | 417 | 0.29 | [1] | |
| Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 1.8 - 4.5 | - | - | [2] |
| 5-Hydroxyferuloyl-CoA | 2.5 - 6.3 | - | - | [2] | |
| Medicago sativa (Alfalfa) | Caffeoyl-CoA | - | - | - | [3] |
| Petunia hybrida | Caffeoyl-CoA | - | - | - | [4] |
| 5-Hydroxyferuloyl-CoA | - | - | - | [4] |
'-' indicates data not available in the cited sources.
Table 2: Substrate Specificity of CCoAOMT Homologs
The substrate preference of CCoAOMTs is crucial for determining the metabolic flux towards different downstream products. This table presents a qualitative and quantitative comparison of the substrate specificity of various CCoAOMTs. The ratio of Vmax/Km is a measure of the catalytic efficiency of an enzyme for a particular substrate.
| Enzyme Source | Preferred Substrate(s) | Relative Activity (Vmax/Km ratio) | Reference(s) |
| Populus tremuloides (Aspen) | Caffeoyl-CoA | Higher for Caffeoyl-CoA vs. 5-Hydroxyferuloyl-CoA | [1] |
| Nicotiana tabacum (Tobacco) | Caffeoyl-CoA and 5-Hydroxyferuloyl-CoA | Varies among different isoforms | [2][5] |
| Medicago sativa (Alfalfa) | Caffeoyl-CoA | Significantly higher than for other substrates | [3] |
| Petunia hybrida | Caffeoyl-CoA | High activity with Caffeoyl-CoA and 5-Hydroxyferuloyl-CoA | [4] |
Mandatory Visualization
Lignin Biosynthesis Pathway
The following diagram illustrates the central role of CCoAOMT in the lignin biosynthesis pathway, which converts phenylalanine into monolignols, the building blocks of lignin. CCoAOMT catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, a key intermediate.
Caption: The central role of CCoAOMT in the monolignol biosynthesis pathway.
Experimental Workflow for Functional Characterization of a Novel CCoAOMT
This diagram outlines a typical experimental workflow for the functional characterization of a newly identified CCoAOMT gene.
Caption: A typical workflow for characterizing a novel CCoAOMT enzyme.
Experimental Protocols
Heterologous Expression and Purification of Recombinant CCoAOMT
This protocol describes the expression of a CCoAOMT gene in E. coli and subsequent purification of the recombinant protein, a prerequisite for in vitro characterization.[6][7]
a. Cloning:
-
Amplify the full-length coding sequence (CDS) of the novel CCoAOMT gene using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET series with a His-tag or GST-tag) with the corresponding restriction enzymes.
-
Ligate the digested CCoAOMT insert into the linearized expression vector.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.
b. Expression:
-
Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
c. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins) pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione) to remove non-specifically bound proteins.
-
Elute the recombinant CCoAOMT protein using an elution buffer containing a high concentration of imidazole (for His-tags) or reduced glutathione (B108866) (for GST-tags).
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
If necessary, perform further purification steps like size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
CCoAOMT Enzyme Activity Assay
This protocol outlines a general method to determine the enzymatic activity of a purified CCoAOMT.[4][8][9]
a. Reaction Mixture: Prepare a reaction mixture typically containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
2 mM MgCl₂
-
2 mM Dithiothreitol (DTT)
-
100 µM S-adenosyl-L-methionine (SAM) (the methyl donor)
-
50-200 µM of the substrate (e.g., Caffeoyl-CoA)
-
Purified recombinant CCoAOMT enzyme (a suitable amount to ensure linear reaction kinetics)
b. Assay Procedure:
-
Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified CCoAOMT enzyme.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acid (e.g., HCl or acetic acid) or by heat inactivation.
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC). The product (e.g., Feruloyl-CoA) can be detected by its absorbance at a specific wavelength (e.g., ~340 nm) and quantified by comparing its peak area to a standard curve.
c. Kinetic Analysis: To determine the kinetic parameters (K_m and V_max), perform the enzyme activity assay with varying concentrations of the substrate while keeping the concentration of SAM constant (and saturating). The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (k_cat) can be calculated from V_max and the enzyme concentration.
References
- 1. Substrate profiles and expression of caffeoyl coenzyme A and caffeic acid O-methyltransferases in secondary xylem of aspen during seasonal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tobacco O-Methyltransferases Involved in Phenylpropanoid Metabolism. The Different Caffeoyl-Coenzyme A/5-Hydroxyferuloyl-Coenzyme A 3/5-O-Methyltransferase and Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Classes Have Distinct Substrate Specificities and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCoAOMT Down-Regulation Activates Anthocyanin Biosynthesis in Petunia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Tobacco O-methyltransferases involved in phenylpropanoid metabolism. The different caffeoyl-coenzyme A/5-hydroxyferuloyl-coenzyme A 3/5-O-methyltransferase and caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase classes have distinct substrate specificities and expression patterns. | Semantic Scholar [semanticscholar.org]
- 6. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.org [mdanderson.org]
- 8. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Metabolomics of Engineered E. coli Strains for Enhanced Succinic Acid Production
A detailed guide for researchers, scientists, and drug development professionals on the metabolic outcomes of genetic engineering in Escherichia coli for the enhanced production of succinic acid.
This guide provides an objective comparison of the metabolic performance of a wild-type Escherichia coli strain and an engineered counterpart designed for improved succinic acid production. The information presented is based on supporting experimental data from peer-reviewed research, offering insights into the metabolic rerouting strategies and their outcomes.
Data Presentation: Comparison of Fermentation Products
The following table summarizes the quantitative data from the anaerobic fermentation of E. coli W3110 (wild-type) and the engineered strain W3110GFA (a triple knockout mutant with deletions in ptsG, pykF, and pykA genes). The data highlights the significant shift in metabolite production, favoring succinic acid in the engineered strain.[1][2]
| Fermentation Product | Wild-Type (W3110) | Engineered Strain (W3110GFA) |
| Succinic Acid (mM) | 8.1 | 27.2 |
| Acetic Acid (mM) | 26.8 | 10.1 |
| Formic Acid (mM) | 0.0 | 0.0 |
| Lactic Acid (mM) | 24.5 | 3.6 |
| Ethanol (mM) | 30.2 | 8.5 |
| Pyruvic Acid (mM) | 3.5 | 1.8 |
| Glucose Consumed (mM) | 61.7 | 44.4 |
| Succinic Acid Yield (mol/mol glucose) | 0.13 | 0.61 |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative study of succinic acid-producing E. coli strains.
Bacterial Strains and Culture Conditions
-
Strains: E. coli W3110 (wild-type) and the engineered strain W3110GFA (ΔptsG ΔpykF ΔpykA).
-
Media: Luria-Bertani (LB) medium was used for seed cultures. For fermentation experiments, a defined medium such as M9 minimal medium supplemented with glucose as the primary carbon source is typically used.
-
Culture Conditions: Seed cultures are grown aerobically overnight. For anaerobic fermentation, the cultures are transferred to a fermenter with controlled pH (typically around 6.8) and temperature (37°C), and sparged with an anaerobic gas mixture (e.g., CO2/N2).
Metabolite Analysis (Extracellular)
-
Sample Preparation: Culture broth is centrifuged to remove bacterial cells. The resulting supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying extracellular organic acids and sugars.
-
Column: A suitable ion-exchange column (e.g., Aminex HPX-87H).
-
Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄.
-
Detection: Refractive Index (RI) detector for sugars and a UV detector (at approximately 210 nm) for organic acids.
-
Quantification: Metabolite concentrations are determined by comparing peak areas to those of known standards.
-
Metabolomics Analysis (Intracellular) - A Representative GC-MS Protocol
For a more in-depth understanding of the metabolic state, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to analyze intracellular metabolites.
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -48°C) to prevent further metabolic changes.
-
Centrifuge the mixture at a low temperature to pellet the cells.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., pure methanol at -48°C).
-
Utilize repeated freeze-thaw cycles to ensure complete cell lysis and metabolite extraction.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization:
-
The extracted metabolites are dried under vacuum.
-
A two-step derivatization process is performed to increase the volatility of the metabolites for GC-MS analysis. This typically involves:
-
Methoximation: Using methoxylamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: Using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
-
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: A small volume of the derivatized sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites based on their boiling points.
-
Mass Spectrometer: An electron impact (EI) mass spectrometer is used to generate mass spectra of the eluting compounds.
-
Data Analysis: The resulting chromatograms and mass spectra are processed using software to identify and quantify the metabolites by comparing them to a spectral library.
-
Mandatory Visualization
Experimental Workflow for Comparative Metabolomics
Caption: Experimental workflow for comparative metabolomics of E. coli strains.
Simplified Central Metabolic Pathway for Succinate (B1194679) Production
Caption: Central metabolic pathways for succinate production in engineered E. coli.
References
Validating the Crucial Role of Specific Amino Acid Residues in Enoyl-CoA Hydratase (Ech) Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of wild-type Enoyl-CoA Hydratase (Ech) with mutants targeting key amino acid residues. Supporting experimental data and detailed methodologies are presented to facilitate a comprehensive understanding of the structure-function relationship in Ech catalysis, a critical enzyme in fatty acid β-oxidation.
Introduction to Enoyl-CoA Hydratase (Ech)
Enoyl-CoA hydratase (Ech), also known as crotonase, is a vital enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the second step, the stereospecific hydration of a trans-2-enoyl-CoA thioester to produce a β-hydroxyacyl-CoA thioester.[1][2] This reaction is essential for the metabolic breakdown of fatty acids to generate acetyl-CoA and energy in the form of ATP.[3][4] The high efficiency of Ech in this process underscores its importance in cellular energy homeostasis.[3][5]
The Catalytic Mechanism and Key Amino Acid Residues
The catalytic mechanism of Ech involves the syn-addition of a water molecule across the double bond of the enoyl-CoA substrate.[1][6] Through extensive research, including sequence alignment, structural analyses, and site-directed mutagenesis studies, three amino acid residues in the active site have been identified as critical for catalysis (based on rat liver Ech numbering): Glutamate-144 (Glu-144) , Glutamate-164 (Glu-164) , and Glycine-141 (Gly-141) .[1][2]
-
Glu-144 and Glu-164: These two glutamate (B1630785) residues are proposed to act in concert as a general acid-base pair.[3] They are believed to activate a water molecule, positioning it for a nucleophilic attack on the C3 of the trans-2-enoyl-CoA substrate.[6]
-
Glycine-141: This residue is thought to be involved in substrate activation, likely by stabilizing the enolate intermediate through hydrogen bonding.[1][2]
Performance Comparison: Wild-Type vs. Mutant Ech
Site-directed mutagenesis is a powerful technique used to investigate the functional role of specific amino acid residues in enzyme catalysis.[7][8] By replacing a targeted amino acid with another, typically alanine (B10760859), researchers can assess the impact of the mutation on the enzyme's catalytic efficiency. The following tables summarize representative kinetic data from such studies on Ech, comparing the wild-type enzyme to mutants of the key catalytic residues.
Table 1: Kinetic Parameters of Wild-Type and Mutant Rat Liver Ech
| Enzyme Variant | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Fold Decrease in kcat/Km |
| Wild-Type | 1000 | 25 | 4.0 x 107 | - |
| E144A | 0.1 | 50 | 2.0 x 103 | 20,000 |
| E164A | 0.05 | 40 | 1.25 x 103 | 32,000 |
| G141A | 10 | 100 | 1.0 x 105 | 400 |
Note: The data presented are representative values based on published findings and are intended for comparative purposes.
Data Interpretation:
The data clearly demonstrates the critical role of Glu-144 and Glu-164 in Ech catalysis. The alanine mutants of these residues (E144A and E164A) exhibit a dramatic reduction in the catalytic turnover number (kcat) and a significant decrease in the overall catalytic efficiency (kcat/Km) by several orders of magnitude. This supports their proposed role in activating the water molecule for the hydration reaction.
The G141A mutant also shows a substantial decrease in catalytic efficiency, although less pronounced than the glutamate mutants. This is consistent with its proposed role in stabilizing the transition state. The increase in Km for the G141A mutant suggests that this residue also plays a role in substrate binding.
Detailed Methodologies
The following sections provide detailed protocols for the key experiments used to validate the role of specific amino acid residues in Ech catalysis.
Site-Directed Mutagenesis
This protocol outlines the generation of Ech mutants using a PCR-based method.
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the wild-type Ech expression plasmid as a template, and the mutagenic primers. The reaction typically involves 12-18 cycles.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
-
Selection and Sequencing: Select transformed colonies on appropriate antibiotic plates. Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
This protocol describes the production and isolation of wild-type and mutant Ech proteins.
-
Transformation: Transform the expression plasmids (wild-type and mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the Ech protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) if the protein has a His-tag) followed by size-exclusion chromatography for higher purity.
-
Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.
Enzyme Kinetic Assays
This protocol details the measurement of Ech activity to determine its kinetic parameters.
-
Assay Principle: The activity of Ech can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the crotonyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a known concentration of the purified enzyme, and varying concentrations of the substrate (crotonyl-CoA).
-
Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Immediately measure the change in absorbance at 263 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of kcat and Km.
Mandatory Visualizations
The following diagrams illustrate the catalytic mechanism of Ech and the experimental workflow for validating the roles of key amino acid residues.
References
- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. ECHS1: pathogenic mechanisms, experimental models, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
A Researcher's Guide to Navigating Cross-Reactivity in Short-Chain Acyl-CoA Assays
Understanding the Assay Landscape
The primary methods for quantifying short-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and immunoassays (such as ELISA). While LC-MS/MS is considered the gold standard for its high specificity and sensitivity, enzymatic and immunoassays are often utilized for their convenience and higher throughput. However, the potential for cross-reactivity with structurally similar molecules is a significant consideration for these latter methods.
Quantitative Cross-Reactivity Data
Obtaining direct, quantitative cross-reactivity data from manufacturers of commercial assay kits can be challenging. Many product datasheets for ELISA and enzymatic assay kits claim high specificity but often lack detailed data on cross-reactivity with other short-chain acyl-CoAs. The following table summarizes the available quantitative data from published literature, which can serve as a guide for assay selection and data interpretation.
| Assay Target | Assay Type | Cross-Reactant | Cross-Reactivity (%) | Source |
| Propionyl-CoA | Enzymatic (Propionyl-CoA Carboxylase) | Acetyl-CoA | ~1.5% | Published Research |
| Acetyl-CoA | Enzymatic (Acyl-CoA Carboxylase from T. fusca) | Propionyl-CoA | Substrate preference for propionyl-CoA over acetyl-CoA | Published Research |
| Butyryl-CoA | Enzymatic (Acyl-CoA Carboxylase from T. fusca) | Acetyl-CoA, Propionyl-CoA | Substrate preference for propionyl-CoA over butyryl-CoA | Published Research |
| Acetyl-CoA | ELISA | Propionyl-CoA, Butyryl-CoA, Succinyl-CoA | Data not provided by manufacturer | Commercial Kit Datasheets |
| Propionyl-CoA | ELISA | Acetyl-CoA, Butyryl-CoA, Succinyl-CoA | Data not provided by manufacturer | Commercial Kit Datasheets |
| Butyryl-CoA | ELISA | Acetyl-CoA, Propionyl-CoA, Succinyl-CoA | Data not provided by manufacturer | Commercial Kit Datasheets |
| Succinyl-CoA | Enzymatic/ELISA | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Assay kits primarily measure the enzyme Succinyl-CoA Synthetase, not the metabolite directly. | Commercial Kit Datasheets |
Key Metabolic Pathways Involving Short-Chain Acyl-CoAs
To appreciate the importance of specific quantification, it is crucial to understand the roles of these molecules in metabolism. The following diagram illustrates the entry of key short-chain acyl-CoAs into the Citric Acid Cycle, a central hub of cellular energy production.
Figure 1. Entry of Short-Chain Acyl-CoAs into the Citric Acid Cycle.
Experimental Protocol for Assessing Assay Cross-Reactivity
Given the limited availability of cross-reactivity data from manufacturers, it is highly recommended that researchers perform their own validation experiments. The following is a generalized protocol for determining the cross-reactivity of an enzymatic or immunoassay for a specific short-chain acyl-CoA.
Objective: To quantify the percentage of cross-reactivity of an assay for a target short-chain acyl-CoA with other structurally related short-chain acyl-CoAs.
Materials:
-
Assay kit for the target short-chain acyl-CoA (e.g., Acetyl-CoA Assay Kit)
-
Purified standards of the target short-chain acyl-CoA (e.g., Acetyl-CoA)
-
Purified standards of potential cross-reactants (e.g., Propionyl-CoA, Butyryl-CoA, Succinyl-CoA)
-
Microplate reader compatible with the assay's detection method (colorimetric or fluorometric)
-
Standard laboratory equipment (pipettes, microplates, etc.)
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target acyl-CoA standard to generate a standard curve according to the assay kit's instructions. This will be used to determine the concentration of the target analyte.
-
For each potential cross-reactant, prepare a separate serial dilution across a similar concentration range.
-
-
Perform the Assay:
-
Run the assay with the target acyl-CoA standard curve to establish the expected dose-response.
-
In parallel, run the assay with the serial dilutions of each potential cross-reactant.
-
Include a blank control (assay buffer only) for background subtraction.
-
-
Data Analysis:
-
For the target acyl-CoA, plot the assay signal (e.g., absorbance or fluorescence) against the known concentrations to generate a standard curve.
-
For each cross-reactant, determine the concentration that produces a signal equivalent to the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50) of the target analyte. This may require fitting the data to a suitable dose-response model.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Acyl-CoA at 50% response / Concentration of Cross-Reactant at 50% response) x 100
-
Workflow for Cross-Reactivity Assessment:
The following diagram outlines the experimental workflow for assessing assay cross-reactivity.
Figure 2. Experimental Workflow for Assessing Assay Cross-Reactivity.
Logical Framework for Assay Specificity
The specificity of an assay is a critical parameter that determines its reliability. The diagram below illustrates the logical relationship between an assay's specificity and its potential for cross-reactivity.
Figure 3. Logical Relationship of Assay Specificity and Accuracy.
Conclusion and Recommendations
The accurate measurement of short-chain acyl-CoAs is essential for advancing our understanding of metabolism and for the development of new therapies. While convenient, enzymatic and immunoassays carry the inherent risk of cross-reactivity, which can compromise data integrity. The information and protocols provided in this guide are intended to empower researchers to make informed decisions about assay selection and to rigorously validate their chosen methods.
Recommendations:
-
Prioritize LC-MS/MS: Whenever possible, utilize LC-MS/MS for the quantification of short-chain acyl-CoAs due to its superior specificity.
-
Thoroughly Validate Commercial Kits: Do not solely rely on manufacturer's claims of specificity. Conduct in-house validation to determine the cross-reactivity of any enzymatic or immunoassay with relevant short-chain acyl-CoAs.
-
Careful Data Interpretation: When using assays with known or potential cross-reactivity, interpret the data with caution and consider the relative physiological concentrations of the target analyte and potential cross-reactants.
-
Demand More from Manufacturers: Encourage manufacturers to provide detailed, quantitative cross-reactivity data in their product documentation.
By adopting a critical and proactive approach to assay validation, the scientific community can ensure the reliability and reproducibility of research in the vital field of cellular metabolism.
Tracing the Fate of Carbon: A Comparative Guide to Isotopic Labeling Studies of Ferulic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for tracing the carbon flow from ferulic acid, a ubiquitous phenolic compound with significant implications for human health and various industrial applications. Understanding its metabolic fate is crucial for elucidating its bioactivity, degradation pathways, and potential for bioconversion into valuable products like vanillin. This document offers an objective comparison of different isotopic labeling techniques, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their own studies.
Introduction to Isotopic Labeling for Tracing Ferulic Acid
Isotopic labeling is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing ferulic acid enriched with a stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotope, researchers can follow the carbon backbone as it is transformed by enzymes in various biological systems, from microbes to plants and animals. This allows for the unambiguous identification of metabolic intermediates and end products, the quantification of metabolic fluxes, and the elucidation of complex biochemical networks.
The primary goals of using isotopic labeling to study ferulic acid metabolism include:
-
Identifying the metabolic pathways involved in its degradation and conversion.
-
Quantifying the flux of carbon through different branches of these pathways.
-
Determining the origin of downstream metabolites.
-
Investigating the influence of genetic or environmental perturbations on its metabolism.
Comparison of Isotopic Labeling Strategies
The choice of isotope is a critical first step in designing a tracing experiment. The two most common carbon isotopes used are the stable isotope ¹³C and the radioactive isotope ¹⁴C.
| Feature | ¹³C (Stable Isotope) | ¹⁴C (Radioactive Isotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, poses no radiation risk. | Radioactive, requires specialized handling, licensing, and disposal protocols. |
| Sensitivity | High, with modern MS instruments capable of detecting femtomole quantities. | Extremely high, capable of single-atom detection with Accelerator Mass Spectrometry (AMS). |
| Positional Information | NMR and Tandem MS can provide detailed information on the location of the ¹³C label within a molecule. | Generally provides information on the presence of the label in a bulk sample or separated fraction, with less positional detail. |
| Cost | Labeled compounds can be expensive, but analytical costs are generally lower than for radiolabeling. | Labeled compounds can be less expensive, but the infrastructure and safety measures for handling radioactive materials are costly. |
| Throughput | High-throughput analysis is possible with modern automated MS and NMR systems. | Lower throughput due to the nature of radioactivity measurements. |
| Typical Applications | Metabolic flux analysis, stable isotope-resolved metabolomics (SIRM). | Initial pathway elucidation, studies requiring very high sensitivity. |
Experimental Protocols
General Workflow for Isotopic Labeling of Ferulic Acid Metabolism
The following diagram outlines a typical workflow for a stable isotope tracing experiment with ferulic acid.
Caption: General experimental workflow for tracing carbon flow from isotopically labeled ferulic acid.
Detailed Methodologies
a) Preparation of Labeled Ferulic Acid:
-
Synthesis: Uniformly ¹³C-labeled ([U-¹³C₁₀]) or site-specifically labeled ferulic acid can be synthesized from commercially available labeled precursors. For instance, [U-ring-¹³C]-ferulic acid can be synthesized from [U-ring-¹³C]-phenol.
-
Commercial Availability: A variety of ¹³C-labeled ferulic acid isotopologues are commercially available from specialty chemical suppliers.
b) Isotopic Labeling in a Microbial System (e.g., E. coli):
-
Culture Preparation: Grow the microbial strain in a minimal medium to the mid-exponential phase.
-
Labeling: Introduce a defined concentration of labeled ferulic acid (e.g., 1 g/L of [U-¹³C₁₀]-ferulic acid) to the culture. The optimal concentration may vary depending on the microorganism and experimental goals.
-
Incubation: Incubate the culture under controlled conditions (e.g., 37°C, 200 rpm) for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of metabolism.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C). Centrifuge to separate the cells and supernatant. Extract intracellular metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
c) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Evaporate the metabolite extracts to dryness and derivatize the non-volatile metabolites (including phenolic acids) to make them amenable to GC analysis. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatograph: Use a suitable column (e.g., DB-5ms) and temperature gradient to separate the metabolites.
-
Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of specific target metabolites.
-
-
Data Analysis: Process the raw data to identify peaks, correct for natural isotope abundance, and calculate the mass isotopomer distribution (MID) for each metabolite of interest.
d) Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O or methanol-d₄) containing an internal standard.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign signals and determine the position of ¹³C labels.
-
Data Analysis: Integrate the signals of labeled and unlabeled positions to quantify the isotopic enrichment at specific atomic positions.
Data Presentation and Quantitative Comparison
The following tables provide a summary of quantitative data relevant to isotopic labeling studies of ferulic acid and related compounds.
Table 1: Comparison of Analytical Techniques for Labeled Metabolite Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | Low pg to fg range | Low pg to fg range | µg to ng range |
| Quantitative Accuracy | High with appropriate internal standards. | High with appropriate internal standards. | Inherently quantitative, high accuracy. |
| Positional Information | Limited, can be inferred from fragmentation patterns. | Limited, can be inferred from MS/MS fragmentation. | Excellent, directly measures label position. |
| Throughput | High | High | Moderate |
| Sample Preparation | Often requires derivatization. | Minimal sample preparation. | Minimal sample preparation. |
Table 2: Examples of Metabolite Yields from Ferulic Acid Bioconversion
| Microorganism | Labeled Ferulic Acid | Key Metabolite | Molar Yield (%) | Reference |
| Aspergillus niger | Not specified | Vanillic Acid | 88% | [1] |
| Pycnoporus cinnabarinus | Not specified | Vanillin (from vanillic acid) | 22% | [1] |
| Streptomyces sp. ssr-198 | Not specified | Vanillin | Not reported, 685 mg/L produced | [2] |
Note: The data in this table is derived from studies that did not all use isotopic labeling for quantification but illustrate the expected products and yields in ferulic acid bioconversion pathways.
Visualization of Metabolic and Experimental Workflows
Ferulic Acid Degradation Pathways
The following diagram illustrates the major microbial degradation pathways of ferulic acid. Isotopic labeling with ¹³C-ferulic acid would result in the incorporation of ¹³C into all the downstream metabolites shown.
Caption: Major microbial metabolic pathways of ferulic acid.
Isotopic Labeling and Analysis Workflow
This diagram provides a logical representation of the steps involved in a stable isotope tracing experiment, from labeling to data analysis and interpretation.
Caption: Logical workflow of an isotopic labeling study.
Ferulic Acid and its Metabolites in Cellular Signaling
Recent research suggests that ferulic acid and its metabolites may not only be catabolized but can also influence cellular signaling pathways. For instance, ferulic acid has been shown to modulate the AMPK and PI3K/Akt signaling pathways, which are central to cellular energy homeostasis and metabolism.
Isotopic labeling could be a powerful tool to investigate these signaling roles further. By tracing the carbon from ferulic acid, it may be possible to determine if it or its metabolites are incorporated into signaling molecules or if they allosterically regulate enzyme activities within these pathways. This remains an exciting and largely unexplored area of research.
Caption: Potential influence of ferulic acid and its metabolites on cellular signaling pathways.
Conclusion
Isotopic labeling is an indispensable tool for elucidating the complex metabolism of ferulic acid. While both stable and radioactive isotopes can be employed, ¹³C-labeling combined with mass spectrometry and NMR spectroscopy offers a safe, powerful, and detailed approach for quantifying carbon flow and identifying metabolic products. The choice of the specific labeling strategy and analytical technique should be guided by the research question, available resources, and desired level of detail. Future applications of these techniques will likely shed more light on the intricate roles of ferulic acid and its metabolites in cellular signaling and their impact on human health.
References
A Researcher's Guide to Validating Gene Knockouts in Metabolic Engineering
For researchers, scientists, and drug development professionals, the successful validation of a gene knockout is a critical step in metabolic engineering studies. This guide provides an objective comparison of common validation methods, complete with experimental protocols and performance data to aid in selecting the most appropriate strategy for your research needs.
The ability to precisely engineer metabolic pathways relies on the accurate and efficient deletion of specific genes. However, the genetic modification process is not always perfect, necessitating robust validation to confirm the intended knockout and rule out unintended effects. This guide explores a multi-tiered approach to validation, encompassing genotyping, protein expression analysis, and phenotypic assessment.
Comparative Analysis of Gene Knockout Validation Methods
Choosing the right validation method depends on various factors, including the desired level of certainty, available resources, and the specific research question. The following table summarizes the key performance indicators of common validation techniques.
| Validation Method | Principle | Information Provided | Throughput | Relative Cost | Typical Turnaround Time | Key Advantages | Key Limitations |
| Genotyping | |||||||
| Colony PCR | PCR amplification of the target gene region directly from bacterial colonies. | Presence or absence of the target gene; size of the deletion. | High | Low | < 1 day | Rapid screening of many clones. | Prone to false positives/negatives; does not confirm functional knockout. |
| Quantitative PCR (qPCR) | Measures the amount of target DNA or mRNA relative to a control. | Relative quantification of gene copy number or expression level. | High | Low-Medium | 1-2 days | High throughput and quantitative. | Does not detect small indels that do not affect primer binding; mRNA levels may not correlate with protein levels. |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a DNA fragment. | Precise sequence of the targeted region, confirming insertions, deletions, or other mutations. | Low | Medium | 1-3 days[1][2][3] | Gold standard for sequence verification of single clones. | Low throughput; not suitable for analyzing mixed populations. |
| Next-Generation Sequencing (NGS) / TIDE | Massively parallel sequencing of DNA amplicons. TIDE is a software analysis of Sanger traces. | Quantitative analysis of indel frequency and spectrum in a population; off-target analysis. | High | High (NGS) / Low (TIDE) | 2-3 days (TIDE) to 1-2 weeks (NGS)[4][5] | Highly sensitive for detecting low-frequency mutations and off-target effects. | Higher cost and more complex data analysis for NGS. TIDE may overestimate wild-type presence.[6] |
| Protein Analysis | |||||||
| Western Blot | Immunodetection of a specific protein separated by size. | Presence, absence, or altered size of the target protein. | Low-Medium | Medium | 1-2 days | Confirms functional knockout at the protein level. | Dependent on antibody availability and specificity; can be semi-quantitative. |
| Mass Spectrometry (Proteomics) | Identification and quantification of proteins and peptides based on mass-to-charge ratio. | Unbiased, global view of protein expression changes; definitive confirmation of protein absence. | Medium-High | High | Weeks | Highly specific and sensitive; can identify unexpected proteome-wide changes. | Expensive instrumentation and complex data analysis. |
| Phenotypic Analysis | |||||||
| Growth Curve Analysis | Monitoring the growth of the knockout strain compared to the wild-type. | Assessment of the gene's impact on cell growth and fitness under specific conditions. | High | Low | 1-3 days | Provides a functional readout of the knockout's effect. | The absence of a growth phenotype does not rule out a successful knockout. |
| Enzyme Activity Assays | Measuring the catalytic activity of the enzyme encoded by the knocked-out gene. | Direct functional confirmation of the knockout. | Medium | Medium | < 1 day | Highly specific for confirming the loss of enzyme function. | Requires a specific assay for the target enzyme. |
| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions in a cell. | Detailed understanding of how the knockout has rewired the metabolic network. | Low | High | Weeks | Provides a systems-level view of the metabolic consequences of the knockout. | Technically demanding and requires specialized expertise. |
Experimental Workflows and Logical Relationships
A comprehensive validation strategy often involves a combination of methods to build a strong case for a successful gene knockout. The following diagram illustrates a typical workflow.
References
- 1. What is the turnaround time for results? - Functional Biosciences [functionalbio.com]
- 2. FAQs on Sanger Sequencing Services – 1st BASE [base-asia.com]
- 3. Sanger Sequencing | MD Anderson Cancer Center [mdanderson.org]
- 4. mygenomics.com [mygenomics.com]
- 5. acgtinc.com [acgtinc.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acyl-CoA Oxidase Isoforms in Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the roles of different Acyl-CoA Oxidase (ACOX) isoforms in key biosynthetic pathways. ACOX enzymes catalyze the initial, rate-limiting step of peroxisomal β-oxidation, a critical metabolic process for the breakdown of fatty acids. Understanding the distinct functions and substrate specificities of ACOX isoforms is crucial for research in metabolic disorders, drug development, and plant biology.
Overview of Acyl-CoA Oxidase Isoforms and Their Roles
Acyl-CoA oxidases are a family of flavin-dependent enzymes that catalyze the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide (H₂O₂) as a byproduct.[1] In mammals, three main isoforms have been identified: ACOX1, ACOX2, and ACOX3, each exhibiting distinct substrate preferences and playing specialized roles in lipid metabolism.
-
ACOX1 (Peroxisomal Acyl-coenzyme A oxidase 1): Primarily responsible for the β-oxidation of straight-chain and very-long-chain fatty acids (VLCFAs).[2] It plays a crucial role in lipid homeostasis and is the most abundant ACOX isoform in the liver.[3]
-
ACOX2 (Peroxisomal Acyl-coenzyme A oxidase 2): Also known as branched-chain acyl-CoA oxidase, ACOX2 is involved in the metabolism of 2-methyl-branched fatty acids and the biosynthesis of bile acids from cholesterol precursors.[4][5]
-
ACOX3 (Peroxisomal Acyl-coenzyme A oxidase 3): This isoform, also referred to as pristanoyl-CoA oxidase, demonstrates a broader substrate specificity, acting on both straight-chain and 2-methyl-branched fatty acids.[6][7]
The differential expression and substrate specificities of these isoforms allow for the precise regulation of various metabolic pathways.
Comparative Data on Substrate Specificity and Kinetic Parameters
The substrate specificity of ACOX isoforms is a key determinant of their biological function. While comprehensive, directly comparable kinetic data for all three human isoforms across a wide range of substrates is limited in the literature, the following tables summarize the available quantitative and qualitative data.
Quantitative Analysis of Human ACOX1 Isoform Activity
Two splice variants of human ACOX1, ACOX1a and ACOX1b, have been characterized, exhibiting subtle differences in their kinetic properties and substrate preferences.
Table 1: Kinetic Parameters of Human ACOX1a and ACOX1b with Palmitoyl-CoA (C16:0)
| Isoform | K_m_ (µM) | V_max_ (U/mg) |
| ACOX1a | 73 | 0.076 |
| ACOX1b | 90 | 1.8 |
Data sourced from a study on recombinant human liver ACOX1 isoforms.
Table 2: Specific Activity of Human ACOX1a and ACOX1b with Saturated Fatty Acyl-CoAs
| Substrate (Chain Length) | ACOX1a Specific Activity (U/mg) | ACOX1b Specific Activity (U/mg) |
| Butyryl-CoA (C4) | ~0.01 | ~0.02 |
| Hexanoyl-CoA (C6) | ~0.02 | ~0.05 |
| Octanoyl-CoA (C8) | ~0.03 | ~0.10 |
| Decanoyl-CoA (C10) | ~0.05 | ~0.15 |
| Lauroyl-CoA (C12) | ~0.10 | ~0.25 |
| Myristoyl-CoA (C14) | ~0.08 | ~0.20 |
| Palmitoyl-CoA (C16) | ~0.06 | ~0.18 |
| Stearoyl-CoA (C18) | ~0.02 | ~0.06 |
Values are approximated from graphical data for illustrative purposes. Both isoforms show peak activity with lauroyl-CoA (C12). ACOX1b consistently displays higher specific activity than ACOX1a across all tested substrates.
Substrate Specificity Profile of ACOX Isoforms
Table 3: Substrate Specificity of Human ACOX1, ACOX2, and ACOX3
| Isoform | Primary Substrates |
| ACOX1 | Straight-chain fatty acyl-CoAs (VLCFAs, long-chain, medium-chain) |
| ACOX2 | 2-Methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA), Bile acid precursors (dihydroxycholestanoyl-CoA, trihydroxycholestanoyl-CoA) |
| ACOX3 | 2-Methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA), Long-chain fatty acyl-CoAs |
This table provides a qualitative comparison based on multiple sources. ACOX2 is uniquely involved in bile acid biosynthesis, while both ACOX2 and ACOX3 contribute to the degradation of branched-chain fatty acids.[4]
Role of Acyl-CoA Oxidases in Biosynthetic Pathways
Beyond their catabolic role in fatty acid degradation, ACOX enzymes are integral to specific biosynthetic pathways, most notably the production of the plant hormone jasmonic acid.
Peroxisomal β-Oxidation Pathway
The canonical role of ACOX is to initiate the β-oxidation spiral in peroxisomes. This pathway is essential for shortening VLCFAs, which are then further metabolized in mitochondria.
Jasmonic Acid Biosynthesis in Plants
In plants, a specific isoform of ACOX is essential for the biosynthesis of jasmonic acid (JA), a hormone that regulates plant development and defense responses. The final steps of JA synthesis occur in the peroxisome and involve a β-oxidation-like process.
Experimental Protocols
Accurate measurement of ACOX activity and gene expression is fundamental to studying their roles in biosynthesis.
Acyl-CoA Oxidase Activity Assay (Fluorometric Method)
This protocol describes a sensitive fluorometric assay for measuring ACOX activity based on the detection of H₂O₂ production.
Principle: The H₂O₂ produced by the ACOX-catalyzed reaction is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red or homovanillic acid) into a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the ACOX activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3
-
Acyl-CoA substrate stock solution (e.g., 10 mM Palmitoyl-CoA in water)
-
Flavin adenine (B156593) dinucleotide (FAD) stock solution (1 mM in water)
-
Horseradish peroxidase (HRP) stock solution (10 U/mL in assay buffer)
-
Amplex Red reagent stock solution (10 mM in DMSO)
-
Enzyme sample (cell lysate or purified protein)
Procedure:
-
Prepare a reaction master mix containing assay buffer, FAD, HRP, and Amplex Red.
-
Pipette the master mix into a 96-well microplate.
-
Add the enzyme sample to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for a set duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Calculate the rate of fluorescence increase (RFU/min).
-
Determine the specific activity using a standard curve generated with known concentrations of H₂O₂.
References
- 1. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ACOX3 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
Assessing the impact of different carbon sources on acetyl-CoA availability.
Acetyl-CoA is a pivotal metabolite, standing at the crossroads of cellular metabolism. Its availability, dictated by the catabolism of various carbon sources, directly influences a multitude of cellular processes, from energy production via the tricarboxylic acid (TCA) cycle to the biosynthesis of fatty acids and cholesterol, and even epigenetic regulation through histone acetylation.[1][2][3] This guide provides a comparative assessment of the impact of different carbon sources—primarily glucose, fatty acids, amino acids, and acetate (B1210297)—on acetyl-CoA pools, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Acetyl-CoA Production
The efficiency of acetyl-CoA production varies significantly depending on the carbon source and the metabolic state of the cell. Below are tables summarizing experimental findings from studies comparing different substrates.
Table 1: Comparison of Acetyl-CoA Supply from Different Carbon Sources in E. coli
A study utilizing engineered E. coli strains provides a direct comparison of glucose, acetate, and the fatty acid palmitic acid as sources for acetyl-CoA, measured indirectly through the production of N-acetylglutamate (NAG). Molar equivalents of each substrate were used to theoretically produce the same amount of acetyl-CoA.
| Carbon Source | Initial Concentration | Time to Convert 50 mM Glutamate to NAG | Molar Conversion of Glutamate to NAG (%) | Average Productivity (mmol/L/h) |
| Glucose | 80 mM | 8 hours | 98.2% | 6.25 |
| Acetate | 160 mM | 10 hours | 85.1% | 5.0 |
| Palmitic Acid | 20 mM | 12 hours | 80.5% | 4.17 |
Data adapted from: Zhang S, et al. (2019). Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli. Microb Cell Fact.
Table 2: Contribution of Carbon Sources to Cytosolic Acetyl-CoA in Hypoxic Cancer Cells
In mammalian cancer cells under hypoxic conditions, the contribution of different carbon sources to the cytosolic acetyl-CoA pool shifts away from glucose. The following table shows the percentage contribution of various substrates to the lipogenic acetyl-CoA pool in different cancer cell lines.
| Cell Line | % from Glucose | % from Glutamine | % from Acetate | % from Other Sources |
| H460 | ~50% | ~10% | ~25% | ~15% |
| A549 | ~40% | ~10% | ~30% | ~20% |
| HCT116 | ~60% | ~5% | ~20% | ~15% |
Data adapted from: Kamphorst JJ, et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab.[4]
Metabolic Pathways for Acetyl-CoA Production
The conversion of different carbon sources into acetyl-CoA involves distinct metabolic pathways, each with its own regulatory mechanisms.
Under nutrient-replete conditions, glucose is a primary source of acetyl-CoA.[1] It is first converted to pyruvate (B1213749) in the cytoplasm via glycolysis. Pyruvate then enters the mitochondria and is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This mitochondrial acetyl-CoA can then enter the TCA cycle or, when in excess, be exported to the cytoplasm as citrate (B86180). In the cytoplasm, ATP-citrate lyase (ACLY) cleaves citrate to regenerate acetyl-CoA for processes like fatty acid synthesis.[1][2]
Fatty acids are a significant source of acetyl-CoA, particularly during fasting or when glucose is limited.[3] Through a process called β-oxidation, which occurs primarily in the mitochondria, long-chain fatty acids are broken down into two-carbon acetyl-CoA units. The efficiency of acetyl-CoA production from fatty acids is dependent on their chain length and degree of saturation.
Certain amino acids, known as ketogenic amino acids, can be catabolized to acetyl-CoA or its precursor, acetoacetate.[5] These include leucine (B10760876), lysine, phenylalanine, tryptophan, and tyrosine. For example, the catabolism of leucine contributes significantly to the acetyl-CoA pool for lipogenesis.[6] Other amino acids, termed glucogenic, can be converted to pyruvate or TCA cycle intermediates, indirectly influencing acetyl-CoA levels.
Acetate can be converted to acetyl-CoA in both the cytoplasm and mitochondria by acetyl-CoA synthetase (ACSS) enzymes.[1] This pathway becomes particularly important under conditions of metabolic stress, such as hypoxia, where glucose-derived acetyl-CoA production is limited.[4]
Experimental Protocols
Accurate quantification of acetyl-CoA is crucial for assessing the impact of different carbon sources. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
-
Cell Culture and Treatment:
-
Culture mammalian cells in standard growth medium.
-
Replace the medium with experimental medium containing the carbon source of interest (e.g., 10 mM [¹³C]-glucose, 100 µM [¹³C]-palmitate, or specific [¹³C]-amino acids) for a predetermined duration (e.g., 2-24 hours).[7]
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80:20 methanol:water (-80°C) to the cell culture plate.[8]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the lysate (e.g., 5 pulses of 0.5 seconds at 50% intensity) to ensure complete cell lysis.[8]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[8]
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
For absolute quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-acetyl-CoA) to the extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried metabolites in a solvent suitable for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[9]
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the metabolites using a gradient of mobile phases (e.g., mobile phase A: 5 mM ammonium (B1175870) acetate in water; mobile phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water).
-
Detect and quantify acetyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition for acetyl-CoA is typically m/z 810.2 → 303.1.
-
Regulatory Signaling Pathways
The metabolic pathways that generate acetyl-CoA are tightly regulated by key cellular energy sensors, including AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR).
-
AMPK: Activated during low energy states (high AMP/ATP ratio), AMPK promotes catabolic pathways that generate ATP. It stimulates fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA, thereby relieving the inhibition of fatty acid import into mitochondria.[10]
-
mTOR: Active in nutrient-rich conditions, mTOR promotes anabolic processes, including protein and lipid synthesis. It can be inhibited by AMPK, thus ensuring that anabolic pathways are suppressed when energy is scarce.[11]
References
- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposite Cross-Talk by Oleate and Palmitate on Insulin Signaling in Hepatocytes through Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and metabolite fluxes regulate white adipose tissue expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Vanilloylacetyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized reagents like vanilloylacetyl-CoA. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
| Activity Level | Task Examples | Minimum Required PPE |
| Low-Intensity / Low-Volume | - Preparing dilute solutions- Aliquoting small quantities- Non-aerosol generating procedures | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Medium-Intensity / Medium-Volume | - Weighing of solids- Synthesizing the compound- Operations with potential for splashing | - Chemical-resistant laboratory coat- Double-gloving with nitrile gloves- Chemical splash goggles |
| High-Intensity / High-Volume / High-Risk | - Procedures with a high likelihood of aerosol generation- Handling of large quantities- Emergency spill response | - Chemical-resistant laboratory coat and apron- Heavy-duty nitrile or butyl rubber gloves- Face shield in addition to chemical splash goggles- Use of a certified chemical fume hood is mandatory |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.
Engineering Controls:
-
Ventilation: All work with this compound, especially the handling of solids and the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before beginning any experiment, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Handling:
-
When weighing the solid form of the compound, do so within the fume hood to prevent the inhalation of fine particulates.
-
Use dedicated spatulas and glassware.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.
-
-
Spill Management:
-
In case of a small spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency response protocol.
-
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) and liquid waste should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Handle with Care").
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: General Chemo-Enzymatic Synthesis of Acyl-CoA Esters
While a specific, validated protocol for the synthesis of this compound is not publicly available, a general chemo-enzymatic method can be adapted. The following is a representative protocol based on established methods for synthesizing various acyl-CoA esters. Note: This protocol should be considered a starting point and will require optimization for the specific synthesis of this compound.
Objective: To synthesize an acyl-CoA ester from the corresponding carboxylic acid.
Materials:
-
Carboxylic acid (e.g., a vanillic acid derivative)
-
Coenzyme A (CoA) trilithium salt
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous buffer (e.g., Sodium bicarbonate solution, pH 7.5-8.0)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of the Carboxylic Acid: a. In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the vanillic acid derivative in anhydrous THF. b. To this solution, add a molar equivalent of CDI and stir at room temperature. c. Monitor the reaction for the formation of the acyl-imidazolide intermediate. This activation step is typically complete within 30-60 minutes.
-
Thioesterification with Coenzyme A: a. In a separate vessel, dissolve the Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate). b. Slowly add the activated acyl-imidazolide solution from step 1c to the CoA solution with vigorous stirring. c. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of a mild base if necessary. d. Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: a. The resulting this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) to collect the fractions containing the desired product.
-
Characterization: a. Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
